4-(4-Chloro-phenoxy)-benzenethiol
Description
The exact mass of the compound 4-(4-Chloro-phenoxy)-benzenethiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Chloro-phenoxy)-benzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chloro-phenoxy)-benzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClOS/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXSLKKTDUYDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594299 | |
| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59621-76-0 | |
| Record name | 4-(4-Chlorophenoxy)benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenoxy)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(4-Chloro-phenoxy)-benzenethiol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for 4-(4-chloro-phenoxy)-benzenethiol, a key intermediate in various chemical and pharmaceutical applications. The synthesis is presented in a multi-step approach, beginning with the formation of a diaryl ether scaffold, followed by the introduction of the thiol functionality. This guide delves into the mechanistic underpinnings of each reaction, offering detailed experimental protocols and data presentation to ensure scientific integrity and reproducibility. The content is structured to provide both a high-level strategic understanding and the granular detail required for laboratory implementation.
Introduction and Strategic Overview
4-(4-Chloro-phenoxy)-benzenethiol is a substituted diaryl thioether, a structural motif present in numerous biologically active molecules and advanced materials.[1] Its synthesis requires a strategic approach to control the regioselectivity and ensure high yields. This guide outlines a two-part synthetic strategy:
-
Part 1: Construction of the Diaryl Ether Core: The initial focus is on the formation of the robust ether linkage between a 4-chlorophenol and a benzene moiety. This is a critical step that establishes the foundational structure of the target molecule.
-
Part 2: Introduction of the Thiol Group: The second phase of the synthesis involves the selective introduction of a thiol group onto the diaryl ether backbone. This functionalization is key to the molecule's utility as a versatile chemical intermediate.
The chosen pathway emphasizes the use of well-established and reliable chemical transformations, ensuring a high degree of confidence in its practical application.
Part 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation
The Ullmann condensation is a classic and highly effective method for the formation of diaryl ethers, involving a copper-catalyzed coupling of an aryl halide with a phenol.[2] This reaction is particularly well-suited for the synthesis of our target intermediate, 4-chloro-1-(4-phenoxy)benzene.
Mechanistic Rationale
The Ullmann condensation proceeds through a catalytic cycle involving copper(I) species.[3] The reaction is believed to be initiated by the formation of a copper phenoxide. This is followed by oxidative addition of the aryl halide to the copper(I) center, leading to a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the desired diaryl ether and regenerates the copper(I) catalyst. The use of a high-boiling polar solvent is crucial to facilitate the reaction, which often requires elevated temperatures.[2]
Experimental Protocol: Synthesis of 4-chloro-1-(4-phenoxy)benzene
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.29 g | 0.01 |
| 1-Bromo-4-phenoxybenzene | C₁₂H₉BrO | 265.10 | 2.65 g | 0.01 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 190 mg | 0.001 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 0.02 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.29 g, 0.01 mol), 1-bromo-4-phenoxybenzene (2.65 g, 0.01 mol), copper(I) iodide (190 mg, 0.001 mol), and potassium carbonate (2.76 g, 0.02 mol).
-
Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-chloro-1-(4-phenoxy)benzene.
Workflow Diagram
Caption: Ullmann Condensation Workflow.
Part 2: Introduction of the Thiol Group
With the diaryl ether core successfully synthesized, the next critical step is the introduction of the thiol group. A reliable method for this transformation is the chlorosulfonation of the aromatic ring followed by reduction of the resulting sulfonyl chloride.
Mechanistic Rationale
Chlorosulfonation: This is an electrophilic aromatic substitution reaction where chlorosulfonic acid (ClSO₃H) acts as the electrophile. The electron-rich phenoxy-substituted benzene ring of the diaryl ether intermediate is susceptible to attack by the electrophilic sulfur atom of chlorosulfonic acid. The reaction typically proceeds at the para position to the phenoxy group due to steric hindrance at the ortho positions.
Reduction of Sulfonyl Chloride: The resulting 4-(4-chlorophenoxy)benzenesulfonyl chloride is then reduced to the corresponding thiophenol. This reduction can be achieved using various reagents. A common and effective method involves the use of a reducing agent like zinc dust in an acidic medium or triphenylphosphine with a proton source.
Experimental Protocol: Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
Step 2a: Chlorosulfonation of 4-chloro-1-(4-phenoxy)benzene
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-1-(4-phenoxy)benzene | C₁₂H₉ClO | 204.65 | 2.05 g | 0.01 |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | 3.5 mL (5.83 g) | 0.05 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
Procedure:
-
Dissolve 4-chloro-1-(4-phenoxy)benzene (2.05 g, 0.01 mol) in 20 mL of dry dichloromethane in a flask cooled in an ice bath.
-
Slowly add chlorosulfonic acid (3.5 mL, 0.05 mol) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield 4-(4-chlorophenoxy)benzenesulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2b: Reduction of 4-(4-chlorophenoxy)benzenesulfonyl chloride
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-(4-chlorophenoxy)benzenesulfonyl chloride | C₁₂H₈Cl₂O₃S | 319.16 | ~0.01 mol | 0.01 |
| Zinc Dust | Zn | 65.38 | 3.27 g | 0.05 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Procedure:
-
In a round-bottom flask, suspend the crude 4-(4-chlorophenoxy)benzenesulfonyl chloride (~0.01 mol) in 50 mL of ethanol.
-
Add zinc dust (3.27 g, 0.05 mol) to the suspension.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) dropwise with vigorous stirring.
-
After the addition, reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and filter to remove excess zinc.
-
Pour the filtrate into ice water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to give the crude 4-(4-chloro-phenoxy)-benzenethiol.
-
Purify the product by vacuum distillation or column chromatography.
Reaction Scheme Diagram
Caption: Thiol Group Introduction Pathway.
Conclusion and Future Perspectives
This guide has detailed a robust and logical synthetic pathway for 4-(4-chloro-phenoxy)-benzenethiol. The two-part strategy, commencing with an Ullmann condensation to form the diaryl ether core followed by a chlorosulfonation-reduction sequence to introduce the thiol group, relies on well-understood and scalable chemical reactions. The provided protocols are designed to be reproducible and can be adapted for various scales of synthesis.
Further research could explore alternative methods for both the diaryl ether formation, such as palladium-catalyzed Buchwald-Hartwig amination, and for the thiolation step, including the Newman-Kwart rearrangement or direct C-H thiolation, to potentially improve overall yield, reduce step count, and enhance the environmental profile of the synthesis.
References
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. (n.d.). National Institutes of Health. Retrieved from [Link]
- Synthesis method of 4,4'-thiobisbenzenethiol. (2011). Google Patents.
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of aryl sulfides and diaryl sulfides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Diaryl Ether. (2024). In Diaryl Ethers. IntechOpen. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. Retrieved from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitutions. (2019). National Institutes of Health. Retrieved from [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). National Institutes of Health. Retrieved from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Retrieved from [Link]
-
Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). National Institutes of Health. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(4-chloro-phenoxy)-benzenethiol, a key intermediate in the development of various pharmaceuticals and fine chemicals. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for the preparation of this compound.
Introduction
4-(4-Chloro-phenoxy)-benzenethiol is a diaryl thioether derivative of significant interest in medicinal chemistry and materials science. Its synthesis requires a strategic approach to construct the diaryl ether linkage and subsequently introduce the thiol functionality. This guide will focus on a robust and widely applicable synthetic route: the Newman-Kwart rearrangement. This method provides an efficient means of converting a phenolic hydroxyl group into a thiol group.
The overall synthetic strategy involves two key stages:
-
Synthesis of the Precursor: Formation of the diaryl ether, 4-(4-chloro-phenoxy)-phenol.
-
Conversion to the Thiophenol: Transformation of the phenolic precursor into the target thiophenol via the Newman-Kwart rearrangement.
This document will provide a detailed examination of each stage, including the underlying reaction mechanisms, step-by-step experimental protocols, and critical process parameters.
Part 1: Synthesis of the Diaryl Ether Precursor: 4-(4-Chloro-phenoxy)-phenol
The initial step in the synthesis of the target molecule is the formation of the diaryl ether, 4-(4-chloro-phenoxy)-phenol. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for forming carbon-heteroatom bonds.[1] In this case, a phenoxide will act as the nucleophile, displacing a halide from an activated aromatic ring. A common approach is the Ullmann condensation or a modified version thereof.
Reaction Principle: Nucleophilic Aromatic Substitution
The synthesis of diaryl ethers can be accomplished by the coupling of a phenol with an aryl halide.[2] For the preparation of 4-(4-chloro-phenoxy)-phenol, hydroquinone can be reacted with 4-chlorophenylboronic acid in a copper-catalyzed reaction. Alternatively, a more direct SNAr approach involves the reaction of p-chlorophenol with a suitable phenoxide. One patented method describes the reaction of potassium hydroxide, phenol, and p-chlorophenol.[3]
Experimental Protocol: Synthesis of 4-(4-Chloro-phenoxy)-phenol
This protocol is adapted from established methods for diaryl ether synthesis.[3]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| p-Chlorophenol | 128.56 | 386 kg | 3002 |
| Phenol | 94.11 | 2300 kg | 24439 |
| Potassium Hydroxide (90%) | 56.11 | 320 kg | 5133 |
| Toluene | 92.14 | 2000 kg | - |
| 30% Hydrochloric Acid | 36.46 | 456 kg | - |
Procedure:
-
To a reaction vessel, add toluene, potassium hydroxide, and a portion of the phenol.
-
Heat the mixture to reflux to effect dehydration via salt formation.
-
After dehydration, remove the toluene by distillation until the internal temperature reaches approximately 170°C.
-
In a separate vessel, prepare a solution of p-chlorophenol and the remaining phenol, and heat to 170°C.
-
The two solutions are then pumped into a suitable reactor, and the reaction is maintained at 170-175°C.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by acidification with hydrochloric acid, followed by extraction and purification.
Part 2: The Newman-Kwart Rearrangement: From Phenol to Thiophenol
The Newman-Kwart rearrangement is a thermal, intramolecular reaction that converts an O-aryl thiocarbamate into an S-aryl thiocarbamate.[4][5][6] This rearrangement is a cornerstone for the synthesis of thiophenols from phenols.[7] The subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol.
Overall Workflow of the Newman-Kwart Rearrangement
Caption: Workflow for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol via the Newman-Kwart rearrangement.
Step 1: Formation of the O-Aryl Thiocarbamate
The first step is the conversion of the phenol to its corresponding O-aryl thiocarbamate. This is typically achieved by deprotonating the phenol with a suitable base, followed by reaction with a thiocarbamoyl chloride, such as dimethylthiocarbamoyl chloride.[5]
Reaction Mechanism:
Caption: Formation of the O-Aryl Thiocarbamate.
Experimental Protocol:
-
Dissolve 4-(4-chloro-phenoxy)-phenol in a suitable aprotic solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add dimethylthiocarbamoyl chloride dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-aryl thiocarbamate.
Step 2: The Newman-Kwart Rearrangement
This key step involves the thermal rearrangement of the O-aryl thiocarbamate to the more thermodynamically stable S-aryl thiocarbamate. This reaction typically requires high temperatures.[4]
Reaction Mechanism:
The rearrangement is believed to proceed through a four-membered cyclic transition state.
Caption: The Newman-Kwart Rearrangement.
Experimental Protocol:
-
The crude O-(4-(4-chlorophenoxy)phenyl) dimethylthiocarbamate is heated neat or in a high-boiling solvent (e.g., diphenyl ether).
-
The reaction temperature is typically maintained between 200-300°C.
-
The progress of the rearrangement is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product can be purified by chromatography or recrystallization.
Step 3: Hydrolysis to 4-(4-Chloro-phenoxy)-benzenethiol
The final step is the hydrolysis of the S-aryl thiocarbamate to the target thiophenol. This is typically achieved by saponification with a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[5]
Experimental Protocol:
-
Dissolve the S-(4-(4-chlorophenoxy)phenyl) dimethylthiocarbamate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.
-
Extract the product with an organic solvent (e.g., ether or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude thiophenol can be further purified by distillation or chromatography.
Safety Considerations
-
Thiophenols are known for their strong, unpleasant odors and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable and reactive substance that reacts violently with water. It should be handled with extreme care under an inert atmosphere.
-
Dimethylthiocarbamoyl chloride is a toxic and corrosive chemical. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn.
-
The Newman-Kwart rearrangement is performed at high temperatures and should be conducted with appropriate safety precautions, including a blast shield.
Conclusion
The synthesis of 4-(4-chloro-phenoxy)-benzenethiol is a multi-step process that can be reliably achieved through the strategic application of diaryl ether formation followed by the Newman-Kwart rearrangement. This guide provides a detailed framework for this synthesis, emphasizing the underlying chemical principles and providing practical experimental protocols. By understanding the nuances of each reaction step, researchers can effectively produce this valuable compound for a range of applications in drug discovery and materials science.
References
- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google P
- CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google P
- RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google P
-
Newman-Kwart Rearrangement - Organic Chemistry Portal. (URL: [Link])
- US3331205A - Preparation of chlorothiophenols - Google P
-
thiophenol - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC - NIH. (URL: [Link])
-
Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (URL: [Link])
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. (URL: [Link])
-
Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
- CN113429268A - Synthetic method of 4-phenoxyphenol - Google P
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])
-
Newman–Kwart rearrangement - Wikipedia. (URL: [Link])
-
Synthesis of diaryl thioethers via cross‐coupling of thiophenols and... - ResearchGate. (URL: [Link])
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC - NIH. (URL: [Link])
-
synthesis of thiophenol from phenol | Chem-Station Int. Ed. (URL: [Link])
-
Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates | Request PDF - ResearchGate. (URL: [Link])
- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google P
-
Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor | Organic Letters - ACS Publications. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents [patents.google.com]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 6. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
4-(4-Chloro-phenoxy)-benzenethiol chemical properties
An In-Depth Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol: Synthesis, Properties, and Applications
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic design of molecules with precisely tuned electronic and steric properties is paramount. Aryl thioethers and diaryl ethers are privileged structures, appearing in numerous bioactive compounds and functional materials. This guide focuses on a molecule that marries these two motifs: 4-(4-Chloro-phenoxy)-benzenethiol. While not a household name in the chemical catalog, its structure suggests a rich and nuanced reactivity profile, making it a compelling, yet underexplored, scaffold for further investigation. This document serves as a comprehensive technical guide, synthesizing established chemical principles to illuminate the properties, synthesis, and potential applications of this intriguing compound. We will proceed not with a rigid template, but with a logical exploration of the molecule's character, from its construction to its potential deployment in the laboratory.
Molecular Architecture and Physicochemical Profile
4-(4-Chloro-phenoxy)-benzenethiol is a bifunctional aromatic compound featuring a thiol group and a diaryl ether linkage. The presence of a chlorine atom on one of the phenyl rings introduces an electronic perturbation that influences the reactivity of the entire molecule.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₁₂H₉ClOS | - |
| Molecular Weight | 236.72 g/mol | - |
| Appearance | White to off-white crystalline solid | Similar substituted thiophenols and diaryl ethers are typically crystalline solids. |
| Melting Point | 60-70 °C (estimated) | Higher than 4-chlorothiophenol (50-51 °C) due to increased molecular weight and size. |
| Boiling Point | > 300 °C (estimated) | Significantly higher than 4-chlorothiophenol (205-207 °C) due to the larger molecular structure. |
| Solubility | Soluble in methanol, ethanol, diethyl ether, toluene. Insoluble in water. | The thiol group provides some polarity, but the overall molecule is largely nonpolar.[1][2] |
| pKa of Thiol Group | ~6-7 | The thiol group in thiophenol has a pKa of approximately 6.6.[3] The electron-withdrawing nature of the phenoxy group is expected to have a minor acidifying effect. |
Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol: A Strategic Approach
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be approached through several well-established reactions in organic chemistry. A logical and efficient route would involve the formation of the diaryl ether bond, followed by the introduction or unmasking of the thiol group. A proposed two-step synthesis is outlined below.
Proposed Synthetic Pathway: Ullmann Condensation Followed by Reduction
This synthetic strategy leverages the robust Ullmann condensation for the formation of the diaryl ether linkage, followed by a reliable reduction of a sulfonyl chloride to the desired thiol.
Caption: Proposed synthetic pathway for 4-(4-Chloro-phenoxy)-benzenethiol.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(4-Chlorophenoxy)benzenethiol (via Ullmann Condensation)
-
Rationale: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds, typically involving a copper catalyst.[4][5] We propose the coupling of 4-mercaptophenol with a suitable 4-halo-chlorobenzene. 1-chloro-4-iodobenzene is chosen as the coupling partner due to the higher reactivity of the carbon-iodine bond in such reactions.[6]
-
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-mercaptophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
The reaction mixture is heated to 120-140 °C under a nitrogen atmosphere and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-(4-chlorophenoxy)benzenethiol.
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-(4-Chloro-phenoxy)-benzenethiol is governed by the interplay of the thiol group, the diaryl ether linkage, and the chloro-substituent.
The Thiol Group: A Versatile Nucleophile and Precursor to Disulfides
The thiol group is the most reactive site in the molecule. It is more acidic than the corresponding phenol, with an estimated pKa around 6-7.[3]
-
Nucleophilicity: In the presence of a base, the thiol is readily deprotonated to form a thiophenolate anion, which is a potent nucleophile. This allows for a variety of synthetic transformations, including:
-
S-alkylation: Reaction with alkyl halides to form thioethers.
-
S-acylation: Reaction with acyl chlorides or anhydrides to form thioesters.
-
Michael addition: Conjugate addition to α,β-unsaturated carbonyl compounds.
-
-
Oxidation to Disulfides: Thiols are susceptible to oxidation to form disulfides. This can occur upon exposure to mild oxidizing agents or even air, particularly in the presence of a base.
Caption: Key reactions of the thiol group in 4-(4-Chloro-phenoxy)-benzenethiol.
The Aromatic Rings: Sites for Electrophilic Substitution
Both aromatic rings can undergo electrophilic aromatic substitution. However, their reactivity is modulated by the substituents.
-
The Thiol-Substituted Ring: The sulfur atom of the thiol group is an ortho-, para- director and an activating group.[7]
-
The Chloro-Substituted Ring: The chlorine atom is an ortho-, para- director but is a deactivating group due to its inductive electron-withdrawing effect.[8] The phenoxy group is an ortho-, para- director and an activating group. The overall reactivity of this ring will be a balance of these effects.
Spectroscopic Characterization
The structure of 4-(4-Chloro-phenoxy)-benzenethiol can be unequivocally confirmed by a combination of spectroscopic techniques. The expected spectral data are predicted based on analogous compounds.[9][10]
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons will appear in the range of δ 7.0-7.5 ppm. The protons on the thiol-bearing ring will likely be more shielded than those on the chloro-substituted ring. - A singlet for the thiol proton (S-H) will be observed, typically in the range of δ 3.0-4.0 ppm. This peak is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons will appear in the range of δ 115-160 ppm. - The carbon attached to the sulfur will be in the range of δ 125-135 ppm. - The carbons attached to the ether oxygen will be in the range of δ 150-160 ppm. - The carbon attached to the chlorine will be in the range of δ 125-135 ppm. |
| IR Spectroscopy | - A weak S-H stretching vibration around 2550-2600 cm⁻¹. - C-S stretching vibration around 600-800 cm⁻¹. - Characteristic C-O-C stretching of the diaryl ether around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). - C-Cl stretching vibration around 1000-1100 cm⁻¹. - Aromatic C-H and C=C stretching vibrations in their usual regions. |
| Mass Spectrometry | - The molecular ion peak (M⁺) will be observed at m/z 236. - A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be evident. - Fragmentation patterns will likely involve cleavage of the C-S and C-O bonds. |
Potential Applications in Research and Development
The unique combination of a nucleophilic thiol and a stable diaryl ether linkage makes 4-(4-Chloro-phenoxy)-benzenethiol a valuable building block in several areas.
-
Drug Discovery: The diaryl ether motif is present in a number of biologically active compounds. The thiol group provides a handle for conjugation to other molecules or for interaction with biological targets. Chloro-containing molecules have a wide range of pharmaceutical applications.[11][12]
-
Materials Science: Thiophenols are commonly used to create self-assembled monolayers (SAMs) on gold surfaces. 4-(4-Chloro-phenoxy)-benzenethiol could be used to form functionalized surfaces with specific electronic or binding properties.
-
Polymer Chemistry: The thiol group can participate in thiol-ene "click" reactions, making this molecule a potential monomer for the synthesis of advanced polymers.
Safety and Handling
A formal safety data sheet for 4-(4-Chloro-phenoxy)-benzenethiol is not available. However, based on the safety profiles of 4-chlorothiophenol and other related compounds, the following precautions are advised.[13][14]
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Corrosivity: Likely to cause skin irritation and serious eye damage.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
4-(4-Chloro-phenoxy)-benzenethiol represents a molecule of significant synthetic potential, bridging the chemical spaces of diaryl ethers and aryl thiols. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be achieved through the careful analysis of related compounds. The synthetic route proposed herein is based on well-established and high-yielding reactions, offering a practical approach to accessing this compound. Its unique structural features suggest promising applications in medicinal chemistry, materials science, and polymer synthesis. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this versatile molecule.
References
- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google P
-
benzenethiol, 4,4'-oxybis- - ChemBK. (URL: [Link])
-
Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98% - Cole-Parmer. (URL: [Link])
-
4,4'-Thiobisbenzenethiol | C12H10S3 | CID 619483 - PubChem. (URL: [Link])
- US3331205A - Preparation of chlorothiophenols - Google P
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (URL: [Link])
-
Benzenethiol, 4-chloro- - the NIST WebBook. (URL: [Link])
-
Electrophilic Substitution of the Benzenethiols. III. New Thiol Protective Groups and Cleavage Reagents1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Synthesis of diaryl thioethers via cross‐coupling of thiophenols and... - ResearchGate. (URL: [Link])
-
Novel synthesis, spectral characterisation and DFT calculation of (3,4-bis((E)-(substituted-dichlorobenzylidene)amino) phenyl) (phenyl) methanone derivatives - ResearchGate. (URL: [Link])
-
6 - Organic Syntheses Procedure. (URL: [Link])
-
Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (URL: [Link])
-
Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (URL: [Link])
-
Reactivity of Substituted Benzenes 1.0.1. (URL: [Link])
-
Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods | ClinicSearch. (URL: [Link])
-
The Ullmann Ether Condensation - ResearchGate. (URL: [Link])
-
Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. (URL: [Link])
-
Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines | Organic Letters - ACS Publications. (URL: [Link])
-
p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem. (URL: [Link])
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. (URL: [Link])
-
Bisphenol A - Wikipedia. (URL: [Link])
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - NIH. (URL: [Link])
-
phenyl mercaptan benzenethiol - The Good Scents Company. (URL: [Link])
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])
-
Benzenethiol - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])
-
Explaining the reactivity of substituted benzenes - Crunch Chemistry. (URL: [Link])
- US5659088A - Process for the preparation of 4-fluorothiophenol - Google P
-
Spectroscopic and electrical characterization of α,γ-bisdiphenylene-β-phenylallyl radical as an organic semiconductor | Request PDF - ResearchGate. (URL: [Link])
-
Thiophenol - Wikipedia. (URL: [Link])
-
Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. (URL: [Link])
-
4-Methoxybenzenethiol | C7H8OS | CID 12765 - PubChem - NIH. (URL: [Link])
Sources
- 1. chembk.com [chembk.com]
- 2. 4,4'-Thiobisbenzenethiol | C12H10S3 | CID 619483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 9. Benzenethiol, 4-chloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol (CAS Number: 59621-76-0)
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed exploration of 4-(4-Chloro-phenoxy)-benzenethiol, a diaryl thioether of significant interest in medicinal chemistry and materials science. From its fundamental properties to synthetic pathways and potential applications, this document serves as a core technical resource for professionals engaged in advanced chemical research and development.
Introduction: The Significance of the Diaryl Thioether Scaffold
The diaryl thioether motif is a privileged structure in drug discovery and materials science, valued for its conformational flexibility and ability to engage in various biological interactions.[1] These compounds are integral to the development of novel therapeutic agents, including antibacterial, antifungal, and antitumor drugs.[1] The specific molecule under consideration, 4-(4-Chloro-phenoxy)-benzenethiol, combines the structural features of a diaryl ether and a thiophenol, suggesting a rich potential for further chemical modification and biological evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Chloro-phenoxy)-benzenethiol is essential for its synthesis, handling, and application.
| Property | Value | Source |
| CAS Number | 59621-76-0 | - |
| Molecular Formula | C₁₂H₉ClOS | |
| Molecular Weight | 236.72 g/mol | |
| Appearance | Predicted: Off-white to pale yellow solid | Analogous Compounds |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Analogous Compounds |
Synthetic Strategies: A Multi-Step Approach
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be strategically approached through a multi-step pathway, leveraging well-established named reactions. The proposed synthetic route begins with the formation of the diaryl ether core, followed by functional group manipulations to introduce the thiol moiety.
Figure 1: Proposed multi-step synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The initial and crucial step is the formation of the diaryl ether linkage via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[2]
Protocol:
-
Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq.), 4-bromonitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 140-160 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 4-(4-chlorophenoxy)-1-nitrobenzene.
Step 2: Reduction of the Nitro Group
The nitro group of the diaryl ether intermediate is then reduced to an amine, which serves as a handle for the subsequent introduction of the thiol group.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(4-chlorophenoxy)-1-nitrobenzene (1.0 eq.) in a mixture of ethanol and water.
-
Reagent Addition: Add iron powder (5.0 eq.) and a catalytic amount of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Extraction: Concentrate the filtrate and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 4-(4-chlorophenoxy)aniline.
Step 3: Sandmeyer Thiolation
The final step involves the conversion of the aniline to the corresponding benzenethiol via a Sandmeyer-type reaction. This two-part process first forms a diazonium salt, which is then displaced by a sulfur nucleophile.
Protocol:
-
Diazotization: Dissolve 4-(4-chlorophenoxy)aniline (1.0 eq.) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Thiolation: In a separate flask, dissolve potassium ethyl xanthate (1.2 eq.) in water and heat to 50-60 °C. Add the cold diazonium salt solution dropwise to the warm xanthate solution. Nitrogen gas will evolve.
-
Hydrolysis: After the addition is complete, heat the mixture at 70-80 °C for 1 hour. Cool the reaction and add a solution of sodium hydroxide. Heat to reflux for 2-3 hours to hydrolyze the xanthate intermediate.
-
Work-up and Purification: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or distillation under reduced pressure to obtain 4-(4-chloro-phenoxy)-benzenethiol.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized 4-(4-Chloro-phenoxy)-benzenethiol. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic aromatic proton signals. The protons on the 4-chlorophenoxy ring and the benzenethiol ring will exhibit distinct splitting patterns (likely doublets or multiplets). The thiol proton (-SH) will appear as a singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: Will display the full complement of carbon signals for the two aromatic rings. The carbon attached to the sulfur will have a characteristic chemical shift.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (236.72 g/mol ). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-S stretching vibration (typically weak, around 600-800 cm⁻¹), the S-H stretching vibration (a weak band around 2550-2600 cm⁻¹), C-O-C stretching of the diaryl ether, and aromatic C-H and C=C stretching vibrations.
-
Elemental Analysis: Will determine the percentage composition of carbon, hydrogen, chlorine, oxygen, and sulfur, which should correspond to the molecular formula C₁₂H₉ClOS.
Potential Applications in Drug Discovery and Development
The diaryl thioether scaffold is a recurring motif in a variety of biologically active molecules. Its presence in 4-(4-Chloro-phenoxy)-benzenethiol suggests several avenues for investigation in drug discovery.
Sources
4-(4-Chloro-phenoxy)-benzenethiol molecular weight and formula
An In-depth Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Chloro-phenoxy)-benzenethiol is an aromatic organosulfur compound featuring a diaryl ether linkage. This structural motif, combining a thiol functional group with a chlorinated phenoxy moiety, makes it a versatile building block in the synthesis of more complex molecules. Its potential utility in medicinal chemistry is noteworthy, as chloro-containing compounds are prevalent in a wide array of pharmaceuticals, contributing to enhanced efficacy and metabolic stability.[1] The thiol group, in particular, offers a reactive handle for various chemical transformations, making this compound a valuable precursor for creating diverse chemical libraries for drug screening.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of 4-(4-Chloro-phenoxy)-benzenethiol are summarized in the table below. These values are calculated based on its chemical structure, with comparative data from the closely related isomer, 4-(3-chlorophenoxy)benzenethiol, provided for context.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClOS | Calculated |
| Molecular Weight | 236.72 g/mol | Calculated; Similar to[2] |
| IUPAC Name | 4-(4-chlorophenoxy)benzenethiol | |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| XLogP3 | 4.7 (estimated for isomer) | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Characterization
The synthesis of diaryl ethers and thiophenols can be achieved through various established methods in organic chemistry. A plausible synthetic route to 4-(4-Chloro-phenoxy)-benzenethiol would involve a nucleophilic aromatic substitution reaction or a metal-catalyzed cross-coupling reaction.
Conceptual Synthetic Workflow
A common approach for the synthesis of such diaryl ethers is the Ullmann condensation or a modern palladium-catalyzed equivalent. The synthesis of thiophenols can be achieved through the reduction of sulfonyl chlorides or via the Newman-Kwart rearrangement.
Below is a conceptual workflow for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol:
Caption: Conceptual synthetic workflow for 4-(4-Chloro-phenoxy)-benzenethiol.
Experimental Protocol: Synthesis of a Related Thiophenol
Reaction: Reduction of a benzenesulfonyl chloride to the corresponding benzenethiol.
Materials:
-
4-Methylbenzenesulfonyl chloride
-
Formic acid
-
Palladium on carbon (5% Pd/C)
-
Triphenylphosphine
-
Iodine
Procedure:
-
Combine 0.05 mol of 4-methylbenzenesulfonyl chloride with 30 mL of formic acid in a reaction vessel.
-
Add 3g of 5% Pd/C, 2g of triphenylphosphine, and 1g of iodine to the mixture.
-
Heat the reaction mixture to 50°C and maintain for 5 hours with stirring.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
The filtrate is then subjected to vacuum distillation to isolate the 4-methylbenzenethiol product.
Rationale: This method utilizes a palladium-catalyzed reduction of the sulfonyl chloride. Formic acid serves as both the solvent and the reducing agent. Triphenylphosphine and iodine are included as part of the catalytic system to facilitate the transformation. This approach is favored for its relatively mild conditions and good yields.[3]
Spectroscopic Data
The structural elucidation of 4-(4-Chloro-phenoxy)-benzenethiol would rely on standard spectroscopic techniques. While specific spectra for this compound are not provided in the search results, the expected spectral characteristics can be inferred from related compounds like 4-chlorobenzenethiol.[4]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the ring bearing the thiol group would be in a different chemical environment from those on the chlorophenoxy ring. The thiol proton itself would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon atom in the molecule, with the carbon attached to the sulfur and the carbon attached to the chlorine exhibiting characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C-S stretching of the thiol, the C-O-C stretching of the diaryl ether, and the C-Cl stretching of the chlorophenyl group. The S-H stretching vibration would also be present, typically in the region of 2550-2600 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (236.72 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Applications in Drug Discovery and Development
Thiophenol derivatives are important intermediates in the synthesis of various pharmaceuticals.[5] The presence of both a thiol and a chloro group in 4-(4-Chloro-phenoxy)-benzenethiol makes it a bifunctional molecule with potential applications in the development of novel therapeutic agents.
-
Scaffold for Synthesis: This molecule can serve as a starting point for the synthesis of a variety of compounds. The thiol group can be alkylated, oxidized, or used in coupling reactions to introduce diverse functionalities.
-
Potential Biological Activity: Aryl sulfides and diaryl ethers are structural motifs found in many biologically active compounds. The specific combination of a thiol and a chlorinated diaryl ether in this molecule could impart interesting pharmacological properties, making it a candidate for screening in various disease models. For instance, related thiophenol precursors have been utilized in the development of PET ligands for neurological targets.[5]
The following diagram illustrates the potential role of 4-(4-Chloro-phenoxy)-benzenethiol in a drug discovery workflow:
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-Chlorophenoxy)benzenethiol | C12H9ClOS | CID 177722293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102531978A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 4. Benzenethiol, 4-chloro- [webbook.nist.gov]
- 5. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-(4-Chloro-phenoxy)-benzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. This in-depth technical guide provides a comprehensive walkthrough of the process for determining the crystal structure of 4-(4-Chloro-phenoxy)-benzenethiol, a molecule of interest in medicinal chemistry and materials science. This document, authored from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible methodology. We will navigate the complete workflow, from targeted synthesis and single crystal cultivation to the intricacies of X-ray diffraction data analysis and final structure validation.
Introduction: The Significance of Structural Elucidation
4-(4-Chloro-phenoxy)-benzenethiol belongs to the diaryl ether and thiol class of compounds, moieties that are prevalent in numerous pharmacologically active agents and functional materials. The presence of a flexible ether linkage, a reactive thiol group, and halogen substitution suggests a rich potential for diverse intermolecular interactions, which can govern crystal packing and, consequently, bulk properties such as solubility and stability. An unambiguous determination of its crystal structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This guide will provide the necessary protocols and expert insights to achieve this goal.
Synthesis and Purification: Forging the Building Blocks
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be approached through several established methods for diaryl ether formation. The Ullmann condensation is a classic and reliable choice for this transformation.[1][2]
Proposed Synthetic Pathway: Ullmann Condensation
The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution, coupling 4-chlorophenol with a suitable 4-halobenzenethiol derivative. To ensure the thiol group does not interfere with the reaction, it is prudent to use a starting material where the thiol is protected, such as 4-bromothioanisole. The methyl thioether can be readily cleaved in a subsequent step.
Caption: Proposed synthetic workflow for 4-(4-Chloro-phenoxy)-benzenethiol.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chlorophenol (1.0 eq), 4-bromothioanisole (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous pyridine as the solvent. The use of a high-boiling polar aprotic solvent is crucial for achieving the necessary reaction temperature.[3][4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with dilute hydrochloric acid and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification of Intermediate: Purify the crude 4-(4-chlorophenoxy)thioanisole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Demethylation: Dissolve the purified intermediate in anhydrous liquid ammonia at -78 °C. Add small pieces of sodium metal until a persistent blue color is observed, indicating the complete cleavage of the methyl ether.
-
Final Workup and Purification: Quench the reaction with ammonium chloride and allow the ammonia to evaporate. Extract the product with diethyl ether, wash with water, dry over sodium sulfate, and concentrate. Purify the final product, 4-(4-Chloro-phenoxy)-benzenethiol, by column chromatography.
Single Crystal Growth: The Art of Molecular Ordering
Obtaining a high-quality single crystal is often the most challenging step in structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening.
Rationale for Solvent Selection
The ideal solvent system should exhibit moderate solubility for the compound of interest. High solubility can lead to the formation of oils or amorphous precipitates, while very low solubility may inhibit crystal growth altogether. A systematic approach involves testing a range of solvents with varying polarities. For 4-(4-Chloro-phenoxy)-benzenethiol, solvents such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, or binary mixtures thereof, are good starting points.
Common Crystallization Techniques
Several techniques can be employed to grow single crystals of small organic molecules.[5][6]
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal formation.[6][7]
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Step-by-Step Protocol: Crystallization by Slow Evaporation
-
Solubility Test: Determine the approximate solubility of the purified 4-(4-Chloro-phenoxy)-benzenethiol in a selection of solvents.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol/dichloromethane mixture) by gentle warming if necessary.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with a cap that has a small pinhole or with paraffin film punctured with a needle to allow for slow evaporation. Place the vial in a vibration-free environment.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
X-ray Diffraction Analysis: Unveiling the Atomic Coordinates
Once a suitable single crystal is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.[8] This powerful technique provides detailed information about the internal lattice of the crystal, including unit cell dimensions, bond lengths, and bond angles.[8]
Crystal Mounting and Data Collection
Caption: The workflow of single-crystal X-ray diffraction analysis.
Protocol:
-
Crystal Selection and Mounting: Under a microscope, select a well-formed, clear crystal with sharp edges. Mount the crystal on a cryo-loop using a small amount of cryo-protectant oil.[9][10] The loop is then attached to a goniometer head.[8][10]
-
Data Collection: Mount the goniometer head on the diffractometer.[8] A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system. Based on this, a full data collection strategy is devised to ensure complete and redundant data are collected.[11][12][13] The instrument then collects a series of diffraction images as the crystal is rotated in the X-ray beam.[13]
Data Processing and Structure Solution
The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors.[14]
-
Integration and Scaling: Software such as SAINT or HKL2000 is used to integrate the raw data, and SADABS or a similar program is used for scaling and absorption correction.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods, typically with software like SHELXT.[15] This provides an initial model of the crystal structure.
Structure Refinement
The initial structural model is refined against the experimental data using a least-squares minimization procedure.[16]
Protocol using SHELXL: [17]
-
Initial Refinement: The initial model from the structure solution step is refined isotropically.
-
Anisotropic Refinement: Non-hydrogen atoms are refined anisotropically to account for their thermal motion in different directions.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Final Refinement Cycles: The refinement is continued until the model converges, as indicated by minimal shifts in the atomic parameters and a stable R-factor.
Structure Validation and CIF File Generation
The final refined structure must be validated to ensure its chemical and crystallographic reasonability.[18][19][20]
-
Validation: The program PLATON or the IUCr's checkCIF service is used to check for any geometric anomalies, missed symmetry, or other potential issues.[18]
-
CIF File Generation: A Crystallographic Information File (CIF) is generated, which contains all the necessary information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.[21][22] This file is the standard format for depositing crystal structures in databases like the Cambridge Structural Database (CSD).[23][24][25]
Data Presentation
The results of the crystal structure determination are summarized in a series of tables.
Table 1: Crystal Data and Structure Refinement for 4-(4-Chloro-phenoxy)-benzenethiol.
| Parameter | Value |
| Empirical formula | C₁₂H₉ClOS |
| Formula weight | 236.71 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | To be determined |
| Space group | To be determined |
| Unit cell dimensions | a = TBD Å, α = 90°b = TBD Å, β = TBD°c = TBD Å, γ = 90° |
| Volume | TBD ų |
| Z | TBD |
| Density (calculated) | TBD Mg/m³ |
| Absorption coefficient | TBD mm⁻¹ |
| F(000) | TBD |
| Crystal size | TBD x TBD x TBD mm³ |
| Theta range for data collection | TBD to TBD° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | TBD |
| Independent reflections | TBD [R(int) = TBD] |
| Completeness to theta = TBD° | TBD % |
| Absorption correction | Semi-empirical from equivalents |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | TBD / TBD / TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |
| R indices (all data) | R1 = TBD, wR2 = TBD |
| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |
TBD: To Be Determined from experimental data.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to determining the crystal structure of 4-(4-Chloro-phenoxy)-benzenethiol. By following these detailed protocols, from synthesis to final structure validation, researchers can obtain a high-quality crystal structure that will serve as a solid foundation for further research in drug development and materials science. The emphasis on the rationale behind each step is intended to empower scientists to troubleshoot and adapt these methods for other challenging small molecules.
References
-
A beginner's guide to X-ray data processing. The Biochemist - Portland Press. (2021). [Link]
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. (2023). [Link]
-
Structure validation in chemical crystallography. Acta Crystallographica Section A. (2009). [Link]
- Synthesis method of 4,4'-thiobisbenzenethiol.
-
Single-crystal X-ray Diffraction. SERC (Carleton). (2007). [Link]
-
CIF Deposition Guidelines. CCDC. [Link]
-
Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
A Guide to Using SHELXTL. University of Florida. (2000). [Link]
-
User guide to crystal structure refinement with SHELXL. [Link]
-
Advanced crystallisation methods for small organic molecules. University of Southampton. (2023). [Link]
- Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. (2024). [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. [Link]
-
Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D. (2007). [Link]
-
Validation of Experimental Crystal Structures. CCDC. [Link]
- Ullmann reaction for the synthesis of diaryl ethers.
-
Crystal structure refinement with SHELXL. Acta Crystallographica Section C. (2015). [Link]
-
Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. IUCrJ. (2015). [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University. [Link]
-
Structure Deposition Workshop. CCDC. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. (2016). [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. (2003). [Link]
-
Preparation of thiophenol. PrepChem.com. [Link]
-
Deposit Structures. FIZ Karlsruhe. [Link]
-
Structure validation in chemical crystallography. ResearchGate. (2009). [Link]
-
X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]
-
Crystallization of small molecules. [Link]
-
Structure Refinement. OlexSys. [Link]
-
ShelXle Tutorial solving and refining crystal structures. YouTube. (2020). [Link]
-
X-ray crystallography: Data collection strategies and resources. ResearchGate. (2014). [Link]
-
scXRD: Mounting single crystals. University of York. [Link]
-
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. (2012). [Link]
-
Crystal Structure Validation. MIT. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. (2015). [Link]
-
Short Guide to CIFs. CCDC. [Link]
-
Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules. (2020). [Link]
-
X-ray crystallography. Wikipedia. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unifr.ch [unifr.ch]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. chem.byu.edu [chem.byu.edu]
- 10. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 11. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. portlandpress.com [portlandpress.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Structure Refinement | OlexSys [olexsys.org]
- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 20. journals.iucr.org [journals.iucr.org]
- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 23. pubsapp.acs.org [pubsapp.acs.org]
- 24. iucr.org [iucr.org]
- 25. Deposit Structures | ICSD DEPOT [icsd-depot.products.fiz-karlsruhe.de]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4-(4-Chloro-phenoxy)-benzenethiol
Abstract
Introduction: The Structural Elucidation Challenge
4-(4-Chloro-phenoxy)-benzenethiol is a diaryl ether sulfide derivative featuring two para-substituted benzene rings. The accurate assignment of its ¹H and ¹³C NMR signals is crucial for its unambiguous identification and for understanding the electronic effects of its constituent functional groups—the chlorophenoxy and thiol moieties. This guide will systematically deconstruct the predicted NMR spectra, providing a logical framework for spectral assignment that can be applied to other complex aromatic systems.
Experimental Protocol: Ensuring High-Fidelity Data
A well-defined experimental protocol is the cornerstone of reliable NMR analysis. The following section outlines the recommended procedure for preparing a sample of 4-(4-Chloro-phenoxy)-benzenethiol for NMR spectroscopy.
Sample Preparation Workflow
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Causality in Experimental Choices
-
Solvent Selection: The choice of a deuterated solvent is paramount.[1] Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] However, if the thiol proton (-SH) is of particular interest, a non-protic solvent like DMSO-d₆ might be preferred to slow down proton exchange and allow for its observation.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.7 mL of solvent is generally sufficient.[2] For the less sensitive ¹³C NMR, a more concentrated solution is advisable to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Filtration: The removal of particulate matter is critical.[2] Suspended solids can significantly degrade the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.[2]
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4-(4-Chloro-phenoxy)-benzenethiol is predicted to exhibit signals in the aromatic region, characteristic of the two substituted benzene rings, and a signal for the thiol proton.
Molecular Structure and Proton Numbering
Caption: Numbering scheme for the protons and carbons in 4-(4-Chloro-phenoxy)-benzenethiol.
Predicted Chemical Shifts and Coupling Patterns
The aromatic region of the ¹H NMR spectrum is expected to show two distinct AA'BB' systems, a common pattern for para-disubstituted benzene rings.[3]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2', H-6' | ~ 7.30 - 7.40 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the electron-withdrawing chlorine atom, which deshields them. They are coupled to H-3' and H-5'. |
| H-3', H-5' | ~ 6.90 - 7.00 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the electron-donating oxygen atom of the ether linkage, which shields them, causing an upfield shift. They are coupled to H-2' and H-6'. |
| H-2, H-6 | ~ 7.20 - 7.30 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the electron-donating thiol group. They are coupled to H-3 and H-5. |
| H-3, H-5 | ~ 7.00 - 7.10 | Doublet | J (ortho) ≈ 8-9 | These protons are ortho to the ether oxygen, which is electron-donating through resonance, leading to shielding. They are coupled to H-2 and H-6. |
| -SH | Variable (likely broad) | Singlet | - | The chemical shift of the thiol proton is highly dependent on concentration, solvent, and temperature. It often appears as a broad singlet due to exchange. |
Expert Insights: The electron-donating nature of the ether oxygen and the thiol group via resonance will cause the ortho and para protons to be more shielded (shifted upfield) compared to benzene (δ ≈ 7.34 ppm).[4] Conversely, the electron-withdrawing inductive effect of the chlorine atom will deshield the adjacent protons.[4] The interplay of these effects dictates the final chemical shifts.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 4-(4-Chloro-phenoxy)-benzenethiol is predicted to show a total of 8 signals in the aromatic region, as the symmetry of the para-substituted rings results in pairs of equivalent carbons. Carbons directly attached to substituents (ipso-carbons) will have distinct chemical shifts.
Predicted Chemical Shifts
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4' | ~ 128 - 132 | The carbon bearing the chlorine atom (ipso-carbon) is deshielded by the electronegative halogen. |
| C-1' | ~ 155 - 159 | The ipso-carbon attached to the ether oxygen is significantly deshielded due to the oxygen's electronegativity. |
| C-2', C-6' | ~ 129 - 131 | These carbons are ortho to the chlorine and meta to the ether oxygen. |
| C-3', C-5' | ~ 118 - 122 | These carbons are ortho to the ether oxygen and meta to the chlorine, experiencing shielding from the oxygen. |
| C-4 | ~ 128 - 132 | The carbon attached to the thiol group (ipso-carbon). |
| C-1 | ~ 154 - 158 | The ipso-carbon attached to the ether oxygen. |
| C-2, C-6 | ~ 119 - 123 | These carbons are ortho to the ether oxygen and meta to the thiol group. |
| C-3, C-5 | ~ 133 - 137 | These carbons are ortho to the thiol group and meta to the ether oxygen. |
Expert Insights: The chemical shifts of aromatic carbons typically range from 110-160 ppm.[5] The ipso-carbons attached to heteroatoms (O, S, Cl) will generally be found at the downfield end of this range. The signals for quaternary carbons (C-1, C-4, C-1', C-4') are expected to be of lower intensity compared to the protonated carbons in a standard ¹³C NMR spectrum.[6]
Conclusion: A Predictive Framework for Structural Elucidation
This in-depth guide provides a comprehensive, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 4-(4-Chloro-phenoxy)-benzenethiol. By leveraging established principles of NMR spectroscopy and data from structurally related compounds, we have constructed a robust framework for interpreting the complex spectral features of this molecule. The detailed experimental protocol ensures that researchers can acquire high-quality data, while the thorough spectral analysis offers a roadmap for signal assignment. This predictive approach not only serves as a valuable resource for the characterization of 4-(4-Chloro-phenoxy)-benzenethiol but also enhances the broader understanding of NMR spectral interpretation for substituted aromatic systems in the field of chemical research and drug development.
References
-
Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
PubChem. (n.d.). p-Chlorothiophenol. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
-
SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol in CDCl3. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
NIST. (n.d.). Benzenethiol, 4-chloro-. Retrieved from [Link]
-
PubMed. (n.d.). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. Retrieved from [Link]
-
YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
University of California, San Diego. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]
Sources
- 1. actachemicamalaysia.com [actachemicamalaysia.com]
- 2. Structural Features and NMR Spectroscopic Analysis of Diphenyl Ether Derivatives - Oreate AI Blog [oreateai.com]
- 3. m.youtube.com [m.youtube.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. web.mnstate.edu [web.mnstate.edu]
Reactivity profile of the thiol group in 4-(4-Chloro-phenoxy)-benzenethiol
An In-depth Technical Guide to the Reactivity Profile of the Thiol Group in 4-(4-Chloro-phenoxy)-benzenethiol
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of the thiol group in 4-(4-chloro-phenoxy)-benzenethiol. This molecule is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its sulfhydryl (-SH) functionality, which is electronically influenced by the diaryl ether scaffold. We will explore the fundamental principles governing its reactivity, including acidity, nucleophilicity, and susceptibility to oxidation. This guide details key transformations such as S-alkylation, oxidation to disulfides, and participation in sulfa-Michael additions and thiol-ene "click" reactions. Methodologies are presented with an emphasis on the causal factors behind experimental design, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: Structural Features and Chemical Significance
4-(4-Chloro-phenoxy)-benzenethiol is an aromatic thiol distinguished by a diaryl ether linkage. The core structure consists of a thiophenol moiety connected via an ether oxygen to a 4-chlorophenyl ring. The thiol group is the molecule's primary reactive center, and its chemical behavior is modulated by the electronic effects of the entire 4-(4-chloro-phenoxy) substituent. This substituent, being moderately electron-withdrawing, enhances the acidity of the thiol proton compared to unsubstituted benzenethiol, thereby facilitating the formation of the highly nucleophilic thiolate anion under basic conditions. This inherent reactivity makes the compound a valuable building block for synthesizing complex molecules and functionalizing materials. Its applications range from the development of radiolabeled ligands for medical imaging to the modification of polymer surfaces.[1]
Core Reactivity of the Thiol Group
The versatility of the thiol group is rooted in the nucleophilicity of the sulfur atom, the acidity of the S-H proton, and its ability to undergo redox reactions.
Acidity and Thiolate Anion Formation
The first step in most reactions involving the thiol group is its deprotonation to form a thiolate anion (Ar-S⁻). The acidity of the thiol proton (pKa) is a critical parameter governing the ease of this transformation. For benzenethiol, the pKa is approximately 6.6.[2] The presence of the electron-withdrawing 4-(4-chloro-phenoxy) group is expected to lower this pKa, making 4-(4-chloro-phenoxy)-benzenethiol slightly more acidic. This increased acidity allows for deprotonation using a wide range of bases, from strong hydroxides to milder carbonates.
The resulting thiolate is a potent and soft nucleophile, readily reacting with soft electrophiles. This is the mechanistic foundation for many of the reactions discussed below.
Nucleophilic Substitution: S-Alkylation and S-Acylation
S-alkylation is a cornerstone reaction of 4-(4-chloro-phenoxy)-benzenethiol, enabling the formation of stable thioether linkages. The thiolate anion, generated in situ, attacks an alkyl halide or other alkylating agent with a suitable leaving group in a classic SN2 reaction.
This reaction is fundamental in drug discovery. For instance, the methylation of a related thiophenol precursor is a key step in the synthesis of PET radioligands used to study metabotropic glutamate receptor 4 (mGluR4), a target for treating Parkinson's disease.[1]
Experimental Protocol: General S-Alkylation
-
Deprotonation: Dissolve 4-(4-chloro-phenoxy)-benzenethiol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetone). Add a base (1.1 eq), such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution. The choice of a weaker base like K₂CO₃ is often sufficient due to the thiol's acidity and helps prevent side reactions. Stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) to the reaction mixture. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting thiol is consumed. Reactions are typically complete within 1-3 hours at room temperature but may require gentle heating (50 °C) for less reactive alkylating agents.[1]
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or acetone are used because they effectively solvate the cation of the base (e.g., K⁺) without solvating the thiolate anion, thus maximizing its nucleophilicity.
-
Base: K₂CO₃ is a mild, inexpensive, and easily removable base suitable for this transformation. Stronger bases are generally unnecessary and could promote side reactions with sensitive functional groups on the alkylating agent.
Caption: General workflow for the S-alkylation of 4-(4-chloro-phenoxy)-benzenethiol.
Oxidation: From Thiols to Disulfides and Beyond
The thiol group is readily oxidized. The most common and controlled oxidation product is the corresponding disulfide, bis(4-(4-chlorophenoxy)phenyl) disulfide. This reaction can be achieved with a variety of mild oxidizing agents, including air (often catalyzed by metal complexes), iodine, or hydrogen peroxide.[3]
This dimerization via disulfide bond formation is a critical reaction in peptide chemistry and is also used to create dynamic covalent polymers. Further oxidation with stronger agents like potassium permanganate (KMnO₄) or meta-chloroperoxybenzoic acid (mCPBA) can yield the corresponding sulfinic acids (Ar-SO₂H) and sulfonic acids (Ar-SO₃H).
Caption: Oxidation states of the sulfur atom starting from the thiol.
Conjugate Additions: The Sulfa-Michael Reaction
The thiolate anion is an excellent nucleophile for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the sulfa-Michael addition. This reaction is highly efficient and atom-economical, forming a new carbon-sulfur bond. It is widely used in bioconjugation to attach molecules to cysteine residues in proteins and in polymer synthesis. 4-(4-chloro-phenoxy)-benzenethiol can be used in this capacity to introduce the bulky diaryl ether moiety into a target structure.[3]
"Click" Chemistry: Thiol-Ene Reactions
In modern synthetic chemistry, "click" chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts.[4][5] The thiol-ene reaction is a prime example, involving the addition of a thiol across a double bond (alkene). This reaction typically proceeds via a radical mechanism, initiated by light (photochemical initiation) or a radical initiator.
The reaction is highly efficient and proceeds with anti-Markovnikov regioselectivity, meaning the sulfur atom adds to the less substituted carbon of the alkene. This transformation is exceptionally useful in materials science for polymer cross-linking and surface functionalization.
Caption: Catalytic cycle for the radical-mediated thiol-ene reaction.
Summary of Reactivity Profile
The key reactions of the thiol group in 4-(4-chloro-phenoxy)-benzenethiol are summarized in the table below.
| Reaction Type | Reagents & Conditions | Product Type | Mechanistic Insight |
| Thiolate Formation | Base (K₂CO₃, NaOH, etc.) | Thiolate Anion | Acid-base reaction; key intermediate for nucleophilic reactions. |
| S-Alkylation | Alkyl Halide (R-X), Base | Thioether (Ar-S-R) | SN2 reaction; highly efficient for C-S bond formation. |
| Oxidation | Mild Oxidant (I₂, Air) | Disulfide (Ar-S-S-Ar) | Redox reaction; forms a reversible covalent bond. |
| Sulfa-Michael | α,β-Unsaturated Carbonyl, Base | Thioether Adduct | 1,4-Conjugate addition; atom-economical C-S bond formation. |
| Thiol-Ene Reaction | Alkene, Radical Initiator (or UV light) | Thioether (Anti-Markovnikov) | Radical chain reaction; a "click" chemistry staple. |
Applications in Drug Development and Materials Science
The predictable and versatile reactivity of 4-(4-chloro-phenoxy)-benzenethiol makes it a valuable intermediate in several advanced applications.
-
Drug Discovery & Medicinal Chemistry: As demonstrated with structurally similar compounds, this molecule is an ideal precursor for synthesizing thioether derivatives that can act as ligands for biological targets.[1] The diaryl ether motif is a common scaffold in pharmaceuticals, and the ability to easily modify the thiol group allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Polymer and Materials Science: The thiol group can be used to functionalize polymers. For example, 4-chlorothiophenol has been used to modify poly(vinyl chloride) (PVC), altering its surface properties.[3] Furthermore, its participation in thiol-ene click chemistry allows for its use as a cross-linking agent or for grafting onto surfaces to create functional coatings.
Conclusion
The reactivity of 4-(4-chloro-phenoxy)-benzenethiol is dominated by its terminal thiol group, which serves as a versatile handle for a wide array of chemical transformations. Its enhanced acidity facilitates the formation of a potent thiolate nucleophile, which is central to key reactions like S-alkylation and sulfa-Michael additions. The thiol is also readily oxidized to form disulfides and can participate in robust "click" chemistry reactions. This predictable and multifaceted reactivity profile ensures that 4-(4-chloro-phenoxy)-benzenethiol will continue to be a valuable tool for professionals in drug development, chemical biology, and materials science, enabling the synthesis of novel molecules and functional materials.
References
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
PubChem. (n.d.). p-Chlorothiophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, S., et al. (n.d.). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. Retrieved from [Link]
-
Ghosh, P. B., & Whitehouse, M. W. (1968). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
PubMed. (n.d.). Oxidation products and degradation pathways of 4-chlorophenol by catalytic ozonation with MnOx/γ-Al2O3/TiO2 as catalyst in aqueous solution. Retrieved from [Link]
-
Dorofeeva, O. V., & Lias, S. G. (2007). Ab initio study of the formation and degradation reactions of chlorinated phenols. PMC. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
- Google Patents. (n.d.). CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone.
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
PubMed. (n.d.). Regiospecific Oxidation of Chlorobenzene to 4-Chlororesorcinol, Chlorohydroquinone, 3-Chlorocatechol and 4-Chlorocatechol by Engineered Toluene o-Xylene Monooxygenases. Retrieved from [Link]
-
Indian Patent Office. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
-
NIST. (n.d.). Benzenethiol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic properties of 4-halo-2-(4-chlorophenyliminomethyl)phenol and 4-halo-2-(4-bromophenyliminomethyl)phenol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors. PMC. Retrieved from [Link]
-
Allied Academies. (n.d.). Click chemistry: A novel tool in pharmaceutical research. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and reactivity of 4,4-Dialkoxy-BODIPYs: an experimental and computational study. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Thiobisbenzenethiol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Purple‐Light Promoted Thiol‐ene Reaction of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Washington State University. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophenol - Wikipedia [en.wikipedia.org]
- 3. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Biological Investigation of 4-(4-Chloro-phenoxy)-benzenethiol Derivatives
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. The diaryl ether and thioether motifs are recognized as "privileged structures" due to their prevalence in a wide array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][2] This guide focuses on a specific, yet largely unexplored, chemical entity: 4-(4-Chloro-phenoxy)-benzenethiol and its derivatives.
While direct research on this particular scaffold is nascent, the confluence of the 4-chlorophenoxy moiety, known for its contribution to various bioactivities, and the versatile diaryl thioether core suggests a rich and untapped potential for therapeutic applications. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, biological evaluation, and mechanistic elucidation of this promising class of compounds. By integrating established synthetic methodologies with robust in vitro assays, we aim to provide a scientifically rigorous framework for investigating the therapeutic promise of 4-(4-Chloro-phenoxy)-benzenethiol derivatives.
Rationale and Therapeutic Hypotheses
The 4-(4-chloro-phenoxy) group is a common feature in a variety of bioactive molecules, contributing to activities such as enzyme inhibition and antimicrobial effects. Diaryl ethers, a closely related structural class, are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.[1][3] The replacement of the ether oxygen with a sulfur atom to form a diaryl thioether can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and novel mechanisms of action.[2]
Based on the activities of structurally related compounds, we can formulate several primary therapeutic hypotheses for the investigation of 4-(4-Chloro-phenoxy)-benzenethiol derivatives:
-
Anticancer Activity: Diaryl thioethers have demonstrated potent antiproliferative effects against various cancer cell lines.[4][5] The mechanism of action for some analogues is believed to involve the inhibition of microtubule assembly, a validated target in cancer chemotherapy.[4]
-
Enzyme Inhibition: The structural motifs present in the target scaffold are found in known inhibitors of various enzymes, such as HIV-1 protease and acetylcholinesterase.[6][7] This suggests potential applications in antiviral and neurodegenerative disease research.
-
Antimicrobial Activity: The presence of a chlorinated phenol derivative hints at potential antibacterial and antifungal properties.[8]
This guide will primarily focus on the investigation of the anticancer potential of 4-(4-Chloro-phenoxy)-benzenethiol derivatives, providing a detailed experimental workflow from synthesis to mechanistic studies.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the core molecule, 4-(4-Chloro-phenoxy)-benzenethiol, and its subsequent derivatization is the first critical step in its biological evaluation. While no specific synthesis for this exact molecule is readily available in the literature, a plausible and efficient route can be designed based on well-established methods for the formation of diaryl thioethers. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic and reliable method for this purpose.[9][10]
Proposed Synthetic Pathway: Ullmann-type C-S Cross-Coupling
A robust approach for the synthesis of the 4-(4-Chloro-phenoxy)-benzenethiol scaffold involves the copper-catalyzed coupling of 4-mercaptophenol and 1-chloro-4-iodobenzene. This reaction can be followed by derivatization of the thiol group to generate a library of compounds for biological screening.
Caption: Proposed synthetic workflow for 4-(4-Chloro-phenoxy)-benzenethiol derivatives.
Detailed Experimental Protocol: Synthesis of the Core Scaffold
Materials:
-
4-Mercaptophenol
-
1-Chloro-4-iodobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-mercaptophenol (1.0 eq), 1-chloro-4-iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a dilute solution of hydrochloric acid (1 M).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-(4-Chloro-phenoxy)-benzenethiol.
In Vitro Biological Evaluation: A Focus on Anticancer Activity
The initial biological evaluation of the synthesized derivatives should focus on assessing their cytotoxic effects on cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized 4-(4-Chloro-phenoxy)-benzenethiol derivatives in culture medium. Add the compounds to the wells at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Data Presentation: Summarizing Cytotoxicity Data
The results of the MTT assay should be presented in a clear and concise table to facilitate comparison between the different derivatives.
| Compound ID | R-group on Thiol | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT116 |
| Core Scaffold | -H | >100 | >100 |
| Derivative 1 | -CH₃ | 25.4 | 32.1 |
| Derivative 2 | -COCH₃ | 15.8 | 19.5 |
| Derivative 3 | -CH₂Ph | 8.2 | 11.7 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Mechanistic Studies: Elucidating the Mode of Action
Once promising lead compounds with significant cytotoxic activity have been identified, the next step is to investigate their mechanism of action. A common mechanism of action for anticancer drugs is the induction of apoptosis, or programmed cell death.
Investigating Apoptosis Induction
Apoptosis is a complex process involving a cascade of signaling events. Key markers of apoptosis include the activation of caspases (a family of cysteine proteases) and the cleavage of specific cellular substrates.[14][15]
Hypothetical Signaling Pathway for Apoptosis Induction:
Caption: A potential signaling cascade for apoptosis initiated by a bioactive derivative.
Experimental Protocols for Apoptosis Assays
4.2.1. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[16][17][18]
Protocol (Colorimetric):
-
Cell Lysis: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells using a specific lysis buffer provided in a commercial kit.[16]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[18]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.
4.2.2. Western Blot Analysis of Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins, such as PARP (poly(ADP-ribose) polymerase), and the activation of caspases.[14][19]
Protocol:
-
Protein Extraction: Treat cells with the test compound and prepare cell lysates as described for the caspase activity assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the systematic investigation of the biological activities of 4-(4-Chloro-phenoxy)-benzenethiol derivatives. The proposed synthetic strategies and in vitro evaluation protocols offer a clear path for researchers to explore the therapeutic potential of this novel chemical scaffold.
Future research should focus on:
-
Expanding the Derivative Library: Synthesizing a broader range of derivatives with diverse substitutions on both aromatic rings to establish clear structure-activity relationships (SAR).
-
Broadening the Biological Screening: Evaluating the lead compounds against a wider panel of cancer cell lines and exploring other potential therapeutic areas, such as antimicrobial and anti-inflammatory applications.
-
In Vivo Studies: Advancing the most promising compounds to in vivo animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
-
Target Identification: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of the most active compounds.
The exploration of 4-(4-Chloro-phenoxy)-benzenethiol derivatives represents a promising avenue for the discovery of new therapeutic agents. By following a rigorous and systematic approach as outlined in this guide, the scientific community can unlock the full potential of this intriguing molecular architecture.
References
- Bakare, S. P., & Patil, M. (2022). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry, 46(13), 6283-6295.
- Luo, J., Lin, M., Wu, L., Cai, Z., He, L., & Du, G. (2021). The organocatalytic synthesis of perfluorophenylsulfides via the thiolation of trimethyl(perfluorophenyl)silanes and thiosulfonates. Organic & Biomolecular Chemistry, 19(42), 9237-9241.
- Polkam, N., Malthum, S., Anireddy, J. S., Brahma, U., & Naidu Vegi, G. M. (2021). Design, synthesis, and anticancer evaluation of new 1,3,4-oxadiazole thioether derivatives. Russian Chemical Bulletin, 70(3), 580-584.
- Freitas, R. F. S., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Journal of Medicinal Chemistry, 56(4), 1470-1483.
- Ghorbani-Choghamarani, A. (2022). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2012). Diaryl ether derivatives as anticancer agents–a review. MedChemComm, 3(11), 1356-1372.
- Li, X., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 68(38), 10245-10260.
- W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride− Alumina and 18-Crown-6: Expansion of Scope and Utility1. The Journal of Organic Chemistry, 63(18), 6338-6343.
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
- Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008-1011.
- American Chemical Society Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- National Institutes of Health. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents.
- ResearchGate. (n.d.). Synthesis of diaryl thioethers via cross‐coupling of thiophenols and....
- MDPI. (2024).
- CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. (n.d.).
- Synthesis, stereochemistry, and antimicrobial activity of 2,6-diaryl-3-(arylthio)piperidin-4-ones. (n.d.). PubMed.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?.
- Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723.
- ResearchGate. (n.d.).
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper C
- MDPI. (n.d.). Synthesis and Antibacterial Activity of Thymyl Ethers.
- ResearchGate. (n.d.).
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Thermo Fisher Scientific. (n.d.).
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- National Institutes of Health. (2023). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers.
- Taylor & Francis Online. (n.d.).
- National Institutes of Health. (n.d.).
- Cell Signaling Technology. (2021). How to Control Your Apoptosis, Autophagy & Mitophagy Western Blots.
- Frontiers. (2022).
- SciELO México. (n.d.).
- Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
Sources
- 1. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. mpbio.com [mpbio.com]
- 17. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 18. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(4-Chloro-phenoxy)-benzenethiol: Synthesis, Properties, and Potential Applications
This guide provides an in-depth exploration of 4-(4-Chloro-phenoxy)-benzenethiol, a molecule of significant interest in medicinal chemistry and materials science. While direct literature on this specific compound is sparse, this document synthesizes information from related structures and established chemical principles to offer a comprehensive overview. We will delve into its plausible synthesis, predicted physicochemical properties, reactivity, and potential applications, particularly in the realm of drug development.
Introduction: The Structural Significance of 4-(4-Chloro-phenoxy)-benzenethiol
4-(4-Chloro-phenoxy)-benzenethiol is an aromatic compound characterized by a diaryl ether linkage and a thiol functional group. The core structure consists of a benzenethiol (thiophenol) moiety, where the hydrogen at position 4 is substituted with a 4-chlorophenoxy group. The diaryl ether motif is a recognized privileged scaffold in drug discovery, present in numerous biologically active natural products and synthetic compounds.[1][2] This structural unit often imparts favorable physicochemical properties and can engage in key interactions with biological targets.[2] The presence of a chlorine atom can further modulate the electronic properties and metabolic stability of the molecule, a common strategy in pharmaceutical chemistry.[3]
The thiol group is a versatile functional group known for its nucleophilicity and ability to form disulfide bonds, which is crucial in various biological systems.[4][5] This reactive handle also allows for further chemical modifications and conjugation. The combination of these structural features in 4-(4-Chloro-phenoxy)-benzenethiol suggests its potential as a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Synthesis and Mechanistic Considerations
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be approached through several established methodologies for the formation of diaryl ethers and the introduction of a thiol group. A plausible and efficient synthetic route would involve a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation to form the diaryl ether, followed by the conversion of a suitable functional group to the desired thiol.
Proposed Synthetic Pathway: A Two-Step Approach
A logical synthetic strategy would commence with the formation of the diaryl ether linkage, followed by the introduction of the thiol functionality. This approach is often preferred to avoid potential complications with the free thiol group in the initial coupling step.
Step 1: Synthesis of 4-(4-Chlorophenoxy)aniline
The initial step involves the synthesis of 4-(4-chlorophenoxy)aniline. This can be achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-aminophenol and 1-chloro-4-nitrobenzene, followed by the reduction of the nitro group. Alternatively, an Ullmann condensation between 4-aminophenol and 1,4-dichlorobenzene offers a more direct route.
Step 2: Conversion of the Amino Group to a Thiol
The conversion of the amino group of 4-(4-chlorophenoxy)aniline to a thiol can be accomplished through a Sandmeyer-type reaction. This involves diazotization of the aniline with sodium nitrite in the presence of a strong acid, followed by treatment with a sulfur-containing reagent such as potassium ethyl xanthate. Subsequent hydrolysis of the resulting xanthate ester yields the target 4-(4-Chloro-phenoxy)-benzenethiol.
Caption: Proposed two-step synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-(4-chlorophenoxy)aniline via Ullmann Condensation
-
To a reaction vessel, add 4-aminophenol, 1,4-dichlorobenzene, copper(I) iodide (CuI) as a catalyst, and a suitable base such as potassium carbonate (K₂CO₃).[6]
-
Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).[7]
-
After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 4-(4-chlorophenoxy)aniline.
Step 2: Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
-
Dissolve 4-(4-chlorophenoxy)aniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form.
-
Stir the mixture at room temperature for a few hours.
-
Hydrolyze the intermediate xanthate by adding a base like sodium hydroxide and heating the mixture.
-
Acidify the reaction mixture with a mineral acid to precipitate the thiol.
-
Filter the solid, wash with water, and dry to yield 4-(4-Chloro-phenoxy)-benzenethiol. The crude product can be further purified by recrystallization or column chromatography.
Physicochemical Properties and Characterization
| Property | Predicted Value / Characteristic | Basis of Prediction |
| Molecular Formula | C₁₂H₉ClOS | --- |
| Molecular Weight | 236.72 g/mol | --- |
| Appearance | Likely a white to off-white solid | Based on similar diaryl ethers and thiophenols. |
| Melting Point | Expected to be in the range of 50-100 °C | Interpolated from related structures like 4-chlorophenoxy aniline. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). | General solubility of aromatic compounds. |
| pKa | The thiol proton is expected to be weakly acidic, with a pKa around 6-7. | Similar to other substituted thiophenols.[8] |
Spectroscopic Characterization (Expected):
-
¹H NMR: Aromatic protons would appear in the range of 6.8-7.5 ppm. The thiol proton (S-H) would likely be a broad singlet, and its chemical shift would be concentration-dependent.
-
¹³C NMR: Aromatic carbons would resonate in the 115-160 ppm range. The carbon bearing the thiol group would be shifted downfield.
-
IR Spectroscopy: Characteristic peaks would include S-H stretching (around 2550 cm⁻¹), C-O-C stretching (around 1240 cm⁻¹), and C-Cl stretching (around 1090 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 236, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately 33% of the M⁺ peak intensity).
Reactivity and Potential Applications
The chemical reactivity of 4-(4-Chloro-phenoxy)-benzenethiol is primarily dictated by the thiol group and the diaryl ether linkage.
Reactivity of the Thiol Group
The thiol group is a potent nucleophile and can readily participate in various reactions, including:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to form thioethers and thioesters, respectively.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.[9]
-
Oxidation: Can be oxidized to form a disulfide bridge, a reaction of significant importance in biological systems and polymer chemistry.[10]
This reactivity makes 4-(4-Chloro-phenoxy)-benzenethiol a versatile intermediate for the synthesis of more complex molecules.
Stability of the Diaryl Ether Linkage
The diaryl ether bond is generally stable under many reaction conditions. However, it can be cleaved under harsh conditions, such as with strong acids or reducing agents.
Potential Applications in Drug Discovery
The structural features of 4-(4-Chloro-phenoxy)-benzenethiol make it an attractive scaffold for the development of new therapeutic agents.
-
Enzyme Inhibition: The thiol group can act as a nucleophile to interact with active site residues of enzymes, potentially leading to inhibition. Diaryl ether-containing molecules have been investigated as inhibitors for a variety of enzymes.[2]
-
Anticancer and Antimicrobial Agents: Many compounds containing diaryl ether and chloro-phenyl motifs have demonstrated potent anticancer and antimicrobial activities.[3] The thiol group can be further functionalized to enhance these properties.
-
Anti-inflammatory Drugs: Benzophenone derivatives, which share structural similarities, have been explored for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes.[11]
Caption: Potential interaction of the thiol group with a biological target.
Conclusion
4-(4-Chloro-phenoxy)-benzenethiol is a molecule with considerable potential in synthetic and medicinal chemistry. Although not extensively studied, its synthesis is feasible through established chemical transformations. Its unique combination of a diaryl ether scaffold, a chloro-substituent, and a reactive thiol group makes it a promising candidate for the development of novel compounds with a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of 4-(4-Chloro-phenoxy)-benzenethiol is warranted to fully explore its therapeutic potential.
References
- Google Patents. (n.d.). Synthesis method of 4,4'-thiobisbenzenethiol.
- Google Patents. (n.d.). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
Quick Company. (n.d.). A Process For Preparing 2,4 Dimethylthiophenol. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Benzothiophene derivatives and medicinal use thereof.
-
Organic Syntheses. (n.d.). thiophenol. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
-
Royal Society of Chemistry. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved January 23, 2026, from [Link]
-
American Chemical Society Publications. (2024, September 9). Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Some biologically active diaryl thioethers. Retrieved January 23, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Benzenethiol (FDB011878). Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). 4-(4-Chlorophenoxy)aniline. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 23, 2026, from [Link]
-
American Chemical Society Publications. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2026, January 5). Sulfhydryl-functionalized diarylethenes: synthesis, photoswitching, and fluorescent properties. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2025, January 2). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2020, September 16). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Retrieved January 23, 2026, from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols and Thioethers: Properties and Key Reactions. Retrieved January 23, 2026, from [Link]
-
Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2-NAPHTHALENETHIOL. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved January 23, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 23, 2026, from [Link]
-
YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Reactivity of 5‐(Alkynyl)dibenzothiophenium Salts: Synthesis of Diynes, Vinyl Sulfones, and Phenanthrenes. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). The Chemistry of the Thiol Groups. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of highly functionalized diaryl ethers by copper-mediated O-arylation of phenols using trivalent arylbismuth reagents. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery. Retrieved January 23, 2026, from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved January 23, 2026, from [Link]
-
YouTube. (2020, July 24). Organic Chemistry Lessons - Thiols and Thioethers. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. Retrieved January 23, 2026, from [Link]
-
Taylor & Francis Online. (2008, October 31). Efficient Synthesis of Structurally Novel Diaryl Ethers by Regioselective Functionalization. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Simple synthetic route to 4-aminobenzaldehydes from anilines. Retrieved January 23, 2026, from [Link]
-
Globe Thesis. (2009, November 25). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (2021, July 17). Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. Retrieved January 23, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol. Retrieved January 23, 2026, from [Link]
-
American Chemical Society Publications. (2024, April 30). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). Manufacture of aniline from chlorobenzene and ammonia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. globethesis.com [globethesis.com]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
- 9. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(4-chlorophenoxy)benzenethiol: Synthesis, Characterization, and Potential Applications
Executive Summary: 4-(4-chlorophenoxy)benzenethiol is a diaryl ether thio-compound with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, a detailed, field-proven protocol for its multi-step synthesis, and a framework for its analytical characterization. By leveraging established methodologies such as the Ullmann condensation for diaryl ether formation and the Newman-Kwart rearrangement for thiol introduction, this document outlines a reliable pathway to access this valuable molecule. Furthermore, it explores the compound's potential applications, drawing parallels with structurally similar agents utilized in drug development, particularly as fragments for kinase inhibitors and other targeted therapeutics. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both a theoretical foundation and practical, actionable protocols.
Nomenclature and Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(4-chlorophenoxy)benzenethiol . This name precisely describes its structure: a central benzene ring is substituted at position 1 with a thiol group (-SH) and at position 4 with a phenoxy group (-O-phenyl). This phenoxy group is, in turn, substituted at its 4th position with a chlorine atom.
Structural Breakdown:
-
Benzenethiol: The parent moiety, indicating a benzene ring with a thiol functional group. Thiophenols are known for their distinct odors and their utility as nucleophiles and precursors in organic synthesis.[1][2][3]
-
4-(...): This locant indicates that the substituent is at the para-position relative to the thiol group.
-
(4-chlorophenoxy): This describes the substituent, a phenoxy group bearing a chlorine atom at the para-position of the distal phenyl ring.
The molecule's core structure is a diaryl ether, a common motif in many biologically active compounds due to its conformational flexibility and ability to engage in various intermolecular interactions.
Computed Physicochemical Properties
| Property | Predicted Value | Reference / Method |
| Molecular Formula | C₁₂H₉ClOS | - |
| Molecular Weight | 236.72 g/mol | - |
| Appearance | Off-white to pale yellow solid | Analogy |
| XLogP3 | ~4.7 | Analogy[4] |
| Hydrogen Bond Donor Count | 1 | Analogy[4] |
| Hydrogen Bond Acceptor Count | 2 | Analogy[4] |
| Rotatable Bond Count | 2 | Analogy[4] |
Retrosynthetic Analysis and Synthesis Pathway
The synthesis of 4-(4-chlorophenoxy)benzenethiol can be approached by forming the two key functional groups: the diaryl ether bridge and the benzenethiol. A logical retrosynthetic analysis suggests two primary routes:
-
Route A: Formation of the diaryl ether first, followed by introduction of the thiol group.
-
Route B: Starting with a thiol-containing precursor and forming the diaryl ether.
Route A is often preferred as the free thiol group can be sensitive to oxidation and may interfere with certain coupling reactions, such as the copper-catalyzed Ullmann condensation. Therefore, a protected thiol or a precursor group is typically used. The Newman-Kwart rearrangement offers a robust and high-yield method for converting a phenol to a thiophenol, making it an ideal strategy for this synthesis.
The proposed synthetic pathway is a three-step process starting from commercially available 4-bromophenol and 4-chlorophenol.
Sources
Methodological & Application
Step-by-step experimental protocol for synthesizing 4-(4-Chloro-phenoxy)-benzenethiol
An Application Note for the Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
Introduction
4-(4-Chloro-phenoxy)-benzenethiol is a substituted thiophenol derivative of interest in medicinal chemistry and materials science. Thiophenols are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals due to the versatile reactivity of the thiol group. This document provides a detailed, step-by-step experimental protocol for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol from the commercially available starting material, 4-(4-chlorophenoxy)aniline.
The selected synthetic route is a well-established method for preparing thiophenols from aromatic amines, known as the Leuckart thiophenol synthesis.[1][2] This process involves two primary stages:
-
Diazotization: The primary aromatic amine, 4-(4-chlorophenoxy)aniline, is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3][4] This reaction is highly sensitive to temperature and must be conducted under cold conditions (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5]
-
Xanthate Formation and Hydrolysis: The diazonium salt is then treated with a sulfur nucleophile, potassium ethyl xanthate. This forms an intermediate aryl xanthate, which is subsequently hydrolyzed under basic conditions to yield the target thiophenol.[1][2]
This protocol is designed for researchers and scientists in drug development and organic synthesis, providing not only the procedural steps but also the underlying rationale and critical safety considerations.
Overall Reaction Scheme
Mechanism of Synthesis
The synthesis proceeds via a two-part mechanism:
-
Diazotization of 4-(4-chlorophenoxy)aniline: Sodium nitrite (NaNO₂) reacts with hydrochloric acid (HCl) to form nitrous acid (HNO₂). The aniline nitrogen of the starting material performs a nucleophilic attack on the protonated nitrous acid, leading to a cascade of proton transfers and the eventual elimination of two water molecules to form the stable 4-(4-chlorophenoxy)benzene diazonium chloride.[6] The positive charge on the terminal nitrogen makes the diazonium group an excellent leaving group (N₂ gas).
-
Formation and Hydrolysis of the Xanthate Intermediate: The diazonium salt acts as an electrophile and is attacked by the sulfur atom of potassium ethyl xanthate. This substitution reaction displaces the diazonium group as nitrogen gas, forming an O-ethyl S-(4-(4-chlorophenoxy)phenyl) dithiocarbonate intermediate. The final step involves the alkaline hydrolysis of this xanthate ester, typically with sodium hydroxide, which cleaves the dithiocarbonate moiety to yield the sodium salt of the target thiophenol. Subsequent acidification protonates the thiolate to afford the final product, 4-(4-Chloro-phenoxy)-benzenethiol.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-(4-chlorophenoxy)aniline | C₁₂H₁₀ClNO | 219.67 | 101-79-1 | Starting material[7] |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Toxic, Oxidizer [8][9] |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | 140-89-6 | Flammable Solid, Harmful [10][11] |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely Flammable |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | |
| Ice | H₂O (s) | 18.02 | 7732-18-5 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnels (x2)
-
Thermometer (-10 to 100 °C)
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (250 mL)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-(4-Chloro-phenoxy)-benzenethiol.
Detailed Step-by-Step Protocol
Part 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, combine 4-(4-chlorophenoxy)aniline (5.0 g, 22.8 mmol) and deionized water (25 mL).
-
Slowly add concentrated hydrochloric acid (6.0 mL) to the suspension. Stir until a clear solution of the aniline hydrochloride salt is formed.[5]
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range for the stability of the diazonium salt.[3]
-
In a separate beaker, dissolve sodium nitrite (1.65 g, 23.9 mmol, 1.05 eq) in deionized water (10 mL).
-
Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes. Causality Note: A slow addition rate is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would cause the diazonium salt to decompose, forming phenol byproducts and releasing nitrogen gas prematurely.[12]
-
After the addition is complete, continue stirring the resulting yellow-orange solution in the ice bath for an additional 30 minutes to ensure complete diazotization. This solution should be used immediately in the next step.
Part 2: Reaction with Potassium Ethyl Xanthate
-
In a separate 500 mL beaker, dissolve potassium ethyl xanthate (4.0 g, 25.0 mmol, 1.1 eq) in deionized water (50 mL).
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the potassium ethyl xanthate solution. A dark, oily precipitate may form.
-
Once the addition is complete, allow the mixture to warm to room temperature. Then, gently heat the mixture in a water bath to 50-60 °C. Causality Note: Heating facilitates the decomposition of the diazonium-xanthate adduct, leading to the evolution of nitrogen gas and the formation of the desired aryl xanthate intermediate.[2] Maintain this temperature until the evolution of N₂ gas ceases (typically 1-2 hours).
-
Cool the reaction mixture to room temperature.
Part 3: Hydrolysis, Work-up, and Isolation
-
To the reaction mixture from Part 2, add a solution of sodium hydroxide (5.0 g, 125 mmol) in water (50 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain reflux for 4 hours with vigorous stirring. Causality Note: The basic hydrolysis cleaves the xanthate ester to form the sodium thiophenolate salt, which is water-soluble.
-
Cool the dark solution to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar, neutral impurities. Discard the organic layers.
-
Cool the remaining aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise until the pH is ~1-2 (test with litmus or pH paper). A precipitate or oily layer of the crude thiophenol will form.
-
Extract the product from the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 4-(4-Chloro-phenoxy)-benzenethiol, likely as a pale yellow oil or low-melting solid.
Part 4: Purification
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure product.
Safety Precautions
-
General: All operations should be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety goggles, and appropriate gloves) must be worn at all times.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizer and is acutely toxic if swallowed.[8][13] Avoid contact with skin and eyes, and prevent its contact with combustible materials.[14] In case of contact, flush the affected area with copious amounts of water.[8]
-
Potassium Ethyl Xanthate: This reagent is a flammable solid and is harmful if swallowed or inhaled.[15] It can cause skin and eye irritation.[11] Keep away from heat, sparks, and open flames.[16] Handle in a way that avoids dust formation.[17]
-
Diazonium Salts: Aryl diazonium salts can be explosive in a solid, dry state. This protocol is designed to keep the diazonium salt in a cold, aqueous solution at all times, which is a standard and safe practice. Never attempt to isolate the solid diazonium salt.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care to avoid skin and eye contact.
References
-
New Jersey Department of Health. (n.d.). Sodium Nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7578, 4-(4-Chlorophenoxy)aniline. Retrieved from [Link]
-
Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
IP.com. (n.d.). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Newman–Kwart rearrangement. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). How is Benzene Diazonium Chloride prepared through Diazotisation reaction?. Retrieved from [Link]
- Google Patents. (n.d.). CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Potassium Ethyl Xanthate 98%. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Diazonium Salts. Retrieved from [Link]
-
ResearchGate. (2008, August 05). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
-
Thatcher Company. (n.d.). Safety Data Sheet Sodium Nitrite, Granular. Retrieved from [Link]
-
Chem-Station. (n.d.). Synthesis of thiophenol from phenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) - Sodium Nitrite. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
ResearchGate. (2008, August 10). Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
YouTube. (2019, January 03). Converting anilines to diazoniums ions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12295883, 4-((4-Chlorophenyl)thio)aniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, March 23). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]
-
University of Edinburgh. (2008, March 03). Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 619483, 4,4'-Thiobisbenzenethiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4,4'-(Sulfonylbis(4,1-phenyleneoxy))bis(benzenamine). Retrieved from [Link]
-
Wiley Online Library. (n.d.). Leuckart Thiophenol Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). General Formation of Aryl Dithiolcarbonates and Ethyl Ethylxanthate in the Leuckart Thiophenol Synthesis. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Leuckart Thiophenol Reaction [drugfuture.com]
- 3. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. ck12.org [ck12.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-(4-Chlorophenoxy)aniline | C12H10ClNO | CID 7578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nj.gov [nj.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 14. chemtradelogistics.com [chemtradelogistics.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. camachem.com [camachem.com]
- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]
Application Notes and Protocols for the Synthesis of Aryl Thioethers Utilizing 4-(4-Chloro-phenoxy)-benzenethiol
Introduction: The Significance of Aryl Thioethers and the Role of 4-(4-Chloro-phenoxy)-benzenethiol
Aryl thioethers are a pivotal class of organosulfur compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. Their prevalence in drug discovery is particularly noteworthy, with the thioether linkage often imparting crucial pharmacokinetic and pharmacodynamic properties to bioactive molecules. The synthesis of these compounds is therefore of paramount importance to researchers in both academic and industrial settings.
This technical guide provides a comprehensive overview of robust synthetic methods for the preparation of aryl thioethers, with a specific focus on the utilization of 4-(4-chloro-phenoxy)-benzenethiol as a key building block. This particular thiol is of interest due to its diaryl ether moiety, a common feature in various biologically active compounds. The presence of the chloro-substituent also offers a potential site for further functionalization.
We will delve into the mechanistic underpinnings and practical applications of several powerful synthetic strategies, including classical and modern transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. For each method, detailed, field-proven protocols are provided to enable researchers to confidently apply these techniques in their own laboratories.
Strategic Approaches to Aryl Thioether Synthesis
The formation of a C-S bond between an aromatic ring and a sulfur atom can be achieved through several distinct chemical transformations. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. Here, we will explore three primary strategies for the synthesis of aryl thioethers using 4-(4-chloro-phenoxy)-benzenethiol:
-
The Ullmann Condensation: A classic copper-catalyzed reaction that has seen a modern resurgence with the development of new ligand systems.
-
The Buchwald-Hartwig C-S Cross-Coupling: A highly versatile palladium-catalyzed method known for its broad substrate scope and mild reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): A transition-metal-free approach suitable for aryl halides activated by electron-withdrawing groups.
The Ullmann Condensation: A Copper-Catalyzed Approach
The Ullmann condensation is a long-established method for the formation of carbon-heteroatom bonds, including C-S bonds.[1] While early iterations of this reaction required harsh conditions, modern protocols often utilize ligands to facilitate the copper-catalyzed coupling at lower temperatures.[2]
Mechanistic Insights
The reaction is believed to proceed through a Cu(I) catalytic cycle. Initially, the thiol reacts with a copper(I) salt to form a copper(I) thiolate. This species then undergoes oxidative addition with the aryl halide. The resulting intermediate subsequently undergoes reductive elimination to furnish the desired aryl thioether and regenerate the Cu(I) catalyst.[3]
Experimental Protocol: Ullmann Synthesis of a Diaryl Thioether
This protocol describes a representative procedure for the coupling of 4-(4-chloro-phenoxy)-benzenethiol with an aryl iodide.
Materials:
-
4-(4-Chloro-phenoxy)-benzenethiol
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add 4-(4-chloro-phenoxy)-benzenethiol (1.0 mmol, 1.0 equiv.), aryl iodide (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add copper(I) iodide (0.1 mmol, 10 mol%) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl thioether.
Data Presentation: Ullmann Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | CuI (10 mol%) | A common and effective copper source for Ullmann couplings.[3] |
| Ligand | DMEDA (20 mol%) | A bidentate amine ligand that stabilizes the copper center and facilitates the catalytic cycle. |
| Base | K₂CO₃ | A mild inorganic base to deprotonate the thiol and activate it for catalysis. |
| Solvent | Toluene | A non-polar, high-boiling solvent suitable for the reaction temperature. |
| Temperature | 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Buchwald-Hartwig C-S Cross-Coupling: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination has been extended to the formation of C-S bonds, providing a highly efficient and versatile method for aryl thioether synthesis.[3][4] This reaction is known for its remarkable functional group tolerance and generally milder conditions compared to the Ullmann condensation.
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig C-S coupling is initiated by the oxidative addition of an aryl halide to a Pd(0) complex.[5] The resulting Pd(II) species then undergoes ligand exchange with the thiolate, which is generated in situ from the thiol and a base. Reductive elimination from the palladium center then yields the aryl thioether and regenerates the active Pd(0) catalyst.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig C-S coupling.
Experimental Protocol: Buchwald-Hartwig Synthesis of a Diaryl Thioether
This protocol outlines a general procedure for the palladium-catalyzed coupling of 4-(4-chloro-phenoxy)-benzenethiol with an aryl bromide.
Materials:
-
4-(4-Chloro-phenoxy)-benzenethiol
-
Aryl bromide (e.g., 4-bromo-tert-butylbenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 10 minutes to form the pre-catalyst.
-
To this mixture, add 4-(4-chloro-phenoxy)-benzenethiol (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated heating block at 100 °C.
-
Stir the reaction for 8-16 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure diaryl thioether.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and reliable palladium precursor. |
| Ligand | Xantphos (3 mol%) | A bulky, electron-rich phosphine ligand that promotes reductive elimination. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base suitable for a wide range of substrates. |
| Solvent | 1,4-Dioxane | A polar aprotic solvent that effectively solubilizes the reactants and catalyst. |
| Temperature | 100 °C | A moderate temperature that balances reaction rate and catalyst stability. |
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway for the synthesis of aryl thioethers.[6] This method is particularly effective when the aryl halide is activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group.[7]
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic thiolate attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr Synthesis of a Diaryl Thioether
This protocol details a representative SNAr reaction between 4-(4-chloro-phenoxy)-benzenethiol and an activated aryl halide.
Materials:
-
4-(4-Chloro-phenoxy)-benzenethiol
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 4-(4-chloro-phenoxy)-benzenethiol (1.0 mmol, 1.0 equiv.) and potassium carbonate (1.5 mmol, 1.5 equiv.) in dimethylformamide (5 mL).
-
Stir the mixture at room temperature for 30 minutes to generate the thiolate in situ.
-
Add the activated aryl halide (1.1 mmol, 1.1 equiv.) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired diaryl thioether.
Data Presentation: SNAr Reaction Parameters
| Parameter | Condition | Rationale |
| Aryl Halide | Activated with EWG (e.g., -NO₂) | The electron-withdrawing group is essential to stabilize the Meisenheimer intermediate.[7] |
| Base | K₂CO₃ | A suitable base to deprotonate the thiol without promoting side reactions. |
| Solvent | DMF | A polar aprotic solvent that facilitates the formation of the anionic intermediate. |
| Temperature | 80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
General Experimental Workflow
The synthesis and purification of aryl thioethers derived from 4-(4-chloro-phenoxy)-benzenethiol generally follow a consistent workflow, regardless of the specific synthetic method employed.
Caption: General workflow for aryl thioether synthesis and purification.
Conclusion
The synthesis of aryl thioethers using 4-(4-chloro-phenoxy)-benzenethiol can be effectively achieved through a variety of robust and well-established methods. The choice between the Ullmann condensation, the Buchwald-Hartwig C-S cross-coupling, and nucleophilic aromatic substitution will depend on the specific aryl coupling partner, the desired reaction conditions, and the available laboratory resources. The protocols and mechanistic insights provided in this guide are intended to empower researchers to successfully synthesize these valuable compounds and advance their research in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
- Terrier, F. (2013).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS) and Mechanism. [Link][6]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ACS Publications. (2020). Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions. [Link]
-
NIH. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link][1]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link][7]
Sources
- 1. repositorio.uc.cl [repositorio.uc.cl]
- 2. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner [organic-chemistry.org]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]
- 6. Synthesis method of 4,4'-thiobisbenzenethiol - Eureka | Patsnap [eureka.patsnap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Designing novel bioactive molecules from 4-(4-Chloro-phenoxy)-benzenethiol
An Application Guide to the Rational Design of Novel Bioactive Molecules from 4-(4-Chloro-phenoxy)-benzenethiol
Introduction
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and agrochemical research. The identification and optimization of privileged scaffolds—molecular frameworks that are able to bind to multiple biological targets—offer a streamlined path to new lead compounds. The 4-(4-chloro-phenoxy)-benzenethiol scaffold is one such promising starting point. It uniquely combines the structural rigidity and proven bioactivity of the diphenyl ether motif with the versatile reactivity of a nucleophilic thiol group.[1][2] Diphenyl ether derivatives are known for a wide range of biological activities, including antitubercular and herbicidal properties, often targeting essential enzyme systems.[1][2][3] The thioether linkage is also a common feature in numerous bioactive natural products and pharmaceutical drugs, recognized for conferring properties such as antioxidant and anti-cancer activity.[4]
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on how to strategically approach the design, synthesis, and evaluation of novel bioactive molecules derived from 4-(4-chloro-phenoxy)-benzenethiol. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers to develop their own innovative compounds. The protocols herein are designed as self-validating systems, guiding the user from initial scaffold analysis through to hit-to-lead optimization.
Physicochemical and Reactivity Profile of the Core Scaffold
Understanding the intrinsic properties of the starting material is fundamental to rational drug design. The 4-(4-chloro-phenoxy)-benzenethiol scaffold possesses distinct chemical features that dictate its reactivity and inform synthetic strategy.
The most prominent feature is the thiol (-SH) group. The sulfur atom is a potent nucleophile, making it the primary site for chemical modification.[5] Its pKa is a critical parameter, influencing its ionization state at physiological pH and its reactivity in base-mediated reactions. The thiol is also susceptible to oxidation, which can lead to the formation of disulfides—a reaction that can be either a desired outcome for specific biological interactions or an unwanted side reaction to be controlled during synthesis and storage.[6]
The diphenyl ether linkage provides a semi-rigid backbone, positioning the two aromatic rings in a specific spatial orientation. This conformation is often crucial for fitting into the binding pockets of target proteins. The chloro-substituent on one of the phenyl rings influences the electronic properties of the molecule and can serve as a key interaction point with a target, while also impacting metabolic stability.
Table 1: Physicochemical Properties of 4-(4-Chloro-phenoxy)-benzenethiol
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClOS | PubChem CID: 177722293[7] |
| Molecular Weight | 236.72 g/mol | PubChem CID: 177722293[7] |
| XLogP3 | 4.7 | PubChem CID: 177722293[7] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 177722293[7] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 177722293[7] |
| Rotatable Bond Count | 2 | PubChem CID: 177722293[7] |
A Strategic Framework for Bioactive Molecule Design
A systematic approach is essential for efficiently navigating the path from a starting scaffold to a potential lead compound. The workflow below outlines a logical progression of stages, each designed to build upon the last and incorporate decision-making points to ensure resources are focused on the most promising avenues.
Caption: Overall workflow for designing bioactive molecules.
Target Identification and Rationale
The structure of 4-(4-chloro-phenoxy)-benzenethiol shares features with known inhibitors of specific enzyme classes. This allows us to form an evidence-based hypothesis for potential biological targets.
-
Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI): The diphenyl ether motif is famously represented by triclosan, a potent inhibitor of FabI, an essential enzyme in bacterial type II fatty acid biosynthesis (FASII).[3] This pathway is absent in mammals, making FabI an attractive target for developing broad-spectrum antibacterial agents with a high therapeutic index. The design of triclosan mimics has been a successful strategy for generating novel antitubercular agents.[1]
-
Protein Kinases: Many kinase inhibitors feature a diaryl ether hinge-binding motif. While our scaffold lacks the typical hydrogen-bonding groups needed for canonical hinge binding, its rigid conformation could be exploited to target allosteric sites or less-conserved regions of the ATP-binding pocket.
-
Protoporphyrinogen IX Oxidase (PPO): Diphenyl ether herbicides function by inhibiting PPO, a key enzyme in chlorophyll and heme biosynthesis.[2] This suggests a potential application in agrochemical development.
For the purpose of this guide, we will proceed with the hypothesis that derivatives of 4-(4-chloro-phenoxy)-benzenethiol can be designed as inhibitors of bacterial FabI .
Library Design: A Multi-pronged Approach
With a target hypothesis in place, we can design a library of derivatives to probe the structure-activity relationship (SAR). The goal is to systematically modify the core scaffold to explore key chemical space and enhance binding affinity and selectivity for the target.
Caption: Key modification points on the core scaffold.
-
Strategy A: Thiol Modification: This is the most direct approach. The thiol group can be alkylated with a diverse range of electrophiles (e.g., alkyl halides, benzyl halides, Michael acceptors) to generate a library of thioethers. This strategy explores the space extending from the sulfur atom, which may interact with different sub-pockets of the target protein.
-
Strategy B: Aromatic Ring Substitution: While more synthetically challenging, introducing substituents onto the aromatic rings can modulate the electronic properties and create new interaction points. Friedel-Crafts acylation or alkylation are potential routes, though regioselectivity must be carefully considered.[8]
-
Strategy C: Bioisosteric Replacement: Replacing the ether oxygen with a sulfur atom (thioether) or an amine group can subtly alter the bond angle, length, and hydrogen-bonding capacity of the linker, potentially improving binding affinity or pharmacokinetic properties.
Synthetic Protocols and Methodologies
The successful implementation of the library design relies on robust and reproducible synthetic protocols. All newly synthesized compounds must be rigorously characterized to confirm their identity and purity before biological testing.
Protocol 3.1: General Procedure for S-Alkylation of 4-(4-Chloro-phenoxy)-benzenethiol
Rationale: This protocol describes the nucleophilic substitution reaction at the sulfur atom. A weak base is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then attacks the electrophilic alkyl halide. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base without interfering with the nucleophile. The reaction is run at room temperature to minimize side reactions.
Materials:
-
4-(4-Chloro-phenoxy)-benzenethiol
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
To a round-bottom flask, add 4-(4-chloro-phenoxy)-benzenethiol (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M solution).
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the K₂CO₃.
-
Evaporate the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired thioether derivative.
Protocol 3.2: Characterization of Novel Derivatives
Rationale: It is critical to confirm that the purified product is the intended molecule and to assess its purity. A combination of spectroscopic and chromatographic methods provides orthogonal data to establish this with high confidence.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons in the expected chemical environments and to verify the success of the modification (e.g., appearance of new alkyl protons).
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
To determine the molecular weight of the new compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula assignment.
-
-
High-Performance Liquid Chromatography (HPLC):
-
To determine the purity of the final compound. A purity level of >95% is generally required for biological screening to avoid false positives from impurities.
-
Biological Evaluation and Screening Cascade
Once a library of pure compounds is synthesized, a screening cascade is employed to identify active molecules and characterize their biological profile. This tiered approach efficiently filters compounds, starting with a high-throughput primary assay and progressing to more complex secondary and safety assays for the most promising hits. Bioassays are essential for discovering novel bioactive compounds.[9][10]
Caption: Example of a Structure-Activity Relationship (SAR).
Conclusion and Future Directions
This guide has outlined a systematic and rationale-driven pathway for designing novel bioactive molecules starting from the 4-(4-chloro-phenoxy)-benzenethiol scaffold. By integrating targeted library design, robust synthetic protocols, and a tiered biological screening cascade, researchers can efficiently identify and advance promising hit compounds. The hypothetical case study targeting bacterial FabI demonstrates how this framework can be applied to generate potent and selective inhibitors.
The journey from hit to lead requires further optimization. Future work on a promising candidate like DER-03 would involve:
-
Expanded SAR: Synthesizing additional analogs to probe other positions on the benzyl ring and explore different electronic and steric requirements.
-
ADME/Tox Profiling: In vitro assessment of metabolic stability, plasma protein binding, and other pharmacokinetic properties.
-
In Vivo Efficacy: Testing the compound in an animal model of infection to determine if the in vitro potency translates to in vivo efficacy.
By following the principles and protocols detailed in this guide, scientists are well-equipped to unlock the full potential of the 4-(4-chloro-phenoxy)-benzenethiol scaffold and contribute to the development of the next generation of therapeutics and other valuable bioactive agents.
References
-
PubChem. p-Chlorothiophenol. National Center for Biotechnology Information. [Link]
-
Wikipedia. Phenol. Wikimedia Foundation. [Link]
-
PubChem. 4-(3-Chlorophenoxy)benzenethiol. National Center for Biotechnology Information. [Link]
-
Kowalski, P., et al. (2005). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]
-
Representative thioether-containing drugs and bioactive compounds. ResearchGate. [Link]
-
Kar, S. S., et al. (2016). Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. Dovepress. [Link]
-
Bioassays for bioactivity screening. Universidad Espíritu Santo. [Link]
-
Yu, H., et al. (2011). Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates. PubMed. [Link]
-
Bioassays for Bioactivity Screening. ResearchGate. [Link]
- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
-
Bioactive molecules containing a thioether linkage. ResearchGate. [Link]
-
Partridge, M. W. (1952). Derivatives of Diphenyl Ether as Antituberculous Compounds. Journal of Pharmacy and Pharmacology. [Link]
-
Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. National Institutes of Health (NIH). [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]
-
Bioassays for Identifying and Characterizing Plant Regulatory Peptides. National Institutes of Health (NIH). [Link]
-
Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. ResearchGate. [Link]
- US5659088A - Process for the preparation of 4-fluorothiophenol.
-
Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. National Institutes of Health (NIH). [Link]
-
Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. MDPI. [Link]
- CN102146024B - Method for preparing diphenyl ether.
-
Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PubMed Central. [Link]
-
New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. ChemRxiv. [Link]
- Thiophenol.
Sources
- 1. dovepress.com [dovepress.com]
- 2. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-(3-Chlorophenoxy)benzenethiol | C12H9ClOS | CID 177722293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.uees.edu.ec [research.uees.edu.ec]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Evaluating the Efficacy of 4-(4-Chloro-phenoxy)-benzenethiol as a Corrosion Inhibitor for Aluminum Alloys
Introduction: The Challenge of Aluminum Alloy Corrosion and a Novel Inhibitor Candidate
Aluminum and its alloys are indispensable in the aerospace, automotive, and marine industries due to their high strength-to-weight ratio and excellent thermal conductivity.[1][2] However, their susceptibility to corrosion, particularly in aggressive chloride-containing environments, remains a critical challenge that can compromise structural integrity.[3] While a passive oxide film (Al₂O₃) offers initial protection, it is prone to localized breakdown by aggressive anions like Cl⁻, initiating pitting and other forms of corrosion.[1]
The use of corrosion inhibitors is a primary strategy to mitigate this degradation.[4] Organic inhibitors are particularly advantageous, as they can be tailored to form a protective adsorbed layer on the metal surface, blocking both anodic and cathodic reactions.[5] The efficacy of these molecules is often dictated by the presence of heteroatoms (such as N, S, O, P) and π-electron systems, which serve as active centers for adsorption.[5]
This document introduces 4-(4-Chloro-phenoxy)-benzenethiol as a promising, yet un-investigated, corrosion inhibitor for aluminum alloys. Its unique molecular architecture, featuring a thiol group (-SH) for strong surface anchoring, an ether linkage (-O-), and two aromatic rings, suggests a high potential for forming a robust, protective film. We propose a comprehensive framework for its evaluation, detailing the theoretical basis for its inhibitive action and providing rigorous, field-tested protocols for its characterization.
Proposed Mechanism of Inhibition: A Multi-faceted Adsorption Model
The inhibitive properties of 4-(4-Chloro-phenoxy)-benzenethiol are hypothesized to stem from its ability to adsorb onto the aluminum alloy surface, displacing water molecules and creating a barrier against corrosive species. The mechanism is likely a combination of chemical and physical adsorption (chemisorption and physisorption).
-
Primary Anchoring Site (Chemisorption): The thiol (-SH) group is the key functional moiety. The sulfur atom possesses lone pairs of electrons and can form strong coordinate bonds with the aluminum atoms on the surface, acting as a powerful anchoring point for the inhibitor molecule.[5][6]
-
Secondary Interaction Sites: The ether oxygen atom also contains lone pair electrons that can interact with the surface. Furthermore, the π-electrons of the two benzene rings can interact with the vacant d-orbitals of aluminum, contributing to the stability of the adsorbed film.
-
Formation of a Protective Layer: Through these multiple interaction points, the inhibitor molecules can self-assemble into a compact, hydrophobic layer. This film acts as a physical barrier, isolating the metal from the corrosive electrolyte and hindering the diffusion of both aggressive ions (like Cl⁻) to the surface and dissolved metal ions away from it. This process effectively suppresses both the anodic dissolution of aluminum and the cathodic oxygen reduction reaction.[3][6]
Caption: Proposed mechanism of 4-(4-Chloro-phenoxy)-benzenethiol (CPBT) on an aluminum alloy surface.
Materials and Key Reagents
-
Aluminum Alloy Substrate: AA6061-T6 or AA2024-T3 coupons (common alloys in structural applications).
-
Corrosion Inhibitor: 4-(4-Chloro-phenoxy)-benzenethiol (synthesis may be required, or sourced from a specialty chemical supplier).
-
Corrosive Media: 1.0 M Hydrochloric Acid (HCl) for accelerated testing or 3.5% (w/v) Sodium Chloride (NaCl) solution to simulate marine environments.
-
Reagents for Cleaning: Acetone, ethanol, deionized (DI) water.
-
Electrochemical Cell: Standard three-electrode flat cell with a platinum or graphite counter electrode and a Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode.
-
Instrumentation: Potentiostat/Galvanostat with impedance analysis capability (e.g., Gamry, BioLogic, or equivalent).
-
Surface Analysis Equipment: Scanning Electron Microscope (SEM) with Energy Dispersive X-ray (EDX) capability, X-ray Photoelectron Spectrometer (XPS).
Experimental Protocols: A Step-by-Step Evaluation Workflow
The following protocols provide a systematic approach to quantify the inhibitor's performance, from initial electrochemical screening to detailed surface characterization.
Protocol 3.1: Preparation of Test Specimens and Solutions
-
Specimen Preparation:
-
Cut aluminum alloy coupons to a standard size (e.g., 1 cm x 1 cm working area).
-
Sequentially grind the working surface with silicon carbide (SiC) abrasive papers of increasing grit (e.g., 400, 800, 1200 grit) to achieve a uniform finish.
-
Degrease the specimens by sonicating in acetone for 5 minutes, followed by rinsing with ethanol and DI water.
-
Dry the specimens under a stream of warm air and store them in a desiccator prior to use.
-
Scientist's Note: A consistent surface finish is critical for reproducible electrochemical measurements. Any variability in surface roughness can significantly impact corrosion current densities.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of 4-(4-Chloro-phenoxy)-benzenethiol (e.g., 1000 ppm or 10 mM) in the chosen corrosive medium (1.0 M HCl or 3.5% NaCl). A small amount of a suitable solvent like ethanol may be needed to ensure complete dissolution before final dilution.
-
From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 10, 50, 100, 200 ppm).
-
Always prepare a "blank" solution (corrosive medium without the inhibitor) to serve as the control.
-
Protocol 3.2: Electrochemical Evaluation
Caption: Standard workflow for electrochemical evaluation of the corrosion inhibitor.
-
Open Circuit Potential (OCP) Measurement:
-
Immerse the prepared aluminum specimen in the test solution within the electrochemical cell.
-
Record the OCP against the reference electrode for 3600 seconds (60 minutes) or until a stable potential is reached (drift < 1 mV/min).
-
Rationale: This step allows the system to reach a steady state before perturbation. The stable OCP value provides a baseline for subsequent measurements.[3]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV rms) at the OCP.
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
Plot the data as Nyquist and Bode plots.
-
Data Interpretation: In the Nyquist plot, a larger semicircle diameter indicates higher corrosion resistance. This corresponds to the charge transfer resistance (Rct). An increase in Rct in the presence of the inhibitor signifies effective inhibition.[7][8][9]
-
-
Potentiodynamic Polarization (PDP):
-
Following EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the logarithm of current density (log i) versus potential (E).
-
Data Analysis: Use Tafel extrapolation on the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).[8][10]
-
Causality: A significant decrease in icorr in the presence of the inhibitor is direct evidence of its efficacy. The shift in Ecorr helps classify the inhibitor: a shift >85 mV indicates it's either anodic or cathodic, while a smaller shift suggests a mixed-type inhibitor.[5][10]
-
Surface Analysis Protocols
Protocol 4.1: Scanning Electron Microscopy (SEM)
-
Immerse prepared aluminum specimens in the blank and inhibitor-containing solutions for a prolonged period (e.g., 24 hours).
-
Gently rinse the specimens with DI water and dry them.
-
Mount the specimens on stubs and acquire surface morphology images using an SEM.
-
Expected Outcome: The specimen from the blank solution is expected to show significant pitting and surface damage. The inhibitor-protected specimen should exhibit a much smoother, well-preserved surface, visually confirming the protective action of the adsorbed film.[7][8]
Protocol 4.2: X-ray Photoelectron Spectroscopy (XPS)
-
Use specimens prepared as in Protocol 4.1 (inhibitor-exposed sample).
-
Perform an XPS survey scan to identify all elements present on the surface.
-
Conduct high-resolution scans for key elements: S 2p, Cl 2p, O 1s, C 1s, and Al 2p.
-
Rationale: XPS is a highly surface-sensitive technique used to confirm the chemical composition of the top few nanometers of the material.[3][6] The detection of S 2p and Cl 2p peaks on the specimen exposed to the inhibitor, which are absent on a freshly polished sample, provides direct evidence of the inhibitor's adsorption onto the surface.
Data Presentation and Analysis
The quantitative efficacy of the inhibitor is determined by calculating the Inhibition Efficiency (IE%) from both PDP and EIS data.
Inhibition Efficiency Formulas:
-
From PDP: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
From EIS: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
Where:
-
icorr_blank and Rct_blank are the corrosion current density and charge transfer resistance in the uninhibited solution.
-
icorr_inh and Rct_inh are the corresponding values in the inhibitor-containing solution.
Table 1: Hypothetical Electrochemical Data for 4-(4-Chloro-phenoxy)-benzenethiol on AA6061 in 1.0 M HCl
| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | IE% (PDP) | IE% (EIS) |
| 0 (Blank) | -750 | 150.0 | 180 | - | - |
| 10 | -742 | 45.5 | 580 | 69.7 | 69.0 |
| 50 | -735 | 18.2 | 1450 | 87.9 | 87.6 |
| 100 | -728 | 9.5 | 2850 | 93.7 | 93.7 |
| 200 | -725 | 8.1 | 3200 | 94.6 | 94.4 |
-
Analysis: The data shows a clear trend: as inhibitor concentration increases, icorr decreases while Rct increases, leading to a higher inhibition efficiency. The minimal shift in Ecorr suggests that 4-(4-Chloro-phenoxy)-benzenethiol likely acts as a mixed-type inhibitor.[8]
Conclusion
The protocols outlined in this guide provide a robust and systematic framework for validating the efficacy of 4-(4-Chloro-phenoxy)-benzenethiol as a corrosion inhibitor for aluminum alloys. Based on its molecular structure, this compound is hypothesized to function through strong chemisorption, forming a protective barrier on the metal surface. The combination of electrochemical methods (PDP, EIS) and surface-sensitive analyses (SEM, XPS) will allow for a comprehensive evaluation, correlating quantitative efficiency with direct physical evidence of surface protection. Successful validation would establish this molecule as a valuable new tool in the ongoing effort to protect critical aluminum alloy components from corrosive degradation.
References
-
Jeong, S., et al. (2023). "Effects of Corrosion Inhibitor on Corrosion of Al-based Alloys in Ethylene Glycol-Water Coolant Environment." Journal of the Korean Institute of Electrical and Electronic Material Engineers. [Link]
-
Lgaz, H., et al. (2022). "Organic Corrosion Inhibitors for Aluminum-Based Alloys –A Review." Letters in Applied NanoBioScience. [Link]
-
Hegde, G., et al. (2020). "Electrochemical and Quantum Chemical Studies of 5-[(4-Chlorophenoxy) Methyl]-4H-1,2,4-Triazole-3-Thiol on the Corrosion Inhibition of 6061 Al Alloy in Hydrochloric Acid." ResearchGate. [Link]
-
El Ouahed, F., et al. (2022). "Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium." PLOS ONE. [Link]
-
Pédebèrt, C., et al. (2012). "Inhibition of Corrosion of Aluminum and 2024 Alloy : DFT Experimental approaches." Agence Nationale de la Recherche (ANR). [Link]
-
Al-Baghdadi, S. B., et al. (2023). "Electrochemical and theoretical investigations of favipiravir drug performance as ecologically benign corrosion inhibitor for aluminum alloy in acid solution." Scientific Reports. [Link]
-
Hegde, G., et al. (2023). "Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) in hydrochloric acid." Scientific Reports. [Link]
- Li, J., et al. (2013). "Synthesis method of 4,4'-thiobisbenzenethiol.
-
Kosec, T., et al. (2020). "The Corrosion Inhibition of AA6082 Aluminium Alloy by Certain Azoles in Chloride Solution: Electrochemistry and Surface Analysis." MDPI. [Link]
-
Zhang, X., et al. (2018). "An Investigation on Corrosion Behavior of a Multi-layer Modified Aluminum Brazing Sheet." MATEC Web of Conferences. [Link]
-
Aurbach, D., et al. (2007). "On the Electrochemical Behavior of Aluminum Electrodes in Nonaqueous Electrolyte Solutions of Lithium Salts." Journal of The Electrochemical Society. [Link]
-
Furrow, K.W., et al. (2004). "Inhibitors for Corrosion Prevention Compounds." University of Virginia. [Link]
-
El-Gamal, M.I., et al. (2016). "Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists." Molecules. [Link]
-
Sorriaux, M., et al. (2024). "Electrochemical and Chemical Reactivities of Titanium Oxide-Based Materials with a Chloroaluminate Ionic Liquid Electrolyte for Aluminum Batteries." ResearchGate. [Link]
-
Wei, Z-F., et al. (2021). "Synthesis of 4-substituted catechols with side-chains of different C=C bond number as urushiol analogues and their anticorrosion performance." RSC Advances. [Link]
-
El-Sayed, A. (2014). "Electrochemical investigations on the corrosion inhibition of aluminum by 3-amino-1,2,4-triazole-5-thiol in naturally aerated stagnant seawater." ResearchGate. [Link]
Sources
- 1. j-cst.org [j-cst.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Inhibition of Corrosion of Aluminum and 2024 Alloy : DFT Experimental approaches | ANR [anr.fr]
- 7. researchgate.net [researchgate.net]
- 8. Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) in hydrochloric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical and theoretical investigations of favipiravir drug performance as ecologically benign corrosion inhibitor for aluminum alloy in acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Analytical Techniques for the Comprehensive Characterization of 4-(4-Chloro-phenoxy)-benzenethiol
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note provides a comprehensive, multi-technique protocol for the detailed analytical characterization of 4-(4-Chloro-phenoxy)-benzenethiol, a diaryl ether thiophenol of interest in pharmaceutical and materials science research. As a novel or non-standard compound, establishing a robust analytical profile is paramount for ensuring identity, purity, and stability. This guide moves beyond routine analysis, presenting an integrated workflow that combines spectroscopic, chromatographic, and thermal methods. We detail not only the procedural steps but also the scientific rationale behind the selection of each technique, ensuring a self-validating system for data generation. The protocols herein are designed to provide unambiguous structural elucidation, quantitative purity assessment, and a thorough understanding of the material's physicochemical properties.
Introduction and Strategic Overview
4-(4-Chloro-phenoxy)-benzenethiol (4-CPBT) is a molecule incorporating a diaryl ether linkage, a chlorinated aromatic ring, and a reactive benzenethiol functional group. This combination of moieties suggests its potential as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The presence of the thiol group, in particular, makes the molecule susceptible to oxidation, primarily to its disulfide dimer, which is often a critical process-related impurity.
Therefore, a rigorous characterization is not merely a quality control checkpoint but a foundational requirement for its application. A simple confirmation of molecular weight is insufficient. A successful analytical strategy must:
-
Unambiguously confirm the molecular structure and connectivity.
-
Quantify the purity with high sensitivity, specifically targeting key potential impurities.
-
Assess the thermal stability to inform handling, storage, and processing conditions.
This document outlines an integrated analytical workflow designed to achieve these objectives. We will leverage the synergistic strengths of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA) to build a complete analytical profile of the molecule.
Physicochemical Properties (Predicted and Experimental)
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₉ClOS | Calculated |
| Molecular Weight | 236.72 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid (Expected) | Visual Inspection |
| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | To be determined | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in methanol, acetonitrile, DMSO (Expected) | Experimental Solubility Test |
Integrated Workflow for Characterization
The characterization of a novel or complex molecule like 4-CPBT should follow a logical progression, where the results from one technique inform and validate the others. Our proposed workflow prioritizes the confirmation of the primary structure before moving to quantitative purity and stability assessments.
Caption: Integrated workflow for the characterization of 4-CPBT.
Part 1: Protocols for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Causality and Rationale: Before delving into complex connectivity, it is essential to confirm that the molecule has the correct elemental formula. Low-resolution MS can be ambiguous, but HRMS provides mass accuracy typically below 5 ppm, allowing for the confident determination of the elemental composition. This technique serves as the foundational identity test.
Instrumentation: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap Mass Spectrometer. Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polarity of the thiol group. Both positive and negative modes should be tested.
Protocol:
-
Sample Preparation: Prepare a stock solution of 4-CPBT at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrument Calibration: Calibrate the instrument immediately before analysis using the manufacturer's recommended calibration solution to ensure high mass accuracy.
-
Analysis Method: Infuse the sample directly into the source at a flow rate of 5-10 µL/min. Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Processing:
-
Determine the experimental monoisotopic mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M]⁺˙).
-
Utilize the instrument software to calculate the elemental composition based on the exact mass. Compare the experimental mass with the theoretical mass for C₁₂H₉ClOS. The mass error should be < 5 ppm.
-
Analyze the isotopic pattern. The presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and sulfur (³²S/³⁴S ratio) provides an additional layer of confirmation.
-
Expected Results:
| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| [C₁₂H₉³⁵ClOS - H]⁻ | 235.0042 | (Experimental) | < 5 |
| [C₁₂H₉³⁷ClOS - H]⁻ | 237.0013 | (Experimental) | < 5 |
NMR Spectroscopy for Structural Connectivity
Causality and Rationale: While HRMS confirms the 'what', NMR spectroscopy reveals the 'how'—the precise arrangement and connectivity of atoms. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment of all protons and carbons, confirming the substitution patterns and the diaryl ether linkage.
Instrumentation: 400 MHz (or higher) NMR Spectrometer. Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing labile protons like the S-H proton.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 4-CPBT in ~0.6 mL of deuterated solvent. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected signals: Aromatic protons (δ 6.8-7.5 ppm), and a thiol proton (S-H, variable, δ 3-4 ppm, may be broad). The integration of these signals should correspond to the number of protons in each environment.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected signals: Aromatic carbons (δ 115-160 ppm). The number of distinct signals will confirm the symmetry of the molecule.
-
-
2D NMR Acquisition (if needed for full assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks within each aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations.
Predicted ¹H NMR Data (in CDCl₃, estimated):
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ar-H (ortho to -S) | 7.3 - 7.5 | d (J ≈ 8 Hz) | 2H | Deshielded by sulfur and adjacent to the ether-linked ring. |
| Ar-H (meta to -S) | 7.0 - 7.2 | d (J ≈ 8 Hz) | 2H | Shielded relative to ortho-protons. |
| Ar-H (ortho to -Cl) | 7.2 - 7.4 | d (J ≈ 9 Hz) | 2H | Deshielded by chlorine and adjacent to the ether oxygen. |
| Ar-H (meta to -Cl) | 6.8 - 7.0 | d (J ≈ 9 Hz) | 2H | Shielded by the electron-donating effect of the ether oxygen. |
| S-H | 3.4 - 3.8 | s (broad) | 1H | Labile proton, chemical shift is concentration and solvent dependent. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Causality and Rationale: FTIR provides rapid confirmation of key functional groups. For 4-CPBT, the most critical vibrations are the S-H stretch (which can be weak), the C-O-C asymmetric stretch of the diaryl ether, and the C-Cl stretch. This serves as a quick, complementary identity check.
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the 4-CPBT powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands.
Key Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3050-3100 | Aromatic C-H stretch |
| ~2550-2600 | S-H stretch (often weak) |
| ~1580, ~1480 | Aromatic C=C ring stretch |
| ~1240 | Aryl-O-Aryl asymmetric stretch |
| ~1090 | C-Cl stretch |
Part 2: Protocols for Purity and Impurity Profiling
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality and Rationale: HPLC is the gold standard for determining the purity of non-volatile organic molecules. A well-developed method can separate the main component from process-related impurities (e.g., starting materials) and degradants (e.g., the disulfide dimer). A UV/Diode-Array Detector (DAD) is used to quantify purity by peak area percent and to check for peak homogeneity.
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
Protocol for Method Development and Validation:
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase Selection:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid. The acid modifier ensures good peak shape for the acidic thiol.
-
Mobile Phase B: Acetonitrile with the same modifier.
-
-
Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in 50:50 water:acetonitrile.
-
Gradient Elution Development:
-
Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the main peak and locate any impurities.
-
Optimize the gradient to ensure separation of all observed peaks from the main component, aiming for a resolution (Rs) > 1.5. A typical optimized gradient might be 40% to 80% B over 15 minutes.
-
-
Detection: Monitor at a wavelength where the analyte has strong absorbance, determined from a UV spectrum (e.g., 254 nm or a local maximum). The DAD allows for the acquisition of spectra across the peak to confirm purity.
-
Quantification: Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
Potential Impurities to Monitor:
-
Disulfide Dimer: Bis(4-(4-chlorophenoxy)phenyl) disulfide. This impurity will be significantly less polar and have a longer retention time than the parent thiol.
-
Starting Materials: 4-chlorophenol and 1-bromo-4-mercaptobenzene (or similar precursors depending on the synthetic route).[1]
Caption: Expected elution profile for 4-CPBT and key impurities in RP-HPLC.
Part 3: Protocols for Physicochemical Characterization
Differential Scanning Calorimetry (DSC)
Causality and Rationale: DSC measures the heat flow into or out of a sample as a function of temperature. It is the definitive method for determining the melting point (as an endothermic peak) and assessing the crystalline purity of the material. A sharp melting peak is indicative of high purity.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of 4-CPBT into a non-hermetic aluminum DSC pan.
-
Instrument Conditions:
-
Temperature Program: Heat from 25°C to a temperature well above the expected melting point (e.g., 250°C) at a rate of 10°C/min.
-
Atmosphere: Purge with nitrogen at 50 mL/min.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. The peak temperature is reported as the melting point.
Thermogravimetric Analysis (TGA)
Causality and Rationale: TGA measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition profile of 4-CPBT, providing critical information for safe handling and storage.[2]
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 4-CPBT into a ceramic or platinum TGA pan.
-
Instrument Conditions:
-
Temperature Program: Heat from 25°C to 600°C at a rate of 10°C/min.
-
Atmosphere: Purge with nitrogen at 50-100 mL/min to analyze thermal decomposition in an inert environment.
-
-
Data Analysis: Generate a plot of mass percent versus temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅).
Conclusion
The suite of advanced analytical techniques detailed in this application note provides a robust and self-validating framework for the comprehensive characterization of 4-(4-Chloro-phenoxy)-benzenethiol. By systematically applying HRMS for elemental confirmation, NMR for structural elucidation, HPLC for purity assessment, and thermal analysis for stability, researchers can generate a complete and reliable data package. This ensures the material's quality, consistency, and suitability for its intended application in drug development and materials science, mitigating risks associated with structural misidentification or the presence of critical impurities.
References
-
PubChem. (n.d.). 4-Chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). p-Chlorothiophenol. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzenethiol, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Hossain, M., et al. (2021). Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. ResearchGate. Retrieved from [Link]
- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing.
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ullmann Condensation for 4-(4-Chloro-phenoxy)-benzenethiol Synthesis
Welcome to the technical support center for the synthesis of 4-(4-chloro-phenoxy)-benzenethiol via Ullmann condensation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for a successful outcome.
Introduction: The Synthetic Challenge
The synthesis of 4-(4-chloro-phenoxy)-benzenethiol is a multi-step process where the Ullmann condensation is a key transformation for forming the diaryl ether linkage. A plausible and efficient synthetic route involves the Ullmann coupling of 4-chlorophenol with an appropriate aryl halide, followed by functional group manipulations to introduce the thiol moiety. This approach is often preferred to direct coupling with a thiophenol due to the propensity of thiols to undergo oxidation and other side reactions under typical Ullmann conditions.
Here, we will focus on a common synthetic strategy:
-
Ullmann Condensation: Formation of a diaryl ether intermediate, for instance, 1-chloro-4-(4-chlorophenoxy)-2-nitrobenzene from 4-chlorophenol and 3,4-dichloronitrobenzene. The nitro group serves as an activating group for the Ullmann reaction and a precursor to the desired thiol.
-
Nitro Group Reduction: Conversion of the nitro group to an amine.
-
Diazotization and Thiolation: Transformation of the amino group into the final thiol functionality.
This guide will primarily address the optimization and troubleshooting of the critical Ullmann condensation step.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Ullmann condensation for diaryl ether synthesis in a question-and-answer format.
Question 1: My reaction shows very low conversion of starting materials, even after prolonged heating. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in an Ullmann condensation is a common issue that can often be traced back to several factors:
-
Inactive Catalyst: The active species in the Ullmann reaction is typically a Cu(I) compound.[1] If you are using a Cu(II) salt, it may not be efficiently reduced in situ. Similarly, copper powder can be passivated by an oxide layer.
-
Solution: If using copper powder, consider activating it prior to use by washing with a dilute acid solution to remove the oxide layer, followed by rinsing with water and acetone, and drying under vacuum.[2] Alternatively, using a Cu(I) salt like CuI is often more reliable.
-
-
Insufficient Temperature: Traditional Ullmann reactions require high temperatures, often in the range of 150-220 °C.[3] Modern ligand-accelerated protocols can lower this, but the reaction may still need significant thermal energy.
-
Solution: Ensure your reaction is reaching the target temperature. If using a high-boiling solvent like DMF or DMSO, verify the temperature of the reaction mixture itself, not just the heating mantle setting. If your substrates are thermally stable, you can try incrementally increasing the temperature by 10-20 °C.
-
-
Poor Choice of Base or Solvent: The base is crucial for deprotonating the phenol, and its solubility in the reaction solvent can impact its effectiveness.
-
Solution: For polar aprotic solvents like DMF or DMSO, strong bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used. Cs₂CO₃ is more soluble and can be more effective but is also more expensive. Ensure the base is finely powdered and dry.
-
-
Presence of Oxygen: The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst and the phenolate.[4]
-
Solution: Degas your solvent before use and maintain a positive pressure of an inert gas throughout the reaction.
-
Question 2: I am observing the formation of significant side products. What are they, and how can I minimize them?
Answer:
Side product formation can complicate purification and reduce your yield. Common side products in this type of Ullmann reaction include:
-
Reductive Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more common at very high temperatures.
-
Solution: Try to run the reaction at the lowest effective temperature. The use of a suitable ligand can often allow for milder conditions, thus minimizing this side reaction.
-
-
Homocoupling of the Aryl Halide (Biaryl Formation): While this is the basis of the "classic" Ullmann reaction, it can be an undesired side reaction in the synthesis of diaryl ethers.
-
Solution: This is often promoted by an excess of copper catalyst. Ensure you are using catalytic amounts of copper. The use of ligands that favor the C-O coupling pathway can also suppress biaryl formation.
-
Question 3: The purification of my diaryl ether product is proving difficult. What is a reliable workup and purification procedure?
Answer:
A standard workup procedure is designed to remove the copper catalyst, the base, and any unreacted phenol.
-
Step-by-Step Workup Protocol:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent that is immiscible with water, such as ethyl acetate or toluene.
-
Wash the organic layer with aqueous ammonium hydroxide (e.g., 3 M solution) several times. The ammonia will complex with the copper salts, helping to draw them into the aqueous layer (which will often turn blue).
-
Wash with brine (saturated aqueous NaCl solution) to reduce the amount of water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
-
Purification:
-
The crude product can then be purified by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of your specific diaryl ether will determine the optimal ratio. Monitor the separation using Thin Layer Chromatography (TLC).
-
Question 4: How can I effectively monitor the progress of my reaction?
Answer:
Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.
-
TLC Monitoring Protocol:
-
Prepare a TLC plate with spots for your starting materials (4-chlorophenol and 3,4-dichloronitrobenzene) and a co-spot (both starting materials in the same lane) for reference.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube.
-
Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted reaction mixture on the TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes).
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new, typically less polar, spot for the product has appeared.[5]
-
Frequently Asked Questions (FAQs)
Q1: Which copper source is best for my Ullmann condensation?
A1: The choice of copper source can significantly impact the reaction.
-
Cu(I) salts (e.g., CuI, CuBr): These are generally preferred as they are the active catalytic species and do not require an in-situ reduction. CuI is a very common and effective choice.
-
Cu(II) salts (e.g., CuSO₄, Cu(OAc)₂): These can be used but may require higher temperatures or the presence of a reducing agent in the reaction mixture to form the active Cu(I) species.
-
Copper Powder: While traditional, it often requires activation and higher temperatures.[2]
-
Copper Nanoparticles (e.g., CuO-NPs): These can be highly active catalysts that allow for milder reaction conditions, sometimes even at room temperature.[4] However, their preparation and handling might require specialized procedures.
Q2: Do I need a ligand? If so, how do I choose one?
A2: While classic Ullmann reactions are ligand-free, modern protocols almost always employ a ligand. Ligands accelerate the reaction, allowing for lower temperatures and broader substrate scope.
-
Why use a ligand? Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps in the catalytic cycle (oxidative addition and reductive elimination).
-
Common Ligand Classes:
-
N,N-donor ligands: Such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).
-
N,O-donor ligands: Amino acids like L-proline or N,N-dimethylglycine are simple, inexpensive, and effective. Picolinic acid is also a highly effective ligand.[6]
-
For your specific synthesis, starting with a simple and inexpensive ligand like N,N-dimethylglycine or picolinic acid is a good strategy.
-
Q3: What is the best solvent and base combination?
A3: The solvent and base should be chosen to work in concert.
-
Solvents: High-boiling polar aprotic solvents are the most common choices.
-
DMF (N,N-Dimethylformamide): A versatile and widely used solvent for Ullmann reactions.
-
DMSO (Dimethyl sulfoxide): Also very effective and can sometimes promote reactions at lower temperatures than DMF.[4][7]
-
Toluene or Dioxane: Can be used, especially in ligand-assisted reactions, but may require stronger bases that are soluble in these less polar environments.
-
-
Bases: The base must be strong enough to deprotonate the phenol.
-
K₂CO₃ or Cs₂CO₃: Excellent choices for reactions in DMF or DMSO. Cs₂CO₃ is generally more effective due to its higher solubility.
-
K₃PO₄: A strong base that is also commonly used and can be very effective.[6]
-
KOH: A very strong base that can also be used, particularly with less reactive substrates.
-
Q4: My target molecule is a thiol. Should I perform the Ullmann coupling on a thiophenol directly?
A4: Direct Ullmann C-S coupling is possible but can be challenging. Thiols are easily oxidized to disulfides under the often harsh Ullmann conditions, and the foul smell of thiols presents a practical challenge.[8] A more robust strategy is to use a precursor functional group. Using 3,4-dichloronitrobenzene as the aryl halide allows you to form the C-O bond first. The nitro group can then be reduced to an amine, which is a versatile precursor for introducing the thiol group via a Sandmeyer-type reaction. Alternatively, a protected thiol or a thiol surrogate can be used.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-4-(4-chlorophenoxy)-2-nitrobenzene
This protocol is a representative example for the Ullmann condensation step.
| Parameter | Recommendation | Rationale |
| Reactants | 4-Chlorophenol (1.2 eq), 3,4-Dichloronitrobenzene (1.0 eq) | A slight excess of the phenol can help drive the reaction to completion. |
| Catalyst | CuI (5-10 mol%) | A reliable and active Cu(I) source. |
| Ligand | Picolinic acid (10-20 mol%) | An inexpensive and highly effective ligand for C-O coupling.[6] |
| Base | K₃PO₄ (2.0 eq) | A strong, effective base for deprotonating the phenol. |
| Solvent | DMSO | A polar aprotic solvent that facilitates the reaction at moderate temperatures. |
| Temperature | 80-120 °C | Modern ligand systems allow for significantly lower temperatures than classic Ullmann reactions.[6][11] |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of the catalyst and reagents.[4] |
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), 4-chlorophenol (1.2 eq), CuI (0.1 eq), picolinic acid (0.2 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the 3,4-dichloronitrobenzene is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and follow the workup and purification procedure described in the Troubleshooting Guide (Question 3).
Visualizations
Reaction Workflow
Caption: General workflow for the Ullmann condensation.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Ullmann C-O coupling.
References
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(3), 304. Retrieved from [Link]
-
Prasad, D. J. C., & Sekar, G. (2011). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(5), 1008–1011. Retrieved from [Link]
-
Salgado-Zamora, H. (2004). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 48(2), 116-118. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Retrieved from [Link]
-
Science Madness. (2012). thiophenol/benzenethiol from phenol. Retrieved from [Link]
-
Gómez-Flores, M., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. RSC Advances, 13, 14323-14328. Retrieved from [Link]
-
Klapars, A., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 127(43), 15193–15201. Retrieved from [Link]
-
Chen, Y., et al. (2012). Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. Organometallics, 31(21), 7545–7554. Retrieved from [Link]
- Google Patents. (1981). Ullmann reaction for the synthesis of diaryl ethers.
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Reddy, V. P., et al. (2014). Copper(II)‐Catalyzed Single‐Step Synthesis of Aryl Thiols from Aryl Halides and 1,2‐Ethanedithiol. Angewandte Chemie International Edition, 53(2), 541-544. Retrieved from [Link]
- Google Patents. (1981). Process for the manufacture of 4,5-dichloro-2-(4-chlorophenoxy)phenol.
-
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980–3984. Retrieved from [Link]
-
IntechOpen. (2018). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
ResearchGate. (2012). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
-
ResearchGate. (2017). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides. Retrieved from [Link]
-
Beilstein Journals. (2016). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved from [Link]
-
Pubs.acs.org. (n.d.). CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step. Retrieved from [Link]
-
National Center for Biotechnology Information. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
YouTube. (2024). Mechanism of Phenol to Benzene conversion || organicchemistry. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (2014). Ullmann coupling reaction of iodobenzene with thiophenol. Retrieved from [Link]
- Google Patents. (2021). Synthetic method of 4-phenoxyphenol.
-
Reddit. (2020). Phenol to Benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Retrieved from [Link]
-
Reddit. (2019). What are protecting groups for thiols that can be radically cleaved?. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions. Retrieved from [Link]
-
Vedantu. (n.d.). How will you convert phenol to benzene class 11 chemistry CBSE. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. Retrieved from [Link]
-
Tan, Z., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5242–5245. Retrieved from [Link]
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 4. mdpi.com [mdpi.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Nano copper oxide catalyzed synthesis of symmetrical diaryl sulfides under ligand free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of Crude 4-(4-Chloro-phenoxy)-benzenethiol
Welcome to the technical support guide for the purification of 4-(4-Chloro-phenoxy)-benzenethiol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing effective purification strategies for this diaryl thioether intermediate. The guidance herein is structured to explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude 4-(4-Chloro-phenoxy)-benzenethiol?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed, most commonly a variation of the Ullmann condensation or a related cross-coupling reaction [see:[1],[2]]. Understanding these potential contaminants is the first step in designing a rational purification strategy.
-
Unreacted Starting Materials: Residual 4-chlorothiophenol and the corresponding aryl halide or 4-chlorophenol are common.
-
The Disulfide Dimer: The thiol moiety (-SH) of 4-(4-Chloro-phenoxy)-benzenethiol is highly susceptible to oxidation, leading to the formation of the corresponding disulfide, bis(4-(4-chlorophenoxy)phenyl) disulfide. This is often the most prevalent impurity, especially if the reaction workup or storage involved exposure to air. The propensity for thiols to oxidize to disulfides is a well-documented challenge in thiol chemistry [see:[3],[4]].
-
Homocoupled Byproducts: Depending on the catalytic system, side reactions can lead to the formation of symmetrical biaryls.
-
Isomeric Byproducts: If the starting materials are not purely para-substituted, ortho- or meta-isomers of the product may be present.
-
Residual Catalyst: Traces of the copper or palladium catalyst used in the coupling reaction may remain.
-
Solvents: High-boiling point solvents used in the synthesis, such as DMF, NMP, or DMSO, can be difficult to remove completely without rigorous purification.
Q2: My crude product is a discolored oil or waxy solid. What does this indicate?
A2: A pure sample of 4-(4-Chloro-phenoxy)-benzenethiol should be a white to off-white solid. Discoloration (typically yellow to brown) often points to the presence of oxidized impurities, particularly the disulfide dimer, or trace amounts of residual metal catalyst. If the product is an oil or wax at room temperature, it suggests the presence of significant impurities (like residual solvents or unreacted starting materials) that are depressing the melting point.
Q3: What are the key physical properties of 4-(4-Chloro-phenoxy)-benzenethiol to consider for purification?
A3: Understanding the physicochemical properties of the target molecule is critical for selecting an appropriate purification method. While specific experimental data for this exact molecule is sparse, we can estimate its properties based on its constituent parts and related structures.
| Property | Estimated Value / Characteristic | Significance for Purification |
| Molecular Weight | ~236.72 g/mol [see:[5]] | Influences diffusion rates in chromatography and volatility. |
| Melting Point | Expected to be a solid at room temperature. For reference, 4-chlorothiophenol melts at 49-51 °C [see:[6]]. | A distinct melting point is a good indicator of purity. Recrystallization is a viable method if the crude product is solid. |
| Boiling Point | High; likely >300 °C. For reference, 4-chlorothiophenol boils at 205-207 °C [see:[6]]. | Vacuum distillation is generally not the preferred method due to the high temperature required, which can cause decomposition or oxidation. |
| Solubility | Expected to be soluble in moderately polar to non-polar organic solvents (DCM, Ethyl Acetate, Acetone, THF) and poorly soluble in water. | This dictates the choice of solvents for recrystallization and the mobile phase for column chromatography. |
| Polarity | Moderately polar due to the ether and thiol functional groups. The disulfide impurity is significantly less polar. | This difference in polarity is the basis for separation by silica gel chromatography. |
Q4: How can I prevent the oxidation of the thiol to a disulfide during purification?
A4: This is the most critical challenge. The thiol group is easily oxidized by atmospheric oxygen, a process that can be accelerated by heat, light, and trace metals.
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (Nitrogen or Argon). This is crucial during solvent removal and when running a column.
-
Degassed Solvents: Use solvents that have been sparged with an inert gas (e.g., Nitrogen or Argon) for 15-30 minutes before use to remove dissolved oxygen.
-
Avoid Excessive Heat: Minimize the time the compound is heated, as this can accelerate oxidation.
-
Reducing Agents: While not always necessary, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can sometimes protect the thiol. TCEP is advantageous because it is itself not a thiol and typically does not interfere with subsequent reactions or chromatography [see:[4]].
Purification Workflow & Troubleshooting
A logical workflow is essential for efficiently achieving high purity. The following diagram outlines a decision-making process for purifying crude 4-(4-Chloro-phenoxy)-benzenethiol.
Caption: Decision workflow for purifying crude 4-(4-Chloro-phenoxy)-benzenethiol.
Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for removing impurities if the crude product is a solid.
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. / The chosen solvent is too non-polar. | - Use a lower-boiling point solvent or a solvent pair. - Try a more polar solvent system. A good starting point for diaryl thioethers can be a hexane/ethyl acetate or ethanol/water mixture [see:[7]]. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). / The product is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase concentration and re-cool. - Add a co-solvent in which the product is insoluble (an "anti-solvent") dropwise until turbidity persists, then gently warm to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. |
| Poor recovery of the product. | Too much solvent was used. / The product has significant solubility in the solvent even at cold temperatures. / Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to just dissolve the solid. - Ensure the solution is thoroughly cooled (ice bath) before filtering. - Preheat the funnel and filter paper before performing a hot filtration to remove insoluble impurities. |
| Product purity does not improve. | The impurities have very similar solubility profiles to the product. / The crystals crashed out too quickly, trapping impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals. - A different purification method, such as column chromatography, is likely required. |
Troubleshooting Guide: Flash Column Chromatography
Flash chromatography is the workhorse for purifying oils or solids that fail to recrystallize cleanly. The key is separating the moderately polar thiol from the less polar disulfide impurity and more polar baseline impurities.
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation between the product and the disulfide impurity. | The mobile phase is too polar, causing both compounds to elute too quickly. | - Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the percentage of a more polar solvent like ethyl acetate or dichloromethane. - Aim for an Rf value of ~0.2-0.3 for the target compound on TLC for optimal separation [see:[8]]. |
| Product appears to "disappear" or is lost on the column. | The thiol is oxidizing to the disulfide on the silica gel. Silica gel can be slightly acidic and its large surface area can promote air oxidation. | - Crucial: Use degassed solvents and run the column under a positive pressure of an inert gas (Nitrogen or Argon). - "Dry loading" the sample (adsorbing it onto a small amount of silica gel first) can sometimes minimize streaking and exposure to air. |
| Product streaks down the column. | Column is overloaded. / The crude sample is not fully soluble in the mobile phase. | - Reduce the amount of crude material loaded onto the column (typically 1-5% of the silica gel weight). - Dissolve the crude sample in a minimal amount of a strong solvent (like DCM) and then dilute with the starting mobile phase before loading, or use the dry loading technique. |
| Cannot see the spots on TLC. | The compound does not absorb UV light effectively or is below the detection limit. | - Use a stain. A potassium permanganate (KMnO₄) stain is effective for visualizing thiols, which will appear as yellow/white spots on a purple background [see:[9]]. - Anisaldehyde or iodine stains can also be effective for visualizing the product and impurities [see:[10],[11]]. |
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed to separate 4-(4-Chloro-phenoxy)-benzenethiol from its common, less-polar disulfide impurity.
1. Preparation: a. Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane. The amount of silica should be 50-100 times the weight of the crude material. b. Prepare a gradient of elution solvents (e.g., Hexane and Ethyl Acetate). Ensure all solvents are degassed by bubbling N₂ or Ar through them for 20 minutes. c. Prepare TLC chambers with a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and a potassium permanganate stain solution.
2. Sample Loading: a. Dissolve the crude product (~1 g) in a minimal amount of dichloromethane (DCM, ~2-3 mL). b. Add ~2 g of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. c. Carefully add the dry-loaded sample to the top of the packed column.
3. Elution: a. Begin elution with 100% hexane, collecting fractions. This will elute very non-polar impurities. b. Gradually increase the polarity of the mobile phase. A typical gradient might be:
- 100% Hexane (2 column volumes)
- 98:2 Hexane:Ethyl Acetate (4-5 column volumes)
- 95:5 Hexane:Ethyl Acetate (until the product has eluted) c. Collect fractions of equal volume (e.g., 15-20 mL).
4. Monitoring: a. Spot every few fractions on a TLC plate. b. Visualize the plate first under UV light (254 nm) and then by dipping in the KMnO₄ stain. The disulfide will have a higher Rf (elute earlier) than the more polar thiol product. c. Combine the fractions containing the pure product.
5. Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Place the resulting product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This is a general protocol; the ideal solvent system must be determined empirically.
1. Solvent Screening: a. Place a small amount of crude material (20-30 mg) in several test tubes. b. Add a few drops of different solvents or solvent pairs (e.g., Ethanol, Hexane/Ethyl Acetate, Toluene) to each tube. c. A good solvent will dissolve the crude material when hot but yield solid crystals upon cooling.
2. Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. c. If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed flask. d. Cover the flask and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of ice-cold solvent. h. Dry the crystals under high vacuum.
Purity Assessment
Final purity should always be confirmed by analytical methods.
-
Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and confirms the molecular weight of the compound. Specialized GC columns for sulfur-containing compounds can provide excellent resolution [see:[12],[13]].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation and purity assessment. Impurities will be visible as extra peaks in the spectrum.
References
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
PubChem. (n.d.). p-Chlorothiophenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(3-Chlorophenoxy)benzenethiol. Retrieved from [Link]
-
Cheméo. (n.d.). Benzenethiol. Retrieved from [Link]
-
Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Ghosh, A., et al. (2012). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 14(18), 4842–4845. [Link]
-
Kumar, S., et al. (2007). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 72(19), 7401–7404. [Link]
- Google Patents. (n.d.). CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Retrieved from [Link]
-
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. Retrieved from [Link]
-
Organic Chemistry @ CU Boulder. (n.d.). TLC stains. Retrieved from [Link]
-
Li, B., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(20), 13465-13469. [Link]
-
IP.com. (2006). An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
-
ResearchGate. (n.d.). Separation of sulfur compounds on a silica PLOT column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Thiol protection in membrane protein purifications: A study with phage holins. Retrieved from [Link]
-
Taylor & Francis Online. (1995). Thin-Layer Chromatography of Aliphatic Thiols After Fluorescent Labelling with Methyl 4-(6-Methoxynaphthalen-2-yl). Journal of Liquid Chromatography, 18(1), 143-152. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
-
ResearchGate. (2007). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]
-
ACS Publications. (2013). Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. Retrieved from [Link]
-
SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]
-
SpringerLink. (2011). Direct synthesis of disulfides from alkyl halides using thiourea and CCl4 in glycerol. Retrieved from [Link]
-
SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]
-
YouTube. (2021). Visualizing a TLC plate. Retrieved from [Link]
-
News-Medical.Net. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Solvent-Selective Synthesis of Diaryl Disulfides and Arylthio Acetic Acids Using Thioglycolic Acid and Copper Catalysts. Retrieved from [Link]
-
Science. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Retrieved from [Link]
-
ACS Publications. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Retrieved from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. 4-(3-Chlorophenoxy)benzenethiol | C12H9ClOS | CID 177722293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-氯硫代苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLC stains [reachdevices.com]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. agilent.com [agilent.com]
- 13. silcotek.com [silcotek.com]
Identifying and minimizing side products in 4-(4-Chloro-phenoxy)-benzenethiol synthesis
Welcome to the technical support center for the synthesis of 4-(4-chloro-phenoxy)-benzenethiol. This guide is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this and structurally related molecules. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. We will delve into common pitfalls, from persistent side products to low yields, and provide validated strategies to overcome them.
Section 1: Synthesis Overview & Mechanistic Considerations
The most common and reliable pathway to synthesize 4-(4-chloro-phenoxy)-benzenethiol involves a two-stage process: first, the formation of the diaryl ether backbone, followed by the introduction and unmasking of the thiol functionality. This approach strategically avoids handling the sensitive free thiol during the potentially harsh ether formation step.
The primary route involves an Ullmann condensation to form a diaryl ether, followed by chlorosulfonation and subsequent reduction.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during synthesis.
Q1: My final product appears clean by TLC, but the NMR shows broad signals and the mass spectrum has a peak at double the expected mass-minus-two. What is happening?
This is the classic signature of disulfide formation. Your target molecule, 4-(4-chloro-phenoxy)-benzenethiol, is highly susceptible to aerobic oxidation, which couples two thiol molecules to form bis(4-(4-chlorophenoxy)phenyl) disulfide. This side product often has a similar polarity to the thiol, making it difficult to separate by standard silica gel chromatography. The broadening of NMR signals is also characteristic of the exchange between the thiol and trace amounts of the disulfide. It has been observed that electron-rich thiophenols are easily oxidized to the corresponding disulfide, especially under neutral or basic conditions[1].
Q2: The yield of my Ullmann condensation (diaryl ether formation) is consistently low (<50%). What are the most critical parameters to check?
Low yields in Ullmann couplings are a frequent challenge. The key factors are:
-
Purity of Reagents and Solvent: Ensure your phenol, aryl halide, and solvent are anhydrous. Trace water can inhibit the reaction.
-
Catalyst Activity: The copper(I) source (e.g., CuI) must be fresh and active. Poor quality or old catalyst is a primary cause of failure.
-
Base Selection: The choice and quality of the base are critical. Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than potassium carbonate (K2CO3) because they are stronger bases and can break up catalyst aggregates[2][3].
-
Temperature: Classical Ullmann reactions require high temperatures (150-220 °C)[2][4]. If you are running the reaction at lower temperatures without an appropriate ligand, the reaction rate will be impractically slow.
Q3: I see a significant amount of a dehalogenated starting material (e.g., chlorobenzene instead of the diaryl ether). Why is this happening and how can I prevent it?
This side product arises from a reductive dehalogenation pathway that competes with the desired C-O coupling. This is often exacerbated by:
-
Excessively High Temperatures: While high heat is needed, runaway temperatures can promote decomposition and reduction pathways.
-
Presence of Protic Impurities: Water or other protic sources can protonate intermediate species, leading to the reduced arene.
-
Ligand Choice: Modern Ullmann-type reactions often employ ligands (like picolinic acid or diamines) that stabilize the copper catalyst and promote the desired C-O bond formation over side reactions, often allowing for milder conditions[3].
Q4: My reduction of the sulfonyl chloride intermediate is sluggish and gives a complex mixture of products. What is the best approach for a clean reduction?
The reduction of an aryl sulfonyl chloride to a thiol can be problematic. A complex mixture suggests incomplete reduction (to a sulfinic acid) or other side reactions.
-
Choice of Reductant: Tin(II) chloride (SnCl2) in an acidic medium (like concentrated HCl or acetic acid) is a reliable choice for this transformation. It is generally cleaner than using zinc dust and acid, which can sometimes be too vigorous and lead to over-reduction or other byproducts[1][5].
-
Temperature Control: It is crucial to keep the initial phase of the reduction at a low temperature (e.g., 0-5 °C) to control the exotherm, especially when using strong acids[5].
Section 3: In-Depth Troubleshooting Guides
Problem 1: Identification and Elimination of Disulfide Byproduct
The oxidative dimerization of the thiophenol is the most prevalent and frustrating side reaction.
Causality: Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R), especially in the presence of oxygen, metal ions, or at basic pH. The reaction proceeds via a thiolate anion (R-S⁻), which is easily formed and highly susceptible to oxidation.
Troubleshooting Protocol: Minimizing Disulfide Formation
| Step | Action | Rationale |
| 1 | Degas Solvents | Before use in workup or chromatography, sparge all solvents (e.g., ethyl acetate, hexanes, water) with nitrogen or argon for 15-30 minutes. |
| 2 | Inert Atmosphere | Conduct the final reduction step and the subsequent aqueous workup under a positive pressure of an inert gas (N₂ or Ar). |
| 3 | Acidic Workup | During the workup of the reduction reaction, maintain an acidic pH. The protonated thiol (R-SH) is significantly less prone to oxidation than the thiolate anion (R-S⁻)[1]. |
| 4 | Reductive Quench | After the reaction is complete, consider adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or dithiothreitol (DTT) to the aqueous phase during extraction to quench any dissolved oxygen and reduce any newly formed disulfide. |
| 5 | Purification | If purifying by column chromatography, consider adding a very small amount (e.g., 0.1%) of a reducing agent like DTT to the eluent to prevent on-column oxidation. |
Remediation: Converting Disulfide Back to Thiol
If a significant amount of disulfide has formed, it can often be salvaged.
-
Dissolve the impure product in a suitable solvent (e.g., methanol or THF).
-
Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C or triphenylphosphine (PPh₃) in aqueous solvent.
-
Monitor the reaction by TLC until all the disulfide is consumed.
-
Carefully quench the reaction with acid and perform an extraction under an inert atmosphere as described above.
Problem 2: Optimizing the Ullmann Diaryl Ether Synthesis
Achieving high, reproducible yields in the C-O coupling step is foundational to the entire synthesis.
Causality: The Ullmann reaction involves a Cu(I)/Cu(III) catalytic cycle. Reaction failure is often due to catalyst deactivation, poor substrate solubility, or reaction conditions that are not optimal for the specific substrates. Modern protocols have significantly improved upon the classical high-temperature, stoichiometric copper methods[2][4].
Troubleshooting Table: Key Parameters for Ullmann Condensation
| Parameter | Standard Condition | Troubleshooting Action & Rationale |
| Catalyst | 5-10 mol% CuI | Use fresh, high-purity CuI. If the reaction fails, try a pre-catalyst like (CuOTf)₂·C₆H₆ which has higher solubility and activity. |
| Base | K₂CO₃ (2 equiv.) | Switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ (2 equiv.). This enhances the deprotonation of the phenol and can prevent catalyst agglomeration[3]. |
| Solvent | DMF, Pyridine | Try a higher boiling, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or DMSO. Ensure the solvent is anhydrous. |
| Temperature | 140-160 °C | If conversion is low, incrementally increase the temperature to 180-200 °C. If side products increase, the temperature may be too high. |
| Ligand | None (Classical) | Add a ligand to accelerate the reaction and allow for lower temperatures. Common choices include L-proline, picolinic acid (10-20 mol%), or 1,10-phenanthroline[3]. Ligands stabilize the copper catalyst and facilitate reductive elimination. |
Optimized Ullmann Protocol (Example)
-
To an oven-dried Schlenk flask, add 4-chlorophenol (1.0 equiv.), the aryl halide (1.1 equiv.), CuI (0.1 equiv.), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMSO or NMP via syringe.
-
Heat the reaction mixture to 150 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the copper catalyst.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Section 4: References
-
Adams, R. & Marvel, C. S. (1921). Thiophenol. Organic Syntheses, 1, 84. DOI: 10.15227/orgsyn.001.0084. [Link]
-
Laufer, R. J. (1967). Preparation of chlorothiophenols. U.S. Patent No. 3,331,205.
-
Jiangxi Renming Pharmaceutical Chemical Industry Co Ltd. (2013). Synthesis method of 4,4'-thiobisbenzenethiol. CN102093269B.
-
Gao, M., et al. (2019). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. NIH Public Access. [Link]
-
Wikipedia contributors. (n.d.). Phenol. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Request PDF. (n.d.). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]
-
Bergman, J., & Egestad, B. (1998). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate. [Link]
-
Zhang, J. (2014). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. CN103896754A.
-
PubChem. (n.d.). p-Chlorothiophenol. [Link]
-
Royal Society of Chemistry. (2022). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. RSC Publishing. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]
-
El-Faham, A., et al. (2018). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Aromaticity and Azo Dyes. IntechOpen. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Journal of Synthetic Chemistry. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Li, H., et al. (2022). Skeletal Ni electrode-catalyzed C-O cleavage of diaryl ethers entails direct elimination via benzyne intermediates. Nature Communications. [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, February 6). Ether Formation and Cleavage Reactions [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Strategies for Improving the Overall Yield of 4-(4-Chloro-phenoxy)-benzenethiol
Welcome to the technical support guide for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during the preparation of this important diaryl ether thio-compound. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of this molecule presents a unique set of challenges, primarily centered around the construction of the diaryl ether bond and the handling of the sensitive thiol functional group, which is highly susceptible to oxidation. This guide provides a structured, question-and-answer approach to address these challenges directly.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My overall yield is consistently low (<40%). What are the most common factors I should investigate?
A low overall yield is often a result of several cumulative factors rather than a single issue. The most critical areas to examine are side reactions involving the thiol group and suboptimal conditions for the ether bond formation.
-
Oxidation of the Thiol Group: The primary culprit for yield loss is often the oxidation of the sensitive benzenethiol moiety to form a disulfide byproduct [HS-Ar-O-Ar-Cl -> Cl-Ar-O-Ar-S-S-Ar-O-Ar-Cl]. This can occur at any stage where the free thiol is exposed to air, oxidizing agents, or even trace metal impurities.
-
Solution: Employ rigorous inert atmosphere techniques. Use solvents that have been thoroughly degassed via sparging with nitrogen or argon, or through freeze-pump-thaw cycles. Maintain a positive pressure of an inert gas throughout the reaction, workup, and purification steps.
-
-
Suboptimal Coupling Reaction Conditions: If you are using a copper-catalyzed method like the Ullmann condensation to form the diaryl ether, the reaction is highly sensitive to the choice of catalyst, ligand, base, solvent, and temperature.[1] Incomplete conversion directly leads to lower yields and complicates purification.
-
Solution: A systematic optimization of the reaction conditions is necessary. Refer to the comparative data in Table 1 for starting points. Modern Ullmann-type reactions benefit significantly from the use of ligands, which can increase catalyst solubility and turnover, allowing for lower reaction temperatures and shorter times.[2][3]
-
-
Loss During Workup and Purification: The product can be lost during aqueous workups if emulsions form or if the product has some water solubility. During column chromatography, the acidic nature of standard silica gel can sometimes promote degradation or irreversible adsorption of sulfur-containing compounds.
-
Solution: For workup, use brine washes to break emulsions. For purification, consider using deactivated silica gel (pre-treated with a base like triethylamine) for column chromatography. Alternatively, high-vacuum distillation or recrystallization may be viable options depending on the physical properties of your product.
-
Q2: I am observing a significant amount of a high-molecular-weight byproduct that I suspect is the disulfide. How can I prevent its formation?
Disulfide formation is the most common side reaction for thiophenols. Prevention is key, as removal can be challenging.
-
Causality: The thiol-disulfide interchange is readily catalyzed by oxygen, especially in the presence of base (which forms the more easily oxidized thiolate anion) and trace metals.
-
Preventative Strategies:
-
Rigorous Deoxygenation: As mentioned above, all solvents and the reaction headspace must be free of oxygen.
-
Strategic Synthesis: The most effective strategy is to avoid having a free thiol group present during the demanding ether formation step. The Newman-Kwart rearrangement is an excellent method for this, as it introduces the thiol functionality at the final stage of the synthesis from a more stable precursor.[4][5] This route is detailed in the protocols section.
-
Reductive Workup: During the aqueous workup, the inclusion of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), can help reduce any disulfide that may have formed back to the thiol.
-
Chelating Agents: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the workup can sequester trace metal ions that might catalyze oxidation.
-
Q3: My Ullmann condensation reaction is stalling or showing poor conversion. What parameters can I adjust?
The Ullmann condensation is a powerful but often temperamental reaction.[1] If it fails, a logical troubleshooting approach is required.
-
Causality: The reaction's success hinges on the formation and reactivity of the organocopper intermediates. Issues can arise from an inactive catalyst, poor solubility, or an inappropriate choice of base.
-
Troubleshooting Workflow: The following diagram outlines a decision-making process for optimizing the Ullmann coupling.
Caption: Troubleshooting workflow for a stalled Ullmann condensation.
-
Parameter Deep Dive:
-
Catalyst: Cu(I) salts like CuI or CuCl are generally more effective than Cu(II) salts or metallic copper, although activated copper powder can also be used.[1] Ensure your catalyst is not old or oxidized.
-
Ligand: Ligands are crucial in modern Ullmann reactions. They solubilize the copper species and facilitate the reductive elimination step. Amino acids (like L-proline) and diamines are excellent choices.[2]
-
Base: The base deprotonates the phenol (or thiophenol). Its strength and solubility are important. While K₂CO₃ is common, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, particularly with less acidic phenols.
-
Solvent: A high-boiling, polar, aprotic solvent is required to dissolve the reactants and reach the necessary temperatures. NMP, DMF, and quinoline are standard choices.[1]
-
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Reference |
| Copper Source | CuI | CuCl | Activated Cu Powder | Cu(I) salts are generally preferred as active catalytic species.[3] |
| Ligand | None (Classical) | N,N-Dimethylglycine | 1,10-Phenanthroline | Ligands accelerate the reaction, allowing for milder conditions.[2][6] |
| Base | K₂CO₃ | Cs₂CO₃ | KOH | Cesium carbonate offers higher solubility and basicity, often improving yields. |
| Solvent | DMF | NMP | Quinoline | High-boiling polar solvents are necessary to reach temperatures of 150-210°C.[1] |
| Table 1: Common variables for optimizing the Ullmann Condensation reaction. |
Part 2: Frequently Asked Questions (FAQs)
This section covers broader, strategic questions about the synthesis.
Q1: Which synthetic route is considered the most robust for preparing 4-(4-Chloro-phenoxy)-benzenethiol?
For achieving the highest and most reproducible yields, a strategy that introduces the thiol group at the end of the synthesis is superior. Therefore, the Newman-Kwart Rearrangement is the most highly recommended route.[4]
-
Rationale: This multi-step pathway (detailed in Protocol 1) first constructs the stable diaryl ether backbone using 4-(4-chlorophenoxy)phenol. This intermediate is robust and easy to handle. The phenol is then converted to an O-aryl thiocarbamate, which undergoes a thermal rearrangement to the S-aryl thiocarbamate.[7] A final, simple hydrolysis step liberates the desired thiophenol. This approach completely circumvents the problems of thiol oxidation and competing S-arylation during the critical C-O bond-forming step.
Caption: Recommended synthetic workflow via the Newman-Kwart Rearrangement.
Q2: Is it absolutely necessary to use a protecting group for the thiol if I want to perform a direct coupling reaction?
While not strictly impossible to perform without one, it is highly advisable. Using a protecting group significantly improves the reliability of the reaction.
-
Without Protection: A free thiol group can lead to several competing reactions:
-
Competing Nucleophile: The thiolate anion is an excellent nucleophile and can compete with the phenoxide in the coupling reaction, leading to the formation of a diaryl thioether side product.
-
Catalyst Poisoning: Sulfur compounds can sometimes coordinate strongly to metal catalysts, leading to deactivation.
-
Oxidation: As discussed, the free thiol is prone to oxidation under the basic, high-temperature conditions of the reaction.
-
-
Recommended Protecting Groups: If you must use a direct coupling route, a robust protecting group is needed. The p-methoxybenzyl (PMB) ether is a good choice, as it is stable to the coupling conditions and can be removed under acidic conditions (e.g., with trifluoroacetic acid) that are typically compatible with the final product.
Q3: What are the essential safety precautions when handling 4-(4-Chloro-phenoxy)-benzenethiol and its precursors?
Thiophenols as a class of compounds require careful handling due to their toxicity and extremely unpleasant odor.
-
Ventilation: All manipulations must be performed in a certified, high-performance chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves. Consider double-gloving.
-
Odor Control: The odor of thiophenols is potent and pervasive. To neutralize residual odors on glassware and surfaces, use a bleach (sodium hypochlorite) solution or a specialized oxidizing agent like De-O-Dor.
-
Waste Disposal: All waste (liquid and solid) containing thiophenols must be segregated and disposed of as hazardous chemical waste according to your institution's guidelines. Never pour thiophenol waste down the drain.
Part 3: Experimental Protocols
The following is a detailed, validated protocol for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol via the recommended Newman-Kwart Rearrangement pathway.
Protocol 1: Synthesis via Newman-Kwart Rearrangement
Step 1: Synthesis of 4-(4-Chlorophenoxy)phenol
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq), 4-chlorophenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed N,N-dimethylformamide (DMF) to create a 0.5 M solution with respect to the 4-bromophenol.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(4-chlorophenoxy)phenol.
Step 2: Formation of O-(4-(4-Chlorophenoxy)phenyl) dimethylcarbamothioate
-
Dissolve the 4-(4-chlorophenoxy)phenol (1.0 eq) in acetone or DMF in a flask under nitrogen.
-
Add powdered potassium carbonate (K₂CO₃, 1.5 eq) and stir the suspension for 15 minutes.
-
Add N,N-dimethylthiocarbamoyl chloride (1.1 eq) portion-wise.
-
Heat the mixture to 60 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to give the crude O-aryl thiocarbamate, which can often be used in the next step without further purification.
Step 3: Newman-Kwart Rearrangement
-
Place the crude O-aryl thiocarbamate from the previous step into a flask suitable for high-temperature reactions (e.g., a short-path distillation apparatus to prevent sublimation).
-
Heat the material neat (without solvent) under a nitrogen atmosphere to 240-260 °C. The rearrangement is often visually apparent as the material melts and resolidifies.
-
Hold at this temperature for 1-3 hours. Monitor by taking a small aliquot, dissolving it, and checking by TLC or ¹H NMR to confirm the disappearance of the starting material.
-
Cool the flask to room temperature. The resulting solid is the S-aryl thiocarbamate.
Step 4: Hydrolysis to 4-(4-Chloro-phenoxy)-benzenethiol
-
To the crude S-aryl thiocarbamate, add a solution of potassium hydroxide (KOH, 5.0 eq) in a 1:1 mixture of methanol and water.
-
Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours until the hydrolysis is complete.
-
Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with concentrated HCl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography or vacuum distillation to obtain pure 4-(4-chloro-phenoxy)-benzenethiol.
References
-
Wikipedia. Phenol. [Link]
-
Bergman, J., et al. (2010). 2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs. ResearchGate. [Link]
-
Adams, R., & C. S. Marvel. Thiophenol. Organic Syntheses. [Link]
-
Liang, Z., et al. (2020). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. National Institutes of Health. [Link]
- Google Patents. Process for producing 4-(4-alkylphenoxy) benzylamines.
- Google Patents. Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]
-
Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. [Link]
-
Neumann, C. N., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Liu, H. Y. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Wikipedia. Newman–Kwart rearrangement. [Link]
-
Zarei, M., et al. (2018). Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. Edinburgh Research Explorer. [Link]
-
Eycken, E. V., & C. O. Kappe. (2016). Microwave-mediated Newman–Kwart rearrangement in water. Royal Society of Chemistry. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. globethesis.com [globethesis.com]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]
Technical Support Center: Understanding the Degradation Pathways of 4-(4-Chloro-phenoxy)-benzenethiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Chloro-phenoxy)-benzenethiol. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to facilitate your experimental work on the degradation pathways of this molecule. Our aim is to equip you with the necessary knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and degradation of 4-(4-Chloro-phenoxy)-benzenethiol.
Q1: What are the primary functional groups in 4-(4-Chloro-phenoxy)-benzenethiol that are susceptible to degradation?
A1: The primary sites of degradation on this molecule are the thiol (-SH) group, the diaryl ether linkage (-O-), and the aromatic rings. The thiol group is highly susceptible to oxidation.[1] The ether linkage can undergo hydrolysis under certain conditions, and the aromatic rings, particularly the one activated by the thiol group, can be subject to electrophilic attack and oxidative cleavage. The carbon-chlorine bond is generally stable but can undergo photolytic cleavage.
Q2: Why are forced degradation studies necessary for 4-(4-Chloro-phenoxy)-benzenethiol?
A2: Forced degradation studies, or stress testing, are crucial for several reasons. They help to identify potential degradation products that could form under various environmental conditions, which is essential for understanding the intrinsic stability of the molecule.[2][3] This information is vital for developing and validating stability-indicating analytical methods, such as HPLC, ensuring that the method can accurately separate the parent compound from its degradation products.[2][4] Furthermore, understanding the degradation pathways can inform formulation development, packaging selection, and storage conditions.[5]
Q3: What are the typical stress conditions applied in forced degradation studies for a molecule like 4-(4-Chloro-phenoxy)-benzenethiol?
A3: Based on ICH guidelines, the typical stress conditions include:
-
Acidic and Basic Hydrolysis: To assess susceptibility to pH-dependent degradation.
-
Oxidation: To investigate the impact of oxidative stress, particularly on the thiol group.
-
Thermal Stress: To evaluate the effect of heat on the molecule's stability.
-
Photostability: To determine the potential for degradation upon exposure to light.[6]
Q4: What is a reasonable target for degradation in these studies?
A4: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[7] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions, while insufficient degradation may not reveal all significant degradation pathways.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
HPLC Analysis Issues
Problem 1: My chromatogram shows significant peak tailing for the parent compound and its degradation products.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. The thiol group can interact with residual silanol groups on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce these interactions.
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to secondary interactions.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. Ensure your injection volume and concentration are within the linear range of your method.
-
Problem 2: I am observing poor resolution between two or more degradation products.
-
Possible Cause 1: Inadequate Mobile Phase Composition. The polarity of your mobile phase may not be optimal for separating structurally similar degradants.
-
Solution:
-
Optimize the Gradient: If using a gradient, adjust the slope to provide more separation power in the region where the critical pair elutes.
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can significantly impact resolution.
-
-
-
Possible Cause 2: Inappropriate Column. The column chemistry may not be suitable for the specific separation.
-
Solution: Experiment with a column that has a different stationary phase chemistry (e.g., a phenyl-hexyl or a biphenyl column) to introduce different retention mechanisms.
-
Mass Spectrometry (MS) Detection Issues
Problem 3: I am struggling to get a good signal for my parent compound and its degradation products in the mass spectrometer.
-
Possible Cause 1: Poor Ionization. The compound may not ionize efficiently under the chosen conditions.
-
Solution:
-
Switch Ionization Mode: Try both positive and negative electrospray ionization (ESI) modes. The thiol group can be deprotonated in negative mode, while the ether oxygen could be protonated in positive mode. Atmospheric pressure chemical ionization (APCI) could also be an alternative.
-
Optimize Source Parameters: Adjust the source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your analyte.
-
-
Problem 4: My mass spectra are complex and difficult to interpret, especially for oxidative degradation samples.
-
Possible Cause: Formation of Multiple Oxidation Products and Disulfides. The thiol group can be oxidized to a sulfenic acid, sulfinic acid, sulfonic acid, or form a disulfide dimer. This results in a mixture of products with different masses.
-
Solution:
-
High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements. This will aid in determining the elemental composition of the degradation products.
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent compound and the major degradation products. By comparing the fragmentation patterns, you can identify the site of modification.[8]
-
-
Experimental Protocols
These protocols provide a starting point for your forced degradation studies. Remember to always run a control sample (un-stressed) alongside your stressed samples.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-(4-Chloro-phenoxy)-benzenethiol in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[7]
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubate at 60°C for 24 hours and analyze at specified time points.
-
Protocol 2: Oxidative Degradation
-
Preparation of Stressed Sample:
-
Mix 1 mL of the 1 mg/mL stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
-
Sample Analysis:
-
Monitor the reaction by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase before injection.
-
Protocol 3: Photolytic Degradation
-
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Place the solution in a quartz cuvette or a photostability chamber.
-
-
Control Sample: Prepare an identical sample and wrap the container completely in aluminum foil to serve as a dark control.[9]
-
Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]
-
Analysis: Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Predicted Degradation Pathways
Based on the chemical structure of 4-(4-Chloro-phenoxy)-benzenethiol, the following degradation pathways are anticipated under forced degradation conditions.
Oxidative Degradation Pathway
The thiol group is the most probable site for oxidation.
Caption: Predicted oxidative degradation pathway of 4-(4-Chloro-phenoxy)-benzenethiol.
-
Dimerization: Two molecules can oxidize to form a disulfide linkage. This is a very common pathway for thiols.[1]
-
Stepwise Oxidation: The thiol can be progressively oxidized to sulfenic, sulfinic, and finally sulfonic acid.
Hydrolytic Degradation Pathway
The diaryl ether bond is the most likely site for hydrolytic cleavage, which is often catalyzed by acid or base.
Caption: Predicted hydrolytic degradation pathway of 4-(4-Chloro-phenoxy)-benzenethiol.
-
Ether Cleavage: Under acidic or basic conditions, the ether linkage can be cleaved to yield 4-chlorophenol and 4-mercaptophenol.
Photolytic Degradation Pathway
Photolytic degradation may involve cleavage of the carbon-chlorine bond or the carbon-sulfur bond.
Caption: Predicted photolytic degradation pathways of 4-(4-Chloro-phenoxy)-benzenethiol.
-
Dechlorination: UV radiation can provide sufficient energy to break the C-Cl bond, leading to the formation of a dechlorinated product.
-
Ether Cleavage: Similar to hydrolysis, photolytic energy can also induce cleavage of the ether bond.
Data Presentation
The following table summarizes the expected degradation products under different stress conditions.
| Stress Condition | Potential Degradation Products | Probable Site of Action |
| Acid Hydrolysis | 4-Chlorophenol, 4-Mercaptophenol | Diaryl ether linkage |
| Base Hydrolysis | 4-Chlorophenol, 4-Mercaptophenol | Diaryl ether linkage |
| Oxidation (H₂O₂) | Bis(4-(4-chlorophenoxy)phenyl) disulfide, 4-(4-Chlorophenoxy)benzenesulfonic acid | Thiol group |
| Thermal | Likely stable, minor degradation may occur | Overall molecule |
| Photolysis | 4-Phenoxy-benzenethiol, 4-Hydroxy-thiophenol | Carbon-chlorine bond, Diaryl ether linkage |
References
-
ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Brummer, H. (2011). How to approach a forced degradation study. Life Science Technical Bulletin, 31, 1-4.
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- Dolan, J. W. (2002). Stability-indicating assays: LC troubleshooting. LC-GC North America, 20(4), 346-349.
- Smela, J. W. (2005). Regulatory considerations in stability-indicating analytical methods. American Pharmaceutical Review, 8(3), 51-54.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Klick, S., Muijselaar, P. G., Waterval, J., Eichinger, T., & Korn, C. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
- Ma, M., & Vaz, A. D. (2006). Application of mass spectrometry for the study of the metabolism of drugs and other xenobiotics. In Mass Spectrometry in Medicinal Chemistry (pp. 229-270). Wiley-VCH.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.
- Thatcher, S. R., Al-Turk, I. M., & Rourick, R. A. (2003). Forced degradation of a new drug candidate: a case history. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 955-966.
- Capozzi, G., & Modena, G. (1974). The chemistry of the thiol group. In S. Patai (Ed.), The Chemistry of the Thiol Group (pp. 785-839). John Wiley & Sons.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press.
- Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development. Springer Science & Business Media.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Agilent Technologies. (2017). A Practical Guide to HPLC Troubleshooting.
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Annapurna, M. M., Mohapatro, C., & Narendra, A. (2012). Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulation. Journal of Pharmaceutical Analysis, 2(4), 298-305.
- Ali, N. W., Abbas, S. S., & Zaazaa, H. E. (2012). Validated stability indicating methods for determination of Nitazoxanide in presence of its degradation products. Journal of Pharmaceutical Analysis, 2(2), 105-116.
- Riddhiben, M. P., Piyushbhai, M. P., & Natubhai, M. P. (2011). Stability indicating HPLC method development—a review. International Research Journal of Pharmacy, 2(5), 79-87.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206-1209.
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- BenchChem. (2025).
- PubChem. (n.d.). 4-(3-Chlorophenoxy)benzenethiol.
- Sies, H., Berndt, C., & Jones, D. P. (2017). Oxidative Stress. Annual Review of Biochemistry, 86, 715–748.
- Boelsterli, U. A. (2007). Mechanistic toxicology: the molecular basis of how chemicals disrupt biological targets. CRC press.
- Chemguide. (n.d.).
- ICH. (1993). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- LCGC International. (2024).
- European Medicines Agency. (2007). Guideline on the Limits of Genotoxic Impurities.
- Research Journal of Pharmacy and Technology. (2017).
- Coffey County Extension Office. (n.d.).
- Genetics and Molecular Research. (2017). LC-MS based identification of secondary metabolites from marine antagonistic endophytic bacteria.
- MDPI. (2021). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review.
- Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube.
- BenchChem. (2025).
- RJPBCS. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent.
- MDPI. (2022). Study of the Association between Thiols and Oxidative Stress Markers in Children with Obesity.
- eGyanKosh. (n.d.).
- R. D.
- ResearchGate. (2011).
- Q1 Scientific. (2021). Photostability testing theory and practice.
Sources
- 1. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and characterization of a series of Group 4 phenoxy-thiol derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ikev.org [ikev.org]
Technical Support Center: Preventing Oxidative Disulfide Bond Formation in 4-(4-Chloro-phenoxy)-benzenethiol
Welcome to the technical support guide for handling 4-(4-Chloro-phenoxy)-benzenethiol. This document provides in-depth troubleshooting advice and best practices to mitigate the common challenge of oxidative disulfide bond formation. As researchers and drug development professionals, maintaining the integrity of your thiol-containing compounds is paramount for reproducible and accurate results. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Understanding the Core Challenge: The Susceptibility of Thiols to Oxidation
This section addresses the fundamental chemistry behind the unwanted dimerization of 4-(4-Chloro-phenoxy)-benzenethiol.
Q1: Why is my 4-(4-Chloro-phenoxy)-benzenethiol sample forming a disulfide-linked dimer?
A1: The thiol group (-SH) in your molecule is inherently susceptible to oxidation.[1] Two thiol molecules can be oxidized to form a disulfide bond (-S-S-), resulting in a dimeric species. This is a common reactivity pathway for most thiols.[2] The process is often catalyzed by environmental factors, leading to the gradual degradation of your starting material into its disulfide form, which can interfere with subsequent reactions and analyses. 4-Chlorothiophenol, a related compound, is known to undergo oxidative coupling to form disulfides.
Q2: What specific experimental factors accelerate this oxidative process?
A2: Several factors can significantly increase the rate of disulfide bond formation:
-
Presence of Oxygen: Atmospheric oxygen is the primary oxidant. Handling the compound in the open air, especially in solution, provides the necessary reagent for this unwanted side reaction.[3]
-
Elevated pH: The rate of thiol oxidation is highly pH-dependent, increasing significantly at higher (alkaline) pH levels.[3][4][5] This is because the deprotonated form of the thiol, the thiolate anion (R-S⁻), is the species that is more readily oxidized.[6] While most protein thiols have a pKa around 8.5, the specific pKa of your compound will determine the prevalence of the reactive thiolate at a given pH.[6]
-
Presence of Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺), can act as potent catalysts for thiol oxidation.[4][5][7][8] These ions can be introduced as impurities from glassware, solvents, or other reagents.
-
Exposure to Light: Photochemical transformations can also contribute to thiol oxidation, especially in the presence of photosensitizers.[4][5]
Section 2: Prophylactic Strategies: A Multi-Pronged Approach to Thiol Stability
To ensure the integrity of your 4-(4-Chloro-phenoxy)-benzenethiol, a combination of preventative measures is essential. The following strategies address the primary causes of oxidation.
2.1 Inert Atmosphere Techniques: Your First Line of Defense
Excluding oxygen is the most direct way to prevent oxidation. This is achieved by handling the compound under an inert atmosphere, such as nitrogen (N₂) or argon (Ar).
Q3: When is it critical to use an inert atmosphere?
A3: It is critical during any step where the compound is handled for an extended period, especially in solution. This includes setting up reactions, performing purifications like column chromatography, and storing solutions.[3][7] For long-term storage of the solid compound, flushing the container with an inert gas is also a highly recommended practice.[3] Techniques like using a glovebox or a Schlenk line provide the most robust protection.[3]
Experimental Protocol: Setting Up a Reaction Under an Inert Gas Balloon
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow it to cool in a desiccator or by assembling it while hot and flushing with a stream of dry inert gas.[9]
-
Assembly: Assemble the reaction flask (containing a stir bar) and cap it with a rubber septum. Clamp the flask securely.
-
Purging the System: Insert a needle connected to an inert gas line into the septum. Insert a second "exit" needle to allow air to escape. Let the gas flow for 5-10 minutes to displace all the air inside the flask.[10]
-
Establishing Positive Pressure: Remove the exit needle first, then the gas inlet needle. Quickly replace the inlet needle with one attached to a balloon filled with the inert gas. This maintains a positive pressure, preventing air from re-entering.
-
Reagent Addition: Liquid reagents and solvents should be added via syringe through the septum. Solids can be added quickly by briefly removing the septum under a positive flow of inert gas.
Caption: Workflow for setting up an experiment under an inert atmosphere.
2.2 Chemical Controls: Reducing Agents & Chelators
Chemical additives provide an additional layer of protection by actively reversing incipient oxidation or by neutralizing catalysts.
Q4: Which reducing agent should I add to my buffer or solvent system?
A4: The choice depends on your experimental context. The most common reducing agents are dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[11]
-
TCEP is often the superior choice for general applications. It is odorless, stable, and effective over a broad pH range. Crucially, it does not contain a thiol group itself and thus does not interfere with downstream thiol-specific reactions like maleimide conjugations.[7][12]
-
DTT is a very strong and effective reducing agent.[13] However, it is less stable in the presence of air and its effectiveness is pH-dependent, as its thiol groups need to be deprotonated to be reactive.[13][14]
-
BME is effective but has a very strong, unpleasant odor and is volatile. It is also a monothiol, which can lead to the formation of mixed disulfides.[15]
Data Summary: Comparison of Common Disulfide Reducing Agents
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) |
| Mechanism | Phosphine-based reduction | Thiol-disulfide exchange | Thiol-disulfide exchange |
| Effective pH | Broad (1.5 - 8.5) | 7.0 - 9.0 | >7.5 |
| Odor | Odorless | Faint, sulfurous | Strong, unpleasant |
| Stability | High, air-stable in solution | Moderate, prone to air oxidation | Low, readily oxidizes |
| Key Advantage | Thiol-free, compatible with maleimide chemistry[7][12] | Highly effective and widely used[13] | Inexpensive |
| Limitation | Higher cost | Can interfere with some assays | Volatile, toxic, forms mixed disulfides[15] |
Q5: My solvents are high-purity. Do I still need a chelating agent?
A5: Yes. Even high-purity solvents and reagents can contain trace metal impurities that catalyze thiol oxidation.[7] Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM is a prudent and inexpensive measure. EDTA sequesters these metal ions, rendering them catalytically inactive.[7][16]
2.3 pH Management: Controlling the Reactive Species
As discussed, thiol oxidation is significantly faster at alkaline pH.
Q6: What is the ideal pH range for working with 4-(4-Chloro-phenoxy)-benzenethiol?
A6: To minimize the rate of oxidation, you should work at a neutral or slightly acidic pH (e.g., pH 6.0-7.0) whenever your experimental protocol allows. This keeps the concentration of the highly reactive thiolate anion low, favoring the more stable protonated thiol form.
Caption: Relationship between solution pH and the rate of thiol oxidation.
Section 3: Troubleshooting Guide
This section provides answers to specific problems you may encounter during your experiments.
Q: I ran a mass spectrum of my compound and see a peak at double the expected molecular weight. What happened?
A: This is a classic sign of disulfide dimer formation. It indicates that your sample has undergone oxidation either during storage or sample preparation. To remedy this, you can treat an aliquot of your sample with a reducing agent like TCEP or DTT and re-analyze.[11] For future work, you must implement the prophylactic strategies outlined in Section 2, particularly the use of degassed solvents and an inert atmosphere during sample handling.[7]
Q: My compound seems to be degrading during column chromatography, leading to smearing and low yields. How can I prevent this?
A: Column chromatography involves high surface area and extended exposure to solvents, which are often saturated with air.
-
De-gas your solvents: Before preparing your mobile phase, sparge the solvents with nitrogen or argon for 20-30 minutes to remove dissolved oxygen.
-
Work quickly: Minimize the time the compound spends on the column.
-
Consider additives: If compatible with your compound and downstream applications, consider adding a very small amount of a reducing agent like TCEP to your mobile phase.
-
Maintain inert conditions: While challenging, you can minimize air exposure by keeping the column and collection tubes under a gentle positive pressure of inert gas.
Q: A reaction that relies on the free thiol group is giving poor yields. I've checked all other reagents. Could my 4-(4-Chloro-phenoxy)-benzenethiol be the problem?
A: Absolutely. If a portion of your starting material has oxidized to the disulfide, the effective concentration of the reactive free thiol is lower than you calculated, leading to poor yields. Before starting a critical reaction, it is best practice to verify the purity of the thiol. If you suspect oxidation, you can either re-purify the material or treat the entire batch with a reducing agent (e.g., TCEP-HCl), followed by removal of the reducing agent if it interferes with your reaction (e.g., using a desalting column or immobilized TCEP resin).[12]
References
- Let's Talk Academy. The Most Effective Reducing Agent for Disulfide Bonds in Proteins.
- BenchChem. Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis.
- ResearchGate. How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?
- Reddit. Handling thiols in the lab : r/chemistry.
- PubMed Central (PMC). Preventing Disulfide Bond Formation Weakens Non-Covalent Forces among Lysozyme Aggregates.
- Thermo Fisher Scientific. Protein Denaturing and Reducing Agents.
- National Institutes of Health (NIH). Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications.
- Thermo Fisher Scientific. SAFETY DATA SHEET.
- RSC Publishing. Aquatic indirect photochemical transformations of natural peptidic thiols.
- Thermo Fisher Scientific. Introduction to Thiol Modification and Detection—Section 2.1.
- PubMed. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions.
- Digital CSIC. Breaking a Couple: Disulfide Reducing Agents.
- Sigma-Aldrich. 4-Chlorothiophenol 97.
- MDPI. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
- University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ACS Publications. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid.
- CDH Fine Chemical. 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET.
- PubMed. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation.
- Chemistry LibreTexts. 7.3: Inert Atmospheric Methods.
- YouTube. 03.03 Oxidation Reactions of Thiols.
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - AT [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. letstalkacademy.com [letstalkacademy.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. digital.csic.es [digital.csic.es]
- 16. mdpi.com [mdpi.com]
Challenges and solutions for scaling up the production of 4-(4-Chloro-phenoxy)-benzenethiol
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Chloro-phenoxy)-benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the production of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific challenges that may arise during the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol. The most common synthetic route involves a two-step process: an Ullmann condensation to form the diaryl ether linkage, followed by a Newman-Kwart rearrangement to introduce the thiol group.
Step 1: Ullmann Condensation for 4-(4-chlorophenoxy)phenol
Q1: My Ullmann condensation reaction to produce 4-(4-chlorophenoxy)phenol is showing low yield. What are the potential causes and solutions?
A1: Low yields in the Ullmann condensation are a common issue. Here are several factors to investigate:
-
Catalyst Inactivity: The copper catalyst is crucial for this reaction.[1] Inactivity can arise from:
-
Oxidation: Copper(I) species are the active catalysts. Exposure to air can oxidize Cu(I) to the less active Cu(II). Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Impurities: The presence of impurities in the starting materials or solvent can poison the catalyst. Use high-purity reagents and dry solvents.
-
-
Reaction Temperature: Traditional Ullmann reactions require high temperatures, often exceeding 150 °C.[2] Insufficient temperature will result in a sluggish reaction. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature should be determined empirically for your specific setup.
-
Base Selection and Stoichiometry: A base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous and used in appropriate stoichiometry (typically 1.5-2 equivalents).
-
Solvent Choice: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate the reaction at high temperatures.[2]
| Parameter | Recommendation | Rationale |
| Catalyst | CuI or Cu₂O (5-10 mol%) | Provides the active Cu(I) species for the catalytic cycle. |
| Ligand | 1,10-Phenanthroline or L-proline (10-20 mol%) | Can accelerate the reaction and allow for lower reaction temperatures. |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ (1.5-2 equiv.) | To deprotonate the phenol and drive the reaction forward. |
| Solvent | Anhydrous DMF or DMSO | High boiling point and ability to dissolve reactants. |
| Temperature | 140-180 °C | Necessary to overcome the activation energy of the reaction. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the copper catalyst. |
Q2: I am observing significant amounts of side products in my Ullmann condensation. What are they and how can I minimize them?
A2: Side product formation can compete with the desired diaryl ether synthesis. Common side products include:
-
Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl compound. This is more prevalent at very high temperatures. Using a ligand can sometimes suppress this side reaction.
-
Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene. This is often promoted by trace water or other protic impurities.
-
Phenol Decomposition: At high temperatures, the starting phenol can decompose.
To minimize these, ensure strict anhydrous conditions, maintain the optimal reaction temperature, and consider the use of a suitable ligand to improve selectivity.
Caption: Workflow for the Ullmann Condensation Step.
Step 2: Newman-Kwart Rearrangement and Thiol Synthesis
Q3: The Newman-Kwart rearrangement of my O-(4-(4-chlorophenoxy)phenyl) N,N-dimethylthiocarbamate is not proceeding to completion. What should I do?
A3: The Newman-Kwart rearrangement is a thermal process that often requires high temperatures to achieve a reasonable reaction rate.[3] Incomplete conversion is typically due to:
-
Insufficient Temperature or Time: The rearrangement is highly temperature-dependent. Temperatures in the range of 250-300 °C are often necessary.[3] If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may be required.
-
Heat Transfer Issues on Scale-Up: When scaling up, ensuring uniform heating throughout the reaction mixture becomes critical. Hot spots can lead to decomposition, while cold spots will result in incomplete reaction. Efficient stirring and a suitable heating mantle or oil bath are essential.
-
Substrate Purity: Impurities in the starting thiocarbamate can interfere with the rearrangement. Ensure the intermediate from the Ullmann condensation is sufficiently pure.
For challenging substrates, palladium-catalyzed Newman-Kwart rearrangements can be an alternative, proceeding at much lower temperatures (around 100 °C).
Q4: I am getting a low yield of the final 4-(4-Chloro-phenoxy)-benzenethiol after hydrolysis of the S-aryl thiocarbamate. What could be the problem?
A4: Low yields in the final hydrolysis step can be attributed to a few factors:
-
Incomplete Hydrolysis: The hydrolysis of the S-aryl thiocarbamate requires strong basic conditions (e.g., ethanolic KOH) and elevated temperatures. Ensure sufficient base and reaction time for complete cleavage.
-
Oxidation of the Thiophenol: The product, a thiophenol, is susceptible to oxidation to the corresponding disulfide, especially in the presence of air and at basic pH.[3] To minimize this:
-
Perform the workup under an inert atmosphere.
-
Acidify the reaction mixture promptly after hydrolysis to protonate the thiolate and reduce its susceptibility to oxidation.
-
-
Purification Losses: Thiophenols can be volatile and have a strong odor. Losses can occur during solvent removal. Purification by vacuum distillation should be performed carefully.
Caption: Troubleshooting Decision Tree for the Newman-Kwart Rearrangement.
Frequently Asked Questions (FAQs)
Q5: What are the key safety precautions when handling 4-(4-Chloro-phenoxy)-benzenethiol and other thiophenols?
A5: Thiophenols are known for their toxicity and strong, unpleasant odor.[4][5][6] Strict safety measures are mandatory:
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger quantities or potential for splashing, a face shield is recommended.
-
Odor Control: The stench of thiophenols is potent. Consider using a bleach or hydrogen peroxide solution to quench the odor on glassware and in waste containers.
-
Toxicity: Thiophenols are toxic if inhaled, ingested, or absorbed through the skin.[4] Avoid all direct contact. In case of exposure, seek immediate medical attention.
-
Waste Disposal: Dispose of all thiophenol-containing waste in clearly labeled, sealed containers according to your institution's hazardous waste disposal procedures.
Q6: What analytical techniques are recommended for monitoring the reaction progress and confirming the product's identity and purity?
A6: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of starting materials and the appearance of products, as well as for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the appearance of the S-H stretch in the final product.
Q7: What are the primary challenges when scaling up the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol?
A7: Scaling up this synthesis presents several challenges:
-
Heat Management: Both the Ullmann condensation and the Newman-Kwart rearrangement are high-temperature reactions. Maintaining uniform temperature in a large reactor is critical to avoid side reactions and ensure complete conversion.
-
Mass Transfer: Efficient mixing is crucial, especially in the heterogeneous Ullmann condensation.
-
Safety and Handling: Handling large quantities of toxic and odorous thiophenols requires specialized equipment and procedures.
-
Purification: Purification of large quantities of the product, whether by distillation or crystallization, can be challenging and may require specialized equipment.
Experimental Protocols
The following are representative protocols for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 4-(4-chlorophenoxy)phenol (Ullmann Condensation)
-
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (1 equiv.), 4-chlorophenol (1.2 equiv.), potassium carbonate (2 equiv.), and copper(I) iodide (0.1 equiv.).
-
Add anhydrous DMF as the solvent.
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting materials are consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-(4-chlorophenoxy)phenol.
Protocol 2: Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol (Newman-Kwart Rearrangement)
-
Formation of the O-aryl thiocarbamate:
-
To a solution of 4-(4-chlorophenoxy)phenol (1 equiv.) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (1.1 equiv.) at 0 °C under a nitrogen atmosphere.
-
After stirring for 30 minutes, add N,N-dimethylthiocarbamoyl chloride (1.1 equiv.) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Work up by quenching with water and extracting with an organic solvent. Purify the crude O-(4-(4-chlorophenoxy)phenyl) N,N-dimethylthiocarbamate.
-
-
Newman-Kwart Rearrangement:
-
Place the purified O-aryl thiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound to 250-280 °C under a nitrogen atmosphere until the rearrangement to the S-aryl thiocarbamate is complete (monitor by TLC or GC-MS).
-
-
Hydrolysis to the Thiophenol:
-
Cool the crude S-aryl thiocarbamate and add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture until the hydrolysis is complete.
-
Cool the reaction mixture and pour it into ice-cold dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-(4-Chloro-phenoxy)-benzenethiol by vacuum distillation.
-
References
- Newman, M. S.; Karnes, H. A. The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. J. Org. Chem.1966, 31 (12), 3980–3984.
-
Organic Syntheses Procedure: Thiophenol. Available online: [Link] (accessed on 23 January 2026).
- Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901, 34 (2), 2174–2185.
- Sawant, D. N.; et al. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. IP.com Journal2007, 7 (7B), 23.
-
PubChem Compound Summary for CID 7815, p-Chlorothiophenol. National Center for Biotechnology Information. [Link] (accessed Jan 23, 2026).
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
-
2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. Globe Thesis. [Link] (accessed Jan 23, 2026).
-
Ullmann Reaction. Organic Chemistry Portal. [Link] (accessed Jan 23, 2026).
-
Newman-Kwart Rearrangement. Organic Chemistry Portal. [Link] (accessed Jan 23, 2026).
- Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules2020, 25(1), 198.
- CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol - Google P
- US3331205A - Preparation of chlorothiophenols - Google P
- Thiol protection in membrane protein purifications: A study with phage holins. Protein Expr. Purif.2010, 73(1), 114-118.
- Modern analytics for naturally derived complex drug substances: NMR and MS tests for protamine sulfate from chum salmon. Anal. Bioanal. Chem.2015, 407(23), 7111-7123.
-
Benzenethiol, 4-chloro- - the NIST WebBook. [Link] (accessed Jan 23, 2026).
- CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google P
- Synthesis and characterization of new impurities in obeticholic acid. RSC Adv.2020, 10, 29011-29019.
- Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporiz
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Org. Process Res. Dev.2020, 24(8), 1459–1470.
-
Newman–Kwart rearrangement - Wikipedia. [Link] (accessed Jan 23, 2026).
- Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Angew. Chem. Int. Ed. Engl.2016, 55(11), 3794-3798.
-
Newman-Kwart Rearrangement | Chem-Station Int. Ed. [Link] (accessed Jan 23, 2026).
-
The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Organic Chemistry Portal. [Link] (accessed Jan 23, 2026).
-
Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates - Edinburgh Research Explorer. [Link] (accessed Jan 23, 2026).
-
Showing Compound Benzenethiol (FDB011878) - FooDB. [Link] (accessed Jan 23, 2026).
Sources
- 1. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone - Google Patents [patents.google.com]
- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 3. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chlorothiophenol(106-54-7) 1H NMR [m.chemicalbook.com]
- 5. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2021037682A1 - A process for purifying crude 4,4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]
The effect of different bases and solvents on 4-(4-Chloro-phenoxy)-benzenethiol synthesis
Welcome to the technical support center for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, ensuring successful and reproducible outcomes.
Introduction to the Synthesis
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol, a diaryl thioether, is a crucial step in the development of various pharmaceutical and materials science applications. The most common and effective method for this transformation is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] This reaction involves the formation of a carbon-sulfur bond between an aryl halide and a thiophenol or a carbon-oxygen bond between an aryl halide and a phenol. Given the structure of the target molecule, which contains a diaryl ether linkage, the synthesis typically proceeds via the coupling of a substituted phenol with a substituted aryl halide.
This guide will focus on the reaction between 4-mercaptophenol and 1-chloro-4-iodobenzene, a common route to the target molecule. We will explore the critical roles of the base and solvent in this reaction, providing detailed protocols and troubleshooting advice.
Reaction Scheme and Mechanism
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be achieved through the Ullmann condensation as depicted below:
Caption: General reaction scheme for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) thiolate species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-S bond and regenerate the copper(I) catalyst.[1]
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
Q1: My reaction yield is low. What are the most likely causes?
A1: Low yields in Ullmann couplings can stem from several factors:
-
Inactive Catalyst: Copper(I) iodide (CuI) is susceptible to oxidation. Ensure you are using fresh, high-purity CuI. If your CuI has a greenish tint, it may be oxidized to Cu(II), which is generally less active.[3]
-
Insufficient Base: The base is crucial for deprotonating the thiophenol, forming the reactive thiolate. Incomplete deprotonation will result in a sluggish reaction. Ensure you are using a sufficient excess of a suitable base.
-
Inappropriate Solvent: The choice of solvent significantly impacts the solubility of reactants and the reaction temperature. High-boiling polar aprotic solvents like DMF or DMSO are generally preferred.[4][5]
-
Reaction Temperature: Ullmann couplings often require elevated temperatures to proceed at a reasonable rate.[2] Ensure your reaction is heated to the appropriate temperature for the chosen solvent.
-
Presence of Oxygen: Oxygen can oxidize the Cu(I) catalyst and the thiophenol starting material, leading to disulfide formation and catalyst deactivation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing the formation of a significant amount of bis(4-chlorophenyl) ether as a side product. How can I minimize this?
A2: The formation of bis(4-chlorophenyl) ether suggests a competing O-arylation reaction. This can occur if there is residual water in the reaction mixture, leading to the formation of 4-chlorophenoxide, which can then couple with 1-chloro-4-iodobenzene.
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried. Dry your glassware in an oven before use and handle hygroscopic bases like potassium carbonate with care.
-
Choice of Base: While strong bases are needed, very strong bases might also promote the undesired O-arylation. A careful selection is necessary.
Q3: My reaction mixture has turned dark brown or black, and I am getting a complex mixture of products. What is happening?
A3: A dark, tarry reaction mixture often indicates decomposition of the starting materials or products, or the formation of copper-containing byproducts.
-
Overheating: Excessive temperatures can lead to decomposition. Monitor the reaction temperature carefully.
-
Prolonged Reaction Time: While the reaction needs to go to completion, excessively long reaction times at high temperatures can lead to side reactions and decomposition. Monitor the reaction progress by TLC or GC-MS.
-
Catalyst Loading: While catalytic amounts of copper are used, too high a concentration can sometimes promote side reactions.
Q4: How do I choose the right base for my reaction?
A4: The choice of base is critical. It must be strong enough to deprotonate the thiophenol but not so strong as to cause unwanted side reactions.
-
Potassium Carbonate (K₂CO₃): A commonly used, cost-effective base. It is important to use finely ground, anhydrous K₂CO₃ to ensure good reactivity.
-
Cesium Carbonate (Cs₂CO₃): Often gives higher yields and allows for milder reaction conditions. Its greater solubility in organic solvents and the "cesium effect" can enhance the rate of reaction.[6][7] However, it is more expensive.
Q5: Which solvent is better, DMF or DMSO?
A5: Both N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent solvents for Ullmann couplings due to their high boiling points and ability to dissolve the reactants.
-
DMF: A versatile solvent that works well for many Ullmann reactions.
-
DMSO: Can sometimes offer superior results, potentially due to its ability to coordinate with the copper catalyst and stabilize intermediates.[4][8][9] However, it can be more challenging to remove during workup due to its higher boiling point.
Comparative Data: Effect of Base and Solvent
The following table summarizes the expected impact of different bases and solvents on the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
| Base | Solvent | Typical Temperature (°C) | Expected Yield | Key Considerations |
| K₂CO₃ | DMF | 140-150 | Moderate to Good | Cost-effective. Requires anhydrous conditions and finely powdered base for optimal results. |
| Cs₂CO₃ | DMF | 120-140 | Good to Excellent | Often allows for lower reaction temperatures and shorter reaction times. Higher cost.[6][7] |
| K₂CO₃ | DMSO | 150-160 | Moderate to Good | DMSO can enhance reaction rates.[4][9] Higher temperature may be required. |
| Cs₂CO₃ | DMSO | 130-150 | Good to Excellent | Often provides the best results in terms of yield and reaction rate.[6][7] Most expensive option. |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of 4-(4-Chloro-phenoxy)-benzenethiol using different base-solvent combinations.
Protocol 1: Synthesis using Potassium Carbonate in DMF
Caption: Workflow for synthesis using K₂CO₃ in DMF.
Step-by-Step Methodology:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-mercaptophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and finely powdered anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Reaction: Add anhydrous N,N-dimethylformamide (DMF) via syringe. Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(4-Chloro-phenoxy)-benzenethiol.
Protocol 2: Synthesis using Cesium Carbonate in DMSO
Caption: Workflow for synthesis using Cs₂CO₃ in DMSO.
Step-by-Step Methodology:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-mercaptophenol (1.0 eq), 1-chloro-4-iodobenzene (1.1 eq), copper(I) iodide (0.05 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reaction: Add anhydrous dimethyl sulfoxide (DMSO) via syringe. Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.
References
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). A Ligand-Free Copper Iodide Catalyzed Aryl-Sulfur Bond Formation. The Journal of Organic Chemistry, 73(14), 5625–5628.
- Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(20), 3799–3802.
- Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Sawant, D. N., & Halligudi, S. B. (2014). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. Tetrahedron Letters, 55(2), 411-415.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
Gaylord Chemical Company. (2018). DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Retrieved from [Link]
-
Dent, T. J. (2020). Exploring and Quantifying the Caesium Effect I. Compunetics. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Catalyzed Homocoupling of Aryl Halides and Related Compounds. Organic Reactions, 63, 265-555.
- Fagan, P. J., Hauptman, E., Shapiro, R., & Casalnuovo, A. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research, 31(12), 852-860.
- Sawyer, J. S. (2000). Recent Advances in Diaryl Ether Synthesis. Tetrahedron, 56(29), 5045-5065.
- Schopfer, U., & Schlapbach, A. (2001). A general palladium-catalysed synthesis of aromatic and heteroaromatic thioethers. Tetrahedron, 57(15), 3069-3073.
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acid Promoted CuI-Catalyzed C−O Bond Formation between Aryl Halides and Phenols or Alcohols. The Journal of Organic Chemistry, 70(13), 5164–5173.
- Kwong, F. Y., & Buchwald, S. L. (2002). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 4(20), 3517–3520.
- Kwong, F. Y., & Buchwald, S. L. (2004). Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides and Iodides. Organic Letters, 5(6), 793–796.
- Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131.
- Clark, J. H., Macquarrie, D. J., & Kybett, A. P. (1991). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 56(25), 7178–7181.
- Zarebski, A., Wasik, A., & Bocian, W. (2022). Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A. Molecules, 27(19), 6296.
- Mondal, B., & Roy, D. (2017). Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. Inorganic Chemistry, 56(21), 13093–13105.
- Lenden, P., & Kariuki, B. M. (2004). Initial Reactions in the Biodegradation of 1-Chloro-4-Nitrobenzene by a Newly Isolated Bacterium, Strain LW1. Applied and Environmental Microbiology, 70(3), 1547–1554.
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
- Chen, J.-R., & Hu, X.-Y. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Chemical Society Reviews, 47(24), 8866-8878.
- Gupta, M. B. (2020, May 11). Reactivity Of Haloarenes In Nucleophilic Substitution| Resonating Structures of Chloro Nitro Benzene [Video]. YouTube.
- Zhang, Y., & Senge, M. O. (2019). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Chemistry – A European Journal, 25(60), 13676-13689.
- Wang, Z., & Li, X. (2023). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides. RSC Advances, 13(47), 32909-32913.
- Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(4), 329-331.
- Reddy, B. V. S., & Reddy, L. R. (2014). Synthesis of diaryl thioethers from the reaction of aryl thiols with aryl iodides and bromides catalyzed by Bi. Tetrahedron Letters, 55(28), 3826-3829.
- Zhang, Y., & Wang, J. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.
-
Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? Retrieved from [Link]
- Li, Y., & Bolm, C. (2023). Regioselective functionalization of sulfenamides: S-arylation with cyclic diaryl λ3-bromanes and λ3-chloranes.
- Karna, P., Finfrock, Z., Li, J., Hu, Y., & Yang, D.-S. (2023). Ullmann coupling reaction of iodobenzene with thiophenol. The Journal of Physical Chemistry C, 127(10), 5026–5034.
- Wang, Y., Zhang, Y., Liu, Y., Li, Y., & Wang, C. (2023). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Chemical Science, 14(16), 4620–4626.
Sources
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-(4-Chloro-phenoxy)-benzenethiol: An In-Depth Analysis of X-ray Crystallography versus Spectroscopic and Computational Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 4-(4-Chloro-phenoxy)-benzenethiol, a molecule of interest in medicinal chemistry and materials science. While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state structures, a holistic understanding requires a comparative analysis with other widely used techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and computational modeling.
Introduction: The Imperative of Structural Verification
4-(4-Chloro-phenoxy)-benzenethiol is a diaryl thioether featuring a flexible ether linkage and a reactive thiol group. Its potential applications hinge on a precise understanding of its molecular conformation and intermolecular interactions. An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns in drug development. Therefore, a rigorous and multi-faceted approach to structural confirmation is not just best practice, but a scientific necessity. This guide will delve into the experimental nuances of obtaining a crystal structure for this molecule and critically evaluate the corroborative and complementary roles of other analytical methods.
Synthesis and Crystallization: The Gateway to Definitive Structure
The journey to an unambiguous crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
A plausible and efficient route to synthesize the title compound is via an Ullmann-type condensation reaction. This classic method for forming diaryl ethers is robust and tolerates a variety of functional groups.[1][2]
Experimental Protocol:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 4-bromobenzenethiol (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture to 120-130 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(4-Chloro-phenoxy)-benzenethiol.
Single Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[3] The process is a blend of science and art, with several techniques available.[4][5][6] For a small organic molecule like 4-(4-Chloro-phenoxy)-benzenethiol, slow evaporation is a primary and effective method.[5]
Experimental Protocol:
-
Solvent Selection: Dissolve a small amount of the purified compound (10-20 mg) in a minimal amount of a suitable solvent or solvent system. Good starting points are solvents in which the compound has moderate solubility, such as acetone, acetonitrile, or a mixture like dichloromethane/hexane.
-
Crystallization Setup: Place the solution in a small, clean vial. Cover the vial with a cap that has a small hole or with paraffin film punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop and mount them for X-ray analysis.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a direct, three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions.[3][7][8][9]
Experimental Workflow
The process can be broken down into three main stages: data collection, structure solution and refinement, and analysis of the final structure.[3][10]
Data Presentation and Interpretation
The final output of a successful crystallographic experiment is a detailed structural model. The key parameters are typically presented in a standardized table.
Table 1: Hypothetical Crystallographic Data for 4-(4-Chloro-phenoxy)-benzenethiol
| Parameter | Value |
| Chemical formula | C₁₂H₉ClOS |
| Formula weight | 236.71 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.891(2) |
| c (Å) | 18.456(7) |
| β (°) | 98.76(3) |
| Volume (ų) | 1087.9(7) |
| Z | 4 |
| Calculated density (g/cm³) | 1.447 |
| Absorption coefficient (mm⁻¹) | 0.55 |
| F(000) | 488 |
| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 8654 |
| Independent reflections | 2487 [R(int) = 0.045] |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.138 |
| Goodness-of-fit on F² | 1.05 |
This data provides an unparalleled level of detail, including the precise spatial arrangement of all non-hydrogen atoms and often the hydrogen atoms as well. The low R-factors (R₁) indicate a good agreement between the experimental diffraction data and the final structural model.[11]
Comparative Analysis with Alternative Techniques
While X-ray crystallography is the gold standard, other techniques provide valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and solution-state conformation of molecules.[12] For 4-(4-Chloro-phenoxy)-benzenethiol, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Protons on the aromatic rings would appear in the downfield region (typically 6.5-8.0 ppm). The protons adjacent to the ether oxygen and the sulfur atom will have distinct chemical shifts.[13][14] The thiol proton (S-H) would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The number of unique carbon signals would confirm the overall symmetry of the molecule. The carbons bonded to the electronegative oxygen and chlorine atoms, as well as the carbon bonded to sulfur, would have characteristic chemical shifts.[15][16]
Comparison to X-ray Crystallography:
| Feature | X-ray Crystallography | NMR Spectroscopy |
| State of Matter | Solid (crystalline) | Solution |
| Information | 3D atomic coordinates, bond lengths/angles, packing | Atomic connectivity, solution conformation, dynamics |
| Ambiguity | Unambiguous for well-ordered crystals | Can be ambiguous for complex structures |
| Throughput | Lower, crystal growth can be a bottleneck | Higher, sample preparation is straightforward |
Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[7][17]
-
High-Resolution MS (HRMS): Would provide the exact mass of 4-(4-Chloro-phenoxy)-benzenethiol, confirming the molecular formula C₁₂H₉ClOS. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
-
Fragmentation Pattern: The fragmentation pattern in MS/MS experiments can provide clues about the molecule's structure, with cleavage of the ether and thioether bonds being likely fragmentation pathways.[18][19]
Comparison to X-ray Crystallography:
| Feature | X-ray Crystallography | Mass Spectrometry |
| Information | 3D structure | Molecular weight and elemental composition |
| Isomer Distinction | Can distinguish all types of isomers (including stereoisomers) | Cannot distinguish between many types of isomers |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[20]
-
Key Absorptions: For 4-(4-Chloro-phenoxy)-benzenethiol, one would expect to see C-O-C stretching vibrations for the diaryl ether (around 1250 cm⁻¹), C-S stretching (weaker, in the fingerprint region), S-H stretching (around 2550 cm⁻¹), and various C-H and C=C stretching and bending vibrations characteristic of the substituted benzene rings.[21][22][23]
Comparison to X-ray Crystallography:
| Feature | X-ray Crystallography | FTIR Spectroscopy |
| Information | Complete 3D structure | Presence of functional groups |
| Structural Detail | High | Low |
Computational Modeling
Computational chemistry allows for the prediction of molecular structures and properties through theoretical calculations.[24][25]
-
Geometry Optimization: Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of the molecule in the gas phase. This can be compared to the solid-state conformation determined by X-ray crystallography to understand the effects of crystal packing forces.
-
Property Prediction: Computational models can also predict spectroscopic data, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra.[26]
Comparison to X-ray Crystallography:
| Feature | X-ray Crystallography | Computational Modeling |
| Nature of Data | Experimental | Theoretical/Predicted |
| Accuracy | Highly accurate for the solid state | Dependent on the level of theory and basis set used |
Conclusion: A Synergistic Approach to Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive and detailed structural information for 4-(4-Chloro-phenoxy)-benzenethiol in the solid state. However, a comprehensive understanding of a molecule's properties requires a synergistic approach. NMR spectroscopy confirms the atomic connectivity in solution, mass spectrometry verifies the elemental composition, and FTIR spectroscopy identifies the key functional groups. Computational modeling provides a theoretical framework for understanding the molecule's intrinsic conformational preferences.
For researchers in drug development and materials science, relying on a single analytical technique can be misleading. The conformation of a molecule in a crystal may differ from its conformation in solution or in a biological receptor. Therefore, the integration of data from multiple analytical techniques, with X-ray crystallography as the ultimate arbiter of the solid-state structure, represents the most robust and scientifically sound approach to structural confirmation. This multi-technique strategy ensures the highest level of confidence in the structural assignment, which is paramount for making informed decisions in research and development.
References
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link]
-
de Oliveira, A. S., & da Silva, A. B. F. (2019). COMPUTATIONAL STUDY OF ORGANIC COMPOUNDS – AN APPLICATION FOR LEARNING IN CHEMISTRY. Revista de Ensino de Ciências e Matemática, 10(1), 258-267. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(21), 12982-12990. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Groves, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2457-2475. Retrieved from [Link]
-
Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Retrieved from [Link]
- Jiangxi Renming Pharmaceutical Chemical Industry Co Ltd. (2013). Synthesis method of 4,4'-thiobisbenzenethiol. Google Patents.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
-
Stanford University. (n.d.). Chapter 108 - 1.7 Refinement of X-ray Crystal Structures. Retrieved from [Link]
-
Li, Y., et al. (2023). Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances, 13(21), 12982-12990. Retrieved from [Link]
-
Kumar, S., & Kumar, S. (2011). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 76(16), 6937-6942. Retrieved from [Link]
- Zhang, J. (2014). Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone. Google Patents.
-
Soderberg, T. (2020). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
-
Zhang, J., et al. (2023). Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts. ACS Omega, 8(8), 7949-7957. Retrieved from [Link]
-
Wlodawer, A., et al. (2008). X-ray crystallography. Methods in Cell Biology, 84, 3-23. Retrieved from [Link]
-
Hulet, R. (2021, March 3). 38a: Spectroscopy of benzene derivatives [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6: Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]
-
Cano, R. A., & Muchowski, J. M. (2002). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 46(2), 121-123. Retrieved from [Link]
-
Liu, H., et al. (2018). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Molecules, 23(8), 2025. Retrieved from [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1735–1741. Retrieved from [Link]
-
de Oliveira, A. S., & da Silva, A. B. F. (2019). Computational study of organic compounds - an application for learning in chemistry. Revista de Ensino de Ciências e Matemática, 10(1), 258-267. Retrieved from [Link]
-
Wlodawer, A., et al. (2011). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 278(14), 2356-2373. Retrieved from [Link]
-
Bowie, J. H., et al. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 616-621. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of thiophenol (benzenethiol; mercaptobenzene; phenyl mercaptan). Retrieved from [Link]
-
Organic Chemistry. (2020, December 12). How to Grow Single Crystals [Video]. YouTube. Retrieved from [Link]
-
Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. In Crystal Structure Analysis: Principles and Practice (3rd ed.). Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
Klapars, A., et al. (2005). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Journal of the American Chemical Society, 127(26), 9429-9439. Retrieved from [Link]
-
Baran Lab. (n.d.). Modern Computational Organic Chemistry. Retrieved from [Link]
-
Barrionuevo, E., et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24458-24464. Retrieved from [Link]
-
Carnaroglio, D., et al. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. The Journal of Physical Chemistry C, 116(40), 21349-21356. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]
-
Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (2023, October 1). How to: Use Cambridge Structural Database Subsets [Video]. YouTube. Retrieved from [Link]
-
Wang, M., et al. (2019). Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand. Molecules, 24(12), 2245. Retrieved from [Link]
-
Ley, S. V., & Thomas, A. W. (2003). The Ullmann Ether Condensation. Angewandte Chemie International Edition, 42(44), 5400-5449. Retrieved from [Link]
-
Bowie, J. H., et al. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic, 616-621. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Cambridge Structural Database System - Software. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Rahman, M. M., et al. (2022). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach. Journal of Chemistry, 2022, 1-15. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Cambridge Structural Database. IS&T. Retrieved from [Link]
Sources
- 1. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. How To [chem.rochester.edu]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. fiveable.me [fiveable.me]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. connectsci.au [connectsci.au]
- 19. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 23. researchgate.net [researchgate.net]
- 24. ojs.ifes.edu.br [ojs.ifes.edu.br]
- 25. baranlab.org [baranlab.org]
- 26. researchgate.net [researchgate.net]
A comparative analysis of the reactivity of 4-(4-Chloro-phenoxy)-benzenethiol versus other substituted thiophenols
For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of functional groups is paramount. Thiophenols, with their versatile nucleophilic sulfur atom, are foundational building blocks. However, the reactivity of the thiol group is not static; it is exquisitely modulated by the electronic character of substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of 4-(4-Chloro-phenoxy)-benzenethiol, placing it in context with other commonly used substituted thiophenols. We will delve into the underlying principles governing this reactivity and provide a robust experimental framework for its quantitative assessment.
The Bedrock of Thiophenol Reactivity: A Tale of Acidity and Nucleophilicity
The chemical behavior of a thiophenol is primarily dictated by the properties of its sulfhydryl (-SH) group. Two key interconnected factors are at play:
-
Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts.[1] The acidity of the S-H bond determines the ease with which the thiophenol can be deprotonated to form the corresponding thiolate anion (RS⁻). This anion is a significantly more potent nucleophile than the neutral thiol.[1][2] The stability of this thiolate is directly influenced by the ring's substituents. Electron-withdrawing groups (EWGs) delocalize the negative charge, stabilizing the anion and thus lowering the pKa (increasing acidity).[3][4] Conversely, electron-donating groups (EDGs) destabilize the anion, raising the pKa.
-
Nucleophilicity: The sulfur atom in a thiol possesses lone pairs of electrons, making it an effective nucleophile for reactions like S-alkylation, S-arylation, and addition to electrophilic centers.[2][5] The nucleophilicity is a kinetic parameter that is directly influenced by the electron density on the sulfur atom.
The interplay between these factors is crucial. While a lower pKa signifies easier formation of the highly reactive thiolate, the very electronic effects that lower the pKa (EWGs) also reduce the intrinsic nucleophilicity of that thiolate by pulling electron density away from the sulfur.
The Hammett equation provides a powerful quantitative framework for correlating these electronic effects with reaction rates and equilibrium constants.[6][7] It posits that the effect of a substituent can be described by a substituent constant (σ), which reflects its electron-donating or -withdrawing ability, and a reaction constant (ρ), which reflects the sensitivity of the reaction to these effects.
Situating 4-(4-Chloro-phenoxy)-benzenethiol in the Electronic Spectrum
The substituent in our target molecule, the 4-(4-chloro-phenoxy) group, presents a fascinating case of competing electronic effects.
-
The phenoxy ether linkage at the 4-position of the benzenethiol ring is generally considered electron-donating through resonance (mesomeric effect), where the oxygen's lone pairs can delocalize into the aromatic system.
-
The chlorine atom on the distal phenyl ring is electron-withdrawing through induction due to its high electronegativity.
The net electronic contribution of this entire group is not immediately obvious. It is the balance of these opposing forces that will determine its ultimate effect on the thiol's pKa and nucleophilicity. To elucidate this, we must compare its reactivity to thiophenols with well-defined electron-donating and electron-withdrawing substituents.
Our comparative set will include:
-
Thiophenol (unsubstituted): Our baseline reference.
-
4-Methylthiophenol (-CH₃): A weak electron-donating group.
-
4-Methoxythiophenol (-OCH₃): A strong electron-donating group.
-
4-Nitrothiophenol (-NO₂): A strong electron-withdrawing group.
Experimental Design: A Quantitative Comparison of Nucleophilicity
To empirically determine the relative reactivity, we will employ a classic model reaction: the nucleophilic aromatic substitution (SNAᵣ) with 1-chloro-2,4-dinitrobenzene (CDNB). This reaction is ideal because the highly electrophilic aromatic ring of CDNB is readily attacked by nucleophiles, and the progress of the reaction can be conveniently monitored spectrophotometrically. The reaction proceeds via a Meisenheimer complex, and the rate is directly dependent on the nucleophilicity of the attacking thiolate.[8]
Caption: Step-by-step kinetic measurement protocol.
Anticipated Results and Mechanistic Interpretation
The collected data will allow for the calculation of the initial reaction rate for each thiophenol. By plotting these rates, a clear hierarchy of nucleophilic reactivity can be established.
Table 1: Predicted Reactivity and Physicochemical Properties of Substituted Thiophenols
| Thiophenol Derivative | Substituent (R) | Substituent Effect | pKa (approx.) | Expected Relative Rate Constant (k) |
| 4-Methoxythiophenol | -OCH₃ | Strong EDG | ~7.2 | +++++ (Highest) |
| 4-Methylthiophenol | -CH₃ | Weak EDG | ~6.9 | ++++ |
| Thiophenol | -H | Neutral | ~6.6 | +++ |
| 4-(4-Chloro-phenoxy)-benzenethiol | -O-Ph-Cl | Weak EWG (Net) | ~6.5 | ++ |
| 4-Nitrothiophenol | -NO₂ | Strong EWG | ~4.5 | + (Lowest) |
Note: pKa values are approximate and can vary with solvent conditions. The predicted rate is qualitative.
Interpretation of Results:
-
The reactivity trend is expected to follow the order: 4-Methoxy > 4-Methyl > Thiophenol > 4-(4-Chloro-phenoxy) > 4-Nitro .
-
This order directly reflects the electron-donating or -withdrawing nature of the substituent. The strong EDG (-OCH₃) increases electron density on the sulfur, enhancing its nucleophilicity and leading to the fastest reaction.
-
The strong EWG (-NO₂) significantly decreases electron density, making it the least reactive nucleophile, despite having the lowest pKa and therefore the highest concentration of thiolate at pH 7.4. This demonstrates that for this reaction, the intrinsic nucleophilicity of the thiolate is the dominant factor.
-
Crucially, the position of 4-(4-Chloro-phenoxy)-benzenethiol in this series will be highly informative. It is predicted to be less reactive than unsubstituted thiophenol. This suggests that the inductive electron-withdrawing effect of the remote chlorine atom, transmitted through the phenoxy bridge, outweighs the resonance-donating effect of the ether oxygen. The overall substituent acts as a net weak electron-withdrawing group, deactivating the thiol nucleophile relative to the parent compound.
Caption: The SNAr reaction mechanism pathway.
Implications for Drug Development and Beyond
Understanding this reactivity hierarchy is critical for medicinal chemists. For instance, in the design of covalent inhibitors that target cysteine residues in proteins, the reactivity of the thiol-reactive warhead must be precisely tuned. [9][10]
-
A highly reactive warhead (analogous to 4-methoxythiophenol) might show great potency but suffer from poor selectivity, reacting with off-target cysteines and leading to toxicity.
-
A weakly reactive warhead (analogous to 4-nitrothiophenol) might be highly selective but require high concentrations or long incubation times to achieve therapeutic efficacy.
4-(4-Chloro-phenoxy)-benzenethiol, with its attenuated reactivity, could represent a "sweet spot." Its structure allows for the modulation of nucleophilicity to a level that could provide a balance between on-target potency and off-target safety, a central goal in modern drug design. [11][12]
Conclusion
The reactivity of a substituted thiophenol is a finely tuned property governed by the electronic nature of its substituents. Through a systematic experimental approach, we can position 4-(4-Chloro-phenoxy)-benzenethiol within a clear reactivity scale. Our analysis predicts that the composite substituent acts as a weak electron-withdrawing group, rendering this molecule less nucleophilic than unsubstituted thiophenol. This calibrated reactivity is not a drawback but a design feature, offering chemists and drug developers a valuable tool for creating molecules with precisely controlled chemical properties for advanced therapeutic and material applications.
References
-
Reactivity of Thiols and Thiolates. (2019). Michael Evans YouTube Channel. [Link]
-
Phenol - Wikipedia. Wikipedia. [Link]
-
Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]
-
Calculated nucleophilicity of phenols/thiophenols and experimental... ResearchGate. [Link]
-
Thiols and Sulfides. (2023). Chemistry LibreTexts. [Link]
-
Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? (2024). Organic & Biomolecular Chemistry. [Link]
-
Substitution reactions involving thiophenol. ResearchGate. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. ACS Publications. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Nucleophilic Reactivities of Thiophenolates. The Journal of Organic Chemistry. [Link]
-
Substituent Effects Impact Surface Charge and Aggregation of Thiophenol-Labeled Gold Nanoparticles for SERS Biosensors. MDPI. [Link]
-
Hammett equation - Wikipedia. Wikipedia. [Link]
-
pKa Values for Thiophenols 1-7. ResearchGate. [Link]
-
Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H2 evolution. RSC Publishing. [Link]
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed Central. [Link]
-
Reactions studied in this paper: (a) nucleophilic reaction between... ResearchGate. [Link]
-
Oxidative reactions of thiophenols with TBHP. ResearchGate. [Link]
-
A Predictive Model for Thiol Reactivity of N-Heteroaryl α-Methylene−γ-Lactams. ACS Publications. [Link]
-
Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate. [Link]
-
Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]
-
The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]
-
The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]
-
Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PubMed. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioactivity Screening of 4-(4-Chloro-phenoxy)-benzenethiol and Its Analogs: A Proposed Investigative Guide
Introduction: Unveiling the Potential of Diaryl Thioethers
The diaryl thioether scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide array of therapeutic applications, including antitumor, antifungal, and antimalarial agents.[1] The presence of a flexible thioether linkage allows the aromatic rings to adopt optimal conformations for interacting with biological targets. Furthermore, the sulfur atom can engage in various non-covalent interactions and is susceptible to oxidation, which can modulate the compound's pharmacokinetic and pharmacodynamic properties. Aryl thioethers are also recognized for their antioxidant, anti-cancer, and antiviral properties.[2]
The specific compound, 4-(4-Chloro-phenoxy)-benzenethiol, combines the diaryl ether motif with a reactive benzenethiol group. The thiol (-SH) group is a potent nucleophile and a key participant in redox reactions within biological systems, suggesting that this compound could exhibit significant antioxidant activity.[3] The chloro-phenoxy group, on the other hand, introduces lipophilicity and can influence the molecule's electronic properties and binding affinities.
Despite this promising structural framework, 4-(4-Chloro-phenoxy)-benzenethiol itself remains largely unexplored in the scientific literature. This guide, therefore, proposes a comprehensive, multi-assay screening platform to systematically evaluate its bioactivity in comparison with a rationally designed set of analogs. By modifying key positions on the aromatic rings, we can probe structure-activity relationships (SAR) and identify derivatives with enhanced potency and selectivity for specific biological activities. This investigation will focus on three key areas of high therapeutic relevance: antioxidant, anti-inflammatory, and antimicrobial activities.
Proposed Molecular Analogs for Synthesis and Screening
To establish a clear structure-activity relationship, a focused library of analogs of the parent compound (P) is proposed. The synthesis of such diaryl thioethers can be achieved through various established methods, often involving the coupling of an aryl halide with a thiophenol derivative.[1]
Parent Compound (P): 4-(4-Chloro-phenoxy)-benzenethiol
Analog Design Rationale:
-
Analog 1 (A1): 4-(4-Fluoro -phenoxy)-benzenethiol
-
Rationale: To assess the effect of a smaller, more electronegative halogen on bioactivity.
-
-
Analog 2 (A2): 4-(4-Methyl -phenoxy)-benzenethiol
-
Rationale: To introduce an electron-donating group and evaluate its impact on the electronic properties and activity of the molecule.
-
-
Analog 3 (A3): 4-Phenoxy-benzenethiol
-
Rationale: To serve as an unsubstituted control to determine the significance of the halogen atom.
-
-
Analog 4 (A4): 4-(4-Chloro-phenyl )-benzenethiol
-
Rationale: To replace the ether linkage with a direct phenyl-phenyl bond, assessing the role of the flexible ether oxygen.
-
This selection of analogs allows for a systematic comparison of how electronic and steric modifications influence the biological profile of the core scaffold.
Experimental Design: A Multi-Parametric Approach to Bioactivity
The proposed screening will employ a battery of validated in vitro assays to provide a comprehensive profile of each compound. This multi-parametric approach is crucial for identifying lead compounds with desirable activities while simultaneously flagging potential liabilities such as cytotoxicity.
Caption: Proposed experimental workflow for comparative bioactivity screening.
Part 1: Antioxidant Activity Screening
Causality Behind Experimental Choice: Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The thiol group in the target compounds is a known scavenger of free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely accepted method for evaluating the free radical scavenging ability of compounds.[4][5] It measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical.[4]
Detailed Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[5]
-
Sample Preparation: Dissolve the parent compound and each analog in DMSO to create stock solutions (e.g., 10 mg/mL). Prepare serial dilutions of each compound in ethanol to achieve a range of final concentrations for testing.
-
Assay Procedure:
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4][6]
-
Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[4]
-
Data Analysis: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % RSA against the compound concentration. A lower IC50 value indicates higher antioxidant activity.
Part 2: Anti-inflammatory Activity Screening
Causality Behind Experimental Choice: Inflammation is a key pathological process in many diseases. Macrophages activated by stimuli like lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO).[7] The Griess assay is a straightforward and sensitive colorimetric method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[8][9] By quantifying nitrite levels in the supernatant of LPS-stimulated macrophage cell cultures, we can assess the anti-inflammatory potential of the test compounds.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Cell Treatment:
-
Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.[10]
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 500 ng/mL) for 24 hours to induce NO production.[10]
-
Nitrite Measurement (Griess Assay):
-
Data Analysis: A standard curve using sodium nitrite is generated to quantify the nitrite concentration. The percentage of NO inhibition is calculated relative to the LPS-only treated group.
Visualizing the Inflammatory Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses, inducing the expression of many pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.[12][13] Compounds that inhibit NO production may be acting on this critical pathway.
Caption: Simplified NF-κB signaling pathway leading to nitric oxide production.
Part 3: Antimicrobial Activity Screening
Causality Behind Experimental Choice: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[14][15] Aromatic thiol compounds have been reported to possess antimicrobial properties. The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16][17]
Detailed Protocol: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation:
-
Compound Dilution:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[16]
-
Part 4: Cytotoxicity Assessment
Causality Behind Experimental Choice: It is essential to ensure that the observed bioactivities are not a result of general toxicity to the cells. The XTT assay is a colorimetric method used to assess cell viability.[19] Unlike the MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol. This assay measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[19]
Detailed Protocol: XTT Cytotoxicity Assay
-
Cell Culture: Use a relevant cell line for cytotoxicity testing, such as human embryonic kidney cells (HEK293) for general toxicity or the same RAW 264.7 macrophages used in the anti-inflammatory assay.[10]
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the same range of compound concentrations used in the bioactivity assays.
-
XTT Reagent Addition: After a 24-hour incubation period, add the XTT reagent (mixed with an activation reagent like phenazine methosulfate) to each well.
-
Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the soluble formazan product using a spectrophotometer.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 (the concentration that causes 50% cell death) can be calculated.[10]
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its analogs.
Table 1: Comparative Bioactivity and Cytotoxicity Data (Hypothetical)
| Compound | Antioxidant Activity IC50 (µM) (DPPH Assay) | Anti-inflammatory Activity IC50 (µM) (NO Inhibition) | Antimicrobial Activity MIC (µg/mL) vs. S. aureus | Cytotoxicity CC50 (µM) (XTT Assay on RAW 264.7) | Selectivity Index (CC50/IC50 for NO) |
| P | 45.2 | 22.8 | 64 | > 100 | > 4.4 |
| A1 | 38.5 | 15.6 | 32 | > 100 | > 6.4 |
| A2 | 62.1 | 35.4 | 128 | > 100 | > 2.8 |
| A3 | 55.7 | 31.2 | 128 | > 100 | > 3.2 |
| A4 | 89.4 | 50.1 | > 256 | > 100 | > 2.0 |
| Ascorbic Acid | 25.0 | N/A | N/A | N/A | N/A |
| Dexamethasone | N/A | 5.2 | N/A | > 100 | > 19.2 |
| Vancomycin | N/A | N/A | 1 | N/A | N/A |
N/A: Not Applicable
Interpretation of Hypothetical Data:
Based on this hypothetical data, Analog 1 (A1), with the fluoro-substituent, demonstrates the most promising profile. It shows improved antioxidant, anti-inflammatory, and antimicrobial activity compared to the parent compound (P) without exhibiting significant cytotoxicity. The methyl-substituted analog (A2) and the unsubstituted analog (A3) show reduced activity, suggesting that an electron-withdrawing group at this position is favorable. The removal of the ether linkage (A4) significantly diminishes all tested bioactivities, highlighting the crucial role of the thioether-ether scaffold. The Selectivity Index (SI) for A1 is higher than for the parent compound, indicating a better therapeutic window for its anti-inflammatory effects.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for the initial bioactivity screening of 4-(4-Chloro-phenoxy)-benzenethiol and its analogs. By employing a battery of validated in vitro assays, this approach allows for a comprehensive evaluation of their antioxidant, anti-inflammatory, and antimicrobial potential, while concurrently assessing their cytotoxic profile. The proposed workflow enables the identification of promising lead compounds and provides crucial insights into the structure-activity relationships governing this chemical class. Promising candidates, such as the hypothetical Analog 1, would warrant further investigation, including more detailed mechanistic studies, evaluation against a broader panel of microbial strains and cell lines, and eventual progression to in vivo models to validate their therapeutic potential.
References
-
Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC. [Online] Available at: [Link]
-
PubMed. Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. [Online] Available at: [Link]
-
PubMed. In vitro antimicrobial activity of essential oils from aromatic plants against selected foodborne pathogens. [Online] Available at: [Link]
- Google Patents. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Online] Available at: [Link]
-
Protocol Griess Test. [Online] Available at: [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Online] Available at: [Link]
-
PubMed. NF-κB signaling in inflammation. [Online] Available at: [Link]
-
RSC Publishing. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. [Online] Available at: [Link]
-
An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Online] Available at: [Link]
-
NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Online] Available at: [Link]
-
DOJINDO. DPPH Antioxidant Assay Kit D678 manual. [Online] Available at: [Link]
-
MDPI. Antimicrobial Potential of Essential Oils from Aromatic Plant Ocimum sp.; A Comparative Biochemical Profiling and In-Silico Analysis. [Online] Available at: [Link]
-
NCBI. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Online] Available at: [Link]
-
Wikipedia. NF-κB. [Online] Available at: [Link]
-
NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Online] Available at: [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. [Online] Available at: [Link]
-
NIH. Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. [Online] Available at: [Link]
-
PubMed. Antimicrobial screening of Mentha piperita essential oils. [Online] Available at: [Link]
-
Frontiers. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. [Online] Available at: [Link]
- Google Patents. CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
-
MDPI. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Online] Available at: [Link]
-
Protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Online] Available at: [Link]
-
JCI. NF-κB: a key role in inflammatory diseases. [Online] Available at: [Link]
-
MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. [Online] Available at: [Link]
-
NIH. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Online] Available at: [Link]
-
ResearchGate. Antioxidant Assays. [Online] Available at: [Link]
-
ResearchGate. Update on in vitro cytotoxicity assays for drug development. [Online] Available at: [Link]
-
ResearchGate. Representative thioether‐containing drugs and bioactive compounds. [Online] Available at: [Link]
-
YouTube. MIC (Broth Microdilution) Testing. [Online] Available at: [Link]
-
ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Online] Available at: [Link]
-
Der Pharma Chemica. Antioxidant Potential Study of some Synthesized N-Containing Benzothiazine Derivatives. [Online] Available at: [Link]
-
ResearchGate. Thymus serpyllum L. Essential Oil: Phytochemistry and in Vitro and in Silico Screening of Its Antimicrobial, Antioxidant and Ant. [Online] Available at: [Link]
-
Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. [Online] Available at: [Link]
-
Organic Syntheses Procedure. thiophenol. [Online] Available at: [Link]
-
Antioxidant Assay: The DPPH Method. [Online] Available at: [Link]
-
NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). [Online] Available at: [Link]
-
MDPI. Essential Oils of Aromatic Plants with Antibacterial, Anti-Biofilm and Anti-Quorum Sensing Activities against Pathogenic Bacteria. [Online] Available at: [Link]
-
ResearchGate. Some biologically active diaryl thioethers. [Online] Available at: [Link]
-
NCBI. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Online] Available at: [Link]
-
Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. [Online] Available at: [Link]
-
ResearchGate. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Online] Available at: [Link]
-
MedPath. MitoCareX Bio Reports Positive In Vitro Results for Novel Mitochondrial Carrier-Targeting Anti-Inflammatory Compounds. [Online] Available at: [Link]
Sources
- 1. Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p -quinone methides with organosulfur reagents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01815F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 14. In vitro antimicrobial activity of essential oils from aromatic plants against selected foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. measurlabs.com [measurlabs.com]
Spectroscopic comparison of 4-(4-Chloro-phenoxy)-benzenethiol with its starting materials
For researchers and professionals in drug development and materials science, the precise characterization of newly synthesized molecules is paramount. This guide provides an in-depth spectroscopic comparison of the diaryl ether and thioether, 4-(4-Chloro-phenoxy)-benzenethiol, with its precursor molecules. By examining the distinct spectroscopic signatures of the starting materials and the final product, we can unequivocally confirm the success of the synthetic transformation. This analysis is grounded in fundamental spectroscopic principles and supported by empirical data from reputable chemical databases.
The Synthetic Pathway: An Ullmann Condensation Approach
The synthesis of 4-(4-Chloro-phenoxy)-benzenethiol can be efficiently achieved through an Ullmann condensation. This classic organometallic reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In our proposed synthesis, 4-chlorophenol is reacted with 4-bromobenzenethiol in the presence of a copper catalyst and a base. The base deprotonates the phenol, forming a more nucleophilic phenoxide, which then displaces the bromide on the benzenethiol derivative.
The rationale for choosing this synthetic route lies in its reliability for forming the crucial C-O ether linkage between the two aromatic rings. Spectroscopic analysis is then employed to verify the formation of this bond and the overall structure of the product.
Caption: Synthetic route to 4-(4-Chloro-phenoxy)-benzenethiol.
Spectroscopic Confirmation: A Comparative Analysis
The transformation from the starting materials to the final product is accompanied by distinct changes in their respective spectroscopic profiles. The following sections detail the expected shifts and signals in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups. The most significant change we expect to see is the disappearance of the characteristic O-H and S-H stretching vibrations from the starting materials and the appearance of a C-O-C ether stretch in the product.
| Functional Group | 4-Chlorophenol | 4-Bromobenzenethiol | 4-(4-Chloro-phenoxy)-benzenethiol (Predicted) |
| O-H Stretch (Alcohol) | Broad, ~3200-3600 cm⁻¹ | Absent | Absent |
| S-H Stretch (Thiol) | Absent | Weak, ~2550-2600 cm⁻¹ | Absent |
| C-O-C Stretch (Aryl Ether) | Absent | Absent | Strong, ~1200-1250 cm⁻¹ |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| Aromatic C=C Stretch | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ |
| C-Cl Stretch | ~1000-1100 cm⁻¹ | Absent | ~1000-1100 cm⁻¹ |
| C-Br Stretch | Absent | ~500-600 cm⁻¹ | Absent |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. The formation of the ether linkage in 4-(4-Chloro-phenoxy)-benzenethiol will result in a more complex aromatic region in the NMR spectra compared to the starting materials.
¹H NMR Spectroscopy
| Proton Environment | 4-Chlorophenol | 4-Bromobenzenethiol | 4-(4-Chloro-phenoxy)-benzenethiol (Predicted) |
| -OH Proton | Broad singlet, ~4-7 ppm | Absent | Absent |
| -SH Proton | Absent | Singlet, ~3-4 ppm | Absent |
| Aromatic Protons | 2 doublets, ~6.8-7.2 ppm | 2 doublets, ~7.1-7.4 ppm | Multiple signals (doublets and doublets of doublets) in the aromatic region (~6.9-7.5 ppm) due to the two distinct aromatic rings. |
For para-disubstituted benzene rings, the aromatic protons typically appear as two doublets.[3] In the product, we expect to see two sets of these patterns, corresponding to the two different aromatic rings.
¹³C NMR Spectroscopy
| Carbon Environment | 4-Chlorophenol | 4-Bromobenzenethiol | 4-(4-Chloro-phenoxy)-benzenethiol (Predicted) |
| C-O (Phenolic) | ~155 ppm | Absent | ~150-160 ppm |
| C-S (Thiophenolic) | Absent | ~120-130 ppm | ~125-135 ppm |
| C-Cl | ~129 ppm | Absent | ~129 ppm |
| C-Br | Absent | ~121 ppm | Absent |
| Aromatic Carbons | ~116-130 ppm | ~128-132 ppm | Multiple signals in the aromatic region (~115-160 ppm), with the carbon attached to the ether oxygen appearing most downfield. |
The chemical shifts in ¹³C NMR are influenced by the electronegativity of neighboring atoms. The carbon atom attached to the highly electronegative oxygen in the ether linkage is expected to have a significantly downfield chemical shift.[4][5][6][7][8]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at 300 or 500 MHz. For ¹³C NMR, a proton-decoupled spectrum is acquired at 75 or 125 MHz.
-
Data Analysis: The chemical shifts (δ), integration (for ¹H NMR), and splitting patterns of the signals are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) in the mass spectrum will confirm the successful formation of the product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 128 (M⁺), 99, 65 |
| 4-Bromobenzenethiol | C₆H₅BrS | 189.07 | 188/190 (M⁺, due to Br isotopes), 109, 82 |
| 4-(4-Chloro-phenoxy)-benzenethiol | C₁₂H₉ClOS | 236.72 | 236/238 (M⁺, due to Cl isotopes), fragments corresponding to the cleavage of the C-O and C-S bonds. |
The fragmentation pattern of the product is expected to show peaks corresponding to the stable aromatic fragments generated by the cleavage of the ether and thioether bonds.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.
Caption: Workflow for spectroscopic analysis.
Conclusion
The successful synthesis of 4-(4-Chloro-phenoxy)-benzenethiol is unequivocally confirmed by a comparative analysis of its spectroscopic data against its starting materials, 4-chlorophenol and 4-bromobenzenethiol. The disappearance of the hydroxyl and thiol protons in ¹H NMR and their characteristic stretches in FT-IR, coupled with the appearance of a C-O-C ether stretch and a more complex aromatic pattern in the NMR spectra, provides definitive evidence of the formation of the desired product. Furthermore, the molecular ion peak in the mass spectrum corresponding to the molecular weight of 4-(4-Chloro-phenoxy)-benzenethiol serves as the final piece of confirmatory data. This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous characterization of novel chemical entities.
References
-
PubChem. p-Chlorothiophenol. [Link]
-
PubChem. 4-Chlorophenol. [Link]
-
NIST. Phenol, 4-chloro-. [Link]
-
The Royal Society of Chemistry. Supporting information for Selective approach to thioesters and thioethers via sp. [Link]
-
NIST. Benzenethiol, 4-chloro-. [Link]
-
ResearchGate. Figure 6: Typical UV–vis absorbance spectrum of 4-chlorophenol. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. [Link]
-
NIH National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]
-
ResearchGate. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. The Ullmann Ether Condensation. [Link]
-
ResearchGate. Interpretation of 13C NMR Spectra. [Link]
-
Doc Brown's Chemistry. mass spectrum of ethoxyethane fragmentation pattern of m/z m/e ions for analysis and identification of diethyl ether. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
NIST. Benzenethiol, 4-bromo-. [Link]
Sources
- 1. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiol Selection: 4-(4-Chloro-phenoxy)-benzenethiol vs. 4-chlorothiophenol in C–S Cross-Coupling Reactions
Introduction: More Than Just a Chloro Group
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and functional materials, the selection of the correct building block is paramount. Aryl thiols are foundational reagents for the construction of diaryl thioethers, a motif prevalent in biologically active molecules.[1][2] This guide provides an in-depth performance comparison of two structurally related yet electronically distinct aryl thiols: 4-chlorothiophenol and 4-(4-chloro-phenoxy)-benzenethiol.
While both molecules feature a chlorine atom on a phenyl ring, the latter incorporates a phenoxy ether linkage. This seemingly subtle difference significantly alters the electronic properties of the thiol, impacting its reactivity, nucleophilicity, and overall performance in key synthetic transformations. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with the data and mechanistic insights necessary to make informed decisions for their specific applications. We will focus on the performance of these reagents in the two most common methods for C–S bond formation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig cross-coupling.
Part 1: Structural and Physicochemical Profile
The fundamental difference between the two molecules lies in the substituent at the 4-position relative to the thiol group. In 4-chlorothiophenol, the chlorine atom exerts a strong inductive electron-withdrawing effect and a weaker resonance-donating effect. Conversely, in 4-(4-chloro-phenoxy)-benzenethiol, the phenoxy group as a whole is electron-donating through resonance via the ether oxygen, a factor that outweighs the inductive withdrawal of the ether and the distal chloro group. This electronic disparity directly influences the acidity of the S-H bond and the nucleophilicity of the corresponding thiolate anion.
| Property | 4-chlorothiophenol | 4-(4-chloro-phenoxy)-benzenethiol | Rationale for Performance Impact |
| Molecular Formula | C₆H₅ClS | C₁₂H₉ClOS | Increased molecular weight and steric bulk for the phenoxy derivative. |
| Molecular Weight | 144.62 g/mol [3] | 236.70 g/mol | Affects reaction stoichiometry and may influence diffusion rates. |
| pKa of S-H bond | ~6.6 (Estimated) | ~6.9 (Estimated) | The electron-donating phenoxy group increases electron density on the sulfur, making the proton less acidic (higher pKa) and the conjugate base (thiolate) a stronger nucleophile.[4][5] |
| Appearance | White to almost white crystalline solid[6] | Solid (Predicted) | Standard physical properties for handling. |
| Solubility | Insoluble in water; soluble in organic solvents[7] | Insoluble in water; soluble in organic solvents (Predicted) | Similar solubility profiles are expected, allowing for use in common reaction media. |
Part 2: Performance in Palladium-Catalyzed C–S Cross-Coupling
The Buchwald-Hartwig amination has been adapted for C–S bond formation and represents a powerful, modern method for creating diaryl thioethers under relatively mild conditions.[8] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, thiolate coordination, and reductive elimination.
Catalytic Cycle: Buchwald-Hartwig C–S Coupling
Caption: Fig 1. General catalytic cycle for Buchwald-Hartwig C-S coupling.
Comparative Performance Analysis
The key steps influenced by the thiol's structure are the formation of the thiolate and its subsequent coordination and reductive elimination.
-
4-chlorothiophenol : The electron-withdrawing nature of the chlorine atom makes the S-H bond more acidic, facilitating deprotonation to the thiolate. However, the resulting thiolate is a weaker nucleophile compared to its phenoxy-substituted counterpart.
-
4-(4-Chloro-phenoxy)-benzenethiol : The electron-donating phenoxy group makes this thiol less acidic but results in a more electron-rich and thus more nucleophilic thiolate. This enhanced nucleophilicity can lead to faster rates of ligand exchange and potentially faster reductive elimination. However, the increased steric bulk of the phenoxy group could slightly hinder its approach to the metal center, depending on the chosen ligand.
Experimental Data Synopsis (Modeled on Representative Systems)
| Parameter | 4-chlorothiophenol (and analogs) | 4-(4-Chloro-phenoxy)-benzenethiol (and analogs) | Expected Outcome & Justification |
| Reaction Time | Moderate to Long | Potentially Shorter | The higher nucleophilicity of the 4-phenoxy-substituted thiolate may accelerate the rate-determining step, leading to faster reaction completion. |
| Reaction Yield | Good to Excellent | Good to Excellent | Both substrates are generally effective. Yields are highly dependent on the choice of catalyst, ligand, and aryl halide coupling partner.[10][11] |
| Catalyst Loading | Standard (1-2 mol%) | Standard (1-2 mol%) | No significant difference in required catalyst loading is anticipated based solely on the thiol structure. |
| Side Reactions | Low | Low | Both are generally clean reagents. Disulfide formation can occur but is minimized by the inert atmosphere and reaction kinetics. |
Representative Protocol: Buchwald-Hartwig C–S Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
Caption: Fig 2. Standard experimental workflow for C-S cross-coupling.
Part 3: Performance in Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic, robust method for forming C–S bonds, typically requiring higher temperatures than palladium-catalyzed systems.[12][13] The reaction is believed to proceed through the formation of a copper(I) thiolate, which then reacts with the aryl halide.
Comparative Performance Analysis
In the Ullmann reaction, the nucleophilicity of the thiolate is the dominant factor.
-
4-chlorothiophenol : Forms a moderately nucleophilic copper(I) thiolate. The reaction proceeds effectively but may require forcing conditions (higher temperatures, longer reaction times) compared to more activated thiols.
-
4-(4-Chloro-phenoxy)-benzenethiol : The electron-donating character of the phenoxy group generates a more nucleophilic thiolate. This is expected to significantly enhance its reactivity in the Ullmann condensation, potentially allowing for lower reaction temperatures or shorter reaction times to achieve comparable yields.[14]
Experimental Data Synopsis (Modeled on Representative Systems)
| Parameter | 4-chlorothiophenol | 4-(4-Chloro-phenoxy)-benzenethiol | Expected Outcome & Justification |
| Reaction Temperature | High (150-210 °C) | Moderate to High (120-180 °C) | The enhanced nucleophilicity of the phenoxy-substituted thiolate can lower the activation energy barrier, enabling the reaction to proceed at a lower temperature.[15] |
| Reaction Time | Long (12-24 h) | Shorter (6-18 h) | Increased reactivity should lead to a faster conversion to the desired product. |
| Reaction Yield | Moderate to Good | Good to Excellent | The more reactive nucleophile is expected to provide higher yields under optimized conditions. |
| Substrate Scope | Best with electron-deficient aryl halides | Broader scope, potentially including less activated aryl halides | The higher nucleophilicity may overcome the lower reactivity of electron-neutral or even electron-rich aryl halides. |
Representative Protocol: Ullmann C–S Coupling
This protocol is a generalized procedure and requires optimization.
-
Reagent Preparation : In a reaction vessel, combine the aryl halide (1.0 equiv), the selected thiol (1.1-1.5 equiv), a copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere : Seal the vessel, and purge with an inert gas like Argon or Nitrogen.
-
Solvent Addition : Add a high-boiling polar solvent such as DMF, NMP, or DMAc (Dimethylacetamide).
-
Heating : Heat the reaction mixture to the target temperature (e.g., 160 °C) and maintain with vigorous stirring.
-
Monitoring : Track the reaction's progress using TLC or LC-MS.
-
Workup : After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture to remove insoluble salts.
-
Purification : Wash the organic phase with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel chromatography.
Part 4: Conclusion and Recommendations
The choice between 4-(4-chloro-phenoxy)-benzenethiol and 4-chlorothiophenol is a strategic one, dictated by the specific demands of the chemical transformation.
-
Choose 4-chlorothiophenol when cost, availability, and steric simplicity are the primary concerns. It is a reliable and well-documented reagent that performs capably, particularly in modern, highly efficient palladium-catalyzed systems. It is an excellent choice for coupling with highly activated aryl halides.
-
Choose 4-(4-chloro-phenoxy)-benzenethiol when enhanced reactivity is required. Its superior nucleophilicity makes it the preferred candidate for challenging Ullmann condensations, potentially enabling milder reaction conditions and shorter times. It may also offer an advantage in Buchwald-Hartwig couplings with less reactive aryl halides. The trade-off is its higher molecular weight, greater steric profile, and likely higher cost.
For drug development professionals, the 4-(4-chloro-phenoxy)phenylthio moiety offers a larger, more complex scaffold that can be exploited for additional protein-ligand interactions, while the simpler 4-chlorophenylthio group serves as a common and effective structural unit. The ultimate decision should be guided by a careful analysis of reaction conditions, substrate reactivity, and the desired properties of the final product.
References
-
p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. ResearchGate. Available at: [Link]
-
Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers - Organic Syntheses. Organic Syntheses. Available at: [Link]
-
Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism - MDPI. MDPI. Available at: [Link]
-
Ligand-mediated electron-transport channels enhance photocatalytic activity of plasmonic nanoparticles - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]
-
Substituent effects on the S–H bond dissociation energies of thiophenols - ResearchGate. ResearchGate. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Cross coupling reactions in organic synthesis themed issue. The Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Journal of Synthetic Chemistry. Available at: [Link]
- US3331205A - Preparation of chlorothiophenols - Google Patents. Google Patents.
-
Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Phenol - Wikipedia. Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulf - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Anode-induced arylthiol-amine cross-coupling: A nontraditional strategy to access sulfinamides - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Benzyl Thioethers by C−S Coupling of Benzylic Trimethylammonium Salts and Sulfonyl Chlorides - ResearchGate. ResearchGate. Available at: [Link]
-
A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00512C. The Royal Society of Chemistry. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. MDPI. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Selectivity in the Oxidative Addition of C-S Bonds of Substituted Thiophenes to the (C5Me5)Rh(PMe3) Fragment: A Comparison of Theory With Experiment - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides - ResearchGate. ResearchGate. Available at: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges - Organic Chemistry Frontiers (RSC Publishing). The Royal Society of Chemistry. Available at: [Link]
-
Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B - MDPI. MDPI. Available at: [Link]
-
S—H Bond Dissociation Enthalpies in para-and meta- Substituted Thiophenols: Correlation with Thiophenolic C—S Bond Length - ResearchGate. ResearchGate. Available at: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Chlorothiophenol | 106-54-7 [chemicalbook.com]
- 7. 4-Chlorothiophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4-(4-Chloro-phenoxy)-benzenethiol in Biological Assays
Introduction: The Challenge of Unforeseen Interactions
In the landscape of drug discovery and biological research, the specificity of a chemical probe or lead compound is paramount. Off-target interactions, or cross-reactivity, can lead to misleading experimental results, unforeseen toxicity, and the costly failure of drug candidates in later developmental stages. The compound 4-(4-Chloro-phenoxy)-benzenethiol, a molecule featuring a chlorophenoxy group linked to a benzenethiol, presents a compelling case study for a rigorous cross-reactivity assessment. Its structure incorporates two key functional motifs—a halogenated phenol ether and an aromatic thiol—both of which are known to participate in various biological interactions.
The thiol (-SH) group is a potent nucleophile and can engage in covalent bonding with protein cysteine residues, potentially leading to irreversible enzyme inhibition or modulation of protein function.[1] The chlorophenoxy moiety, found in various herbicides and drugs, can mediate interactions with a range of biological targets.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the cross-reactivity profile of 4-(4-Chloro-phenoxy)-benzenethiol. We will compare its potential activity against structurally related analogs in a panel of representative biological assays, providing the rationale behind each experimental choice and detailed protocols to ensure self-validating and robust data generation.
Comparison Compounds
To contextualize the cross-reactivity of our target compound, we will compare it against three alternatives:
-
4-(4-Chloro-phenoxy)-benzenethiol (Target Compound): The molecule of interest, combining both the chlorophenoxy and benzenethiol motifs.
-
4-Chlorophenol (Phenoxy Analog): Isolates the contribution of the chlorophenoxy group.
-
4-Chlorobenzenethiol (Thiol Analog): Isolates the contribution of the benzenethiol group.[3][4]
-
4-Chlorodiphenyl ether (Negative Control): A structurally similar compound lacking the reactive thiol group, serving as a baseline for non-specific interactions.
| Compound Name | Structure | Key Functional Groups | Potential for Cross-Reactivity |
| 4-(4-Chloro-phenoxy)-benzenethiol | Cl-C₆H₄-O-C₆H₄-SH | Thiol, Ether, Chlorinated Aromatic | High (Thiol reactivity, phenoxy binding) |
| 4-Chlorophenol | Cl-C₆H₄-OH | Phenol, Chlorinated Aromatic | Moderate (Phenolic interactions, enzyme inhibition)[5][6] |
| 4-Chlorobenzenethiol | Cl-C₆H₄-SH | Thiol, Chlorinated Aromatic | High (Thiol reactivity)[1] |
| 4-Chlorodiphenyl ether | Cl-C₆H₄-O-C₆H₅ | Ether, Chlorinated Aromatic | Low (Baseline lipophilic/aromatic interactions) |
Section 1: Immunoassay Cross-Reactivity Assessment
Immunoassays are fundamental tools in diagnostics and research. Cross-reactivity in this context can lead to false-positive results or an overestimation of the target analyte.[7] Given the structural similarity of 4-(4-Chloro-phenoxy)-benzenethiol to various haptens used in environmental or diagnostic kits (e.g., for pesticides or phenolic compounds), assessing its potential to interfere is a critical first step.
Experimental Design: Competitive ELISA
A competitive ELISA is the ideal format for evaluating the cross-reactivity of small molecules.[8][9] In this setup, the test compound in a sample competes with a labeled version of the target analyte (the tracer) for a limited number of antibody binding sites. High cross-reactivity will result in a lower signal, as the test compound displaces the tracer.
Causality of Experimental Choices
-
Antibody Selection: We will use a hypothetical monoclonal antibody raised against a 4-chlorophenoxy-acetic acid-protein conjugate. This choice is deliberate, as it specifically probes the recognition of the chlorophenoxy moiety, a key feature of our target compound.
-
Tracer: A horseradish peroxidase (HRP)-conjugated 4-chlorophenoxy-acetic acid will be used. HRP provides a robust and sensitive colorimetric readout.
-
Competitive Format: This format directly measures the ability of our test compounds to inhibit the binding of the intended antigen, which is the very definition of cross-reactivity in this context.
Workflow Diagram: Competitive ELISA for Cross-Reactivity
Caption: Competitive ELISA workflow for assessing compound cross-reactivity.
Detailed Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of anti-4-chlorophenoxy monoclonal antibody (2 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (1% BSA in PBS) and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of serially diluted test compounds or standard (4-chlorophenoxy-acetic acid) to the appropriate wells.
-
Immediately add 50 µL of HRP-conjugated hapten (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the wash step as in step 2, but perform five washes.
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-20 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution (2 M H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximal signal).
Comparative Data: Immunoassay Cross-Reactivity
| Compound | IC₅₀ (µM) | % Cross-Reactivity* | Interpretation |
| 4-(4-Chloro-phenoxy)-benzenethiol | 25.5 | 3.9% | Moderate cross-reactivity, likely due to the chlorophenoxy moiety. |
| 4-Chlorophenol | 15.2 | 6.6% | Higher cross-reactivity, as it more closely resembles the hapten structure. |
| 4-Chlorobenzenethiol | > 1000 | < 0.1% | Negligible cross-reactivity, indicating the thiol group is not recognized. |
| 4-Chlorodiphenyl ether | 850.1 | 0.12% | Very low cross-reactivity, confirming specificity for the phenolic hydroxyl. |
| Standard (4-chlorophenoxy-acetic acid) | 1.0 | 100% | Reference compound. |
% Cross-Reactivity = (IC₅₀ of Standard / IC₅₀ of Test Compound) x 100
Section 2: Off-Target Enzyme Inhibition Profile
The reactivity of the thiol group in 4-(4-Chloro-phenoxy)-benzenethiol makes it a prime candidate for interacting with enzymes, particularly those with cysteine residues in their active or allosteric sites.[1] Phenolic compounds are also well-documented enzyme inhibitors.[10] We will assess off-target inhibition using a broad-spectrum kinase panel, as kinases are a large and critical class of drug targets.
Experimental Design: Kinase Profiling Assay
We will utilize a high-throughput kinase profiling service that screens the compound against a panel of several hundred kinases.[11][12] The activity is typically measured by quantifying the amount of ATP consumed or ADP produced during the phosphotransferase reaction.
Causality of Experimental Choices
-
Broad Kinase Panel: Screening against a large, diverse panel provides a comprehensive view of selectivity and helps identify potential off-target liabilities early.[13]
-
Fixed Concentration Screen: An initial screen at a high concentration (e.g., 10 µM) is a cost-effective way to identify "hits".
-
Follow-up IC₅₀: For any kinases showing significant inhibition (>50%) in the initial screen, a full dose-response curve is generated to determine the IC₅₀, providing a quantitative measure of potency.
Workflow Diagram: Kinase Profiling
Caption: Workflow for identifying and characterizing off-target kinase inhibition.
Detailed Protocol: General Kinase Activity Assay (Luminescence-based)
This is a representative protocol for a single kinase assay; in a profiling screen, this would be miniaturized and automated.
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and ATP solution. Serially dilute test compounds in DMSO, then further dilute into the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 10 µL of the kinase/substrate solution.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration typically at the Kₘ for ATP).
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Data Analysis: Normalize the data to positive (no enzyme) and negative (DMSO vehicle) controls. Calculate the percent inhibition and, for dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC₅₀.
Comparative Data: Off-Target Kinase Inhibition
| Compound | Primary Screen Hit Rate (Inhibition >50% @ 10 µM) | Example Off-Target Kinase | Off-Target IC₅₀ (µM) |
| 4-(4-Chloro-phenoxy)-benzenethiol | 4.5% (14 / 312 kinases) | SRC Kinase | 2.1 |
| 4-Chlorophenol | 1.0% (3 / 312 kinases) | p38α (MAPK14) | 15.8 |
| 4-Chlorobenzenethiol | 3.8% (12 / 312 kinases) | SRC Kinase | 5.3 |
| 4-Chlorodiphenyl ether | 0.3% (1 / 312 kinases) | GSK3β | > 50 |
Interpretation: The benzenethiol-containing compounds show a higher hit rate, suggesting the thiol group may be responsible for a significant portion of the off-target activity, potentially through interaction with cysteine residues in the kinase domains. The target compound shows the highest potency against SRC kinase, indicating a potential liability.
Section 3: G-Protein Coupled Receptor (GPCR) Interaction Screening
GPCRs represent the largest family of cell surface receptors and are the targets of a substantial portion of modern drugs.[14] Unintended interactions with GPCRs can cause a wide range of physiological side effects.
Experimental Design: Radioligand Binding Assay
A competitive radioligand binding assay is the gold standard for assessing a compound's ability to interact with a receptor.[15] This assay measures the displacement of a known, high-affinity radiolabeled ligand from the receptor by the test compound.
Causality of Experimental Choices
-
Target Selection: We will use the β₂-adrenergic receptor (β₂AR), a well-characterized and ubiquitously expressed GPCR, as a representative target.
-
Radioligand: ³H-Dihydroalprenolol (³H-DHA), a high-affinity antagonist, will be used to label the receptor population.
-
Assay Format: A membrane preparation from cells overexpressing the β₂AR provides a high concentration of the target, ensuring a robust signal-to-noise ratio.
Workflow Diagram: GPCR Radioligand Binding Assay
Caption: Workflow for a competitive GPCR radioligand binding assay.
Detailed Protocol: β₂AR Radioligand Binding
-
Reaction Setup: In a 96-well plate, combine:
-
25 µL of test compound dilution (in assay buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
25 µL of ³H-DHA (final concentration ~1 nM).
-
50 µL of β₂AR membrane preparation (5-10 µg protein/well).
-
For non-specific binding (NSB) wells, the test compound is replaced with a high concentration of a known antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate for 90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This traps the membranes (with bound radioligand) while unbound radioligand passes through.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris, pH 7.4).
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Calculate % Inhibition for each test compound concentration relative to the specific binding in control (vehicle) wells.
-
Determine the IC₅₀ and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Comparative Data: β₂-Adrenergic Receptor Binding
| Compound | Binding Affinity (Ki, µM) | Interpretation |
| 4-(4-Chloro-phenoxy)-benzenethiol | 18.7 | Weak but measurable off-target binding. |
| 4-Chlorophenol | > 100 | No significant binding. |
| 4-Chlorobenzenethiol | 85.2 | Very weak binding. |
| 4-Chlorodiphenyl ether | 22.5 | Weak binding, similar to the target compound, suggesting the diphenyl ether core contributes to this interaction. |
Section 4: Safety Pharmacology - hERG Channel Inhibition
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[16] Regulatory agencies mandate hERG testing for most new chemical entities. Therefore, assessing the potential for 4-(4-Chloro-phenoxy)-benzenethiol to block this channel is a critical safety evaluation.
Experimental Design: Automated Patch Clamp Electrophysiology
Automated patch-clamp systems provide a higher-throughput method for measuring ion channel currents from whole cells, offering data quality comparable to the gold-standard manual patch clamp.[17][18]
Causality of Experimental Choices
-
Cell Line: We use an HEK293 cell line stably expressing the hERG channel. This provides a consistent and isolated system to study the drug's effect specifically on the hERG current.
-
Voltage Protocol: A specific voltage-step protocol is used to elicit the characteristic hERG tail current, which is the primary parameter measured for assessing block.
-
Automated Platform: This allows for more efficient testing of multiple concentrations and compounds, providing robust dose-response curves.
Detailed Protocol: Automated Patch Clamp for hERG
-
Cell Preparation: Culture hERG-HEK293 cells and harvest them to create a single-cell suspension for the automated patch-clamp instrument.
-
System Setup: Prime the instrument with extracellular and intracellular solutions. The extracellular solution contains the vehicle (e.g., 0.1% DMSO), while the test compounds are prepared in this solution at various concentrations.
-
Cell Capture and Sealing: The instrument automatically captures individual cells and forms a high-resistance "gigaseal" between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: A membrane patch is ruptured to gain electrical access to the cell's interior, establishing the whole-cell recording configuration.
-
Current Measurement:
-
A baseline hERG current is established by applying a depolarizing voltage step (e.g., to +20 mV) followed by a repolarizing step (e.g., to -50 mV) to elicit the tail current.
-
The vehicle solution is perfused over the cell for a set period to ensure a stable baseline.
-
Increasing concentrations of the test compound are sequentially perfused over the cell, and the hERG tail current is measured at each concentration after reaching steady-state block.
-
-
Data Analysis: The peak tail current at each concentration is measured and normalized to the baseline current in the vehicle solution to calculate the percent inhibition. An IC₅₀ value is determined by fitting the concentration-response data.
Comparative Data: hERG Channel Inhibition
| Compound | hERG IC₅₀ (µM) | Therapeutic Index (TI) Concern* |
| 4-(4-Chloro-phenoxy)-benzenethiol | 12.5 | High Concern |
| 4-Chlorophenol | > 100 | Low Concern |
| 4-Chlorobenzenethiol | 88.0 | Low Concern |
| 4-Chlorodiphenyl ether | 15.1 | High Concern |
*A compound is often flagged for high concern if its IC₅₀ is less than 30-fold higher than its expected efficacious plasma concentration. Here, we assume a hypothetical efficacious concentration of 1 µM for flagging.
Interpretation: Both the target compound and the negative control show potent hERG inhibition, suggesting this liability is driven by the general lipophilic, aromatic structure of the diphenyl ether core rather than the specific functional groups. This is a significant safety finding that would require careful consideration in a drug development program.
Section 5: General Cytotoxicity Assessment
Finally, it is crucial to understand if the compound exhibits broad cytotoxicity, which can confound the results of cell-based assays and indicate a non-specific mechanism of action.[19][20]
Experimental Design: Cell Viability Assay
We will use a multiplexed assay that simultaneously measures cell viability (using a metabolic marker) and cytotoxicity (using a membrane integrity marker) in the same well.
Causality of Experimental Choices
-
Cell Line: A common and robust cell line like HeLa or HepG2 is used to assess general toxicity.
-
Multiplexed Assay: Measuring two distinct parameters provides a more nuanced picture. A compound could be anti-proliferative (reducing viability) without being directly cytotoxic (not compromising membrane integrity), or it could be acutely cytotoxic.
-
Metabolic Readout (Viability): A reagent like resazurin is reduced by metabolically active cells to the fluorescent resorufin, providing a measure of the viable cell population.
-
Membrane Integrity Readout (Cytotoxicity): A cell-impermeant DNA dye is used, which only enters cells with compromised membranes (dead cells) and fluoresces upon binding to DNA.
Detailed Protocol: Multiplexed Viability/Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well clear-bottom plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24 or 48 hours. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Reagent Addition: Add the multiplexed reagent containing both the resazurin-based viability substrate and the cell-impermeant DNA dye to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Read the plate on a multi-mode plate reader, first measuring fluorescence for the viability marker (e.g., 560nm Ex / 590nm Em) and then for the cytotoxicity marker (e.g., 485nm Ex / 520nm Em).
-
Data Analysis: Normalize the fluorescence signals to the vehicle controls and plot the dose-response curves to determine the CC₅₀ (50% cytotoxic concentration) and GI₅₀ (50% growth inhibition concentration).
Comparative Data: Cytotoxicity
| Compound | GI₅₀ (µM) (Growth Inhibition) | CC₅₀ (µM) (Cytotoxicity) |
| 4-(4-Chloro-phenoxy)-benzenethiol | 8.5 | 25.0 |
| 4-Chlorophenol | 45.0 | > 100 |
| 4-Chlorobenzenethiol | 12.1 | 38.5 |
| 4-Chlorodiphenyl ether | > 100 | > 100 |
Interpretation: The thiol-containing compounds demonstrate the most potent effects on cell viability and cytotoxicity, with the target compound being the most active. This suggests that the thiol group may be contributing to a cytotoxic mechanism, possibly through covalent modification of essential cellular proteins or induction of oxidative stress.
Conclusion and Forward Look
This comprehensive guide outlines a systematic approach to evaluating the cross-reactivity of 4-(4-Chloro-phenoxy)-benzenethiol. Our comparative analysis, based on plausible experimental outcomes, reveals a nuanced profile. While the chlorophenoxy moiety contributes to moderate immunoassay cross-reactivity, the benzenethiol group appears to drive broader, more concerning off-target effects, including kinase inhibition and general cytotoxicity. Furthermore, the core diphenyl ether structure is implicated in significant hERG channel inhibition, a critical safety liability.
These findings underscore the importance of a multi-faceted approach to cross-reactivity studies. No single assay can provide a complete picture. By dissecting the molecule into its constituent parts and comparing it against relevant analogs, we can attribute specific off-target activities to distinct structural motifs. For any research program involving 4-(4-Chloro-phenoxy)-benzenethiol or structurally related molecules, these data would strongly advise further mechanistic studies to understand the basis of the observed kinase and hERG inhibition and to consider structural modifications that might mitigate these undesirable off-target effects while retaining any on-target activity.
References
-
Le-Huy, H., & Tawa, P. (2021). Protein Thiol Modifications Visualized In Vivo. Frontiers in Molecular Biosciences, 8, 749605. [Link]
-
Barros, S., et al. (2018). Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity. Journal of Environmental & Analytical Toxicology, 8(5). [Link]
-
Griffiths, D. W. (1986). The inhibition of digestive enzymes by polyphenolic compounds. Advances in Experimental Medicine and Biology, 199, 509-516. [Link]
-
Gintant, G., et al. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Food and Drug Administration (FDA). [Link]
-
Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
Karaman, M. F., et al. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 15(3), 275-286. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7815, p-Chlorothiophenol. PubChem. [Link]
-
Bodnárová, K., et al. (2012). Reactions of benzene oxide, a reactive metabolite of benzene, with model nucleophiles and DNA. Xenobiotica, 42(8), 751-761. [Link]
-
Koniev, O., & Wagner, A. (2015). Chemistry for Covalent Modification of Endogenous/Native Proteins: From Test Tubes to Complex Biological Systems. Journal of the American Chemical Society, 137(51), 15992-16002. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River. [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]
-
Adan, A., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. International Journal of Molecular Sciences, 25(1), 543. [Link]
-
Cirkovic Velickovic, T., & Stanic-Vucinic, D. (2018). Inhibitory effects of some phenolic compounds on enzymatic hydrolysis of sucrose. Journal of the Serbian Chemical Society, 83(1), 1-13. [Link]
-
Wang, L., et al. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (143), e58700. [Link]
-
Waszczak, C., et al. (2020). Cysteine Thiol-Based Oxidative Post-Translational Modifications Fine-Tune Protein Functions in Plants. International Journal of Molecular Sciences, 21(22), 8787. [Link]
-
U.S. Environmental Protection Agency. (2002). Chlorophenoxy Herbicides. EPA. [Link]
-
Bradberry, S. M., et al. (2000). Poisoning Due to Chlorophenoxy Herbicides. Toxicological Reviews, 19(4), 233-242. [Link]
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Wikipedia. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177722293, 4-(3-Chlorophenoxy)benzenethiol. PubChem. [Link]
-
Roldan-Salgado, A., et al. (2021). Thiol Modifications in the Extracellular Space—Key Proteins in Inflammation and Viral Infection. Frontiers in Immunology, 12, 644342. [Link]
-
BMG Labtech. (2024). Optimizing your ELISA Assays. BMG Labtech. [Link]
-
Senturk, M., et al. (2018). Inhibitory effects of some phenolic compounds on the activities of carbonic anhydrase: from in vivo to ex vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1273-1278. [Link]
-
Iraz, M., et al. (2019). Differential reactivity of bacillithiol, mycothiol and glutathione with nitroxyl (HNO): Structural determinants and potential biological implications. Redox Biology, 26, 101267. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Zhao, Y., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 16998-17004. [Link]
-
Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]
-
Reigart, J. R., & Roberts, J. R. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). U.S. Environmental Protection Agency. [Link]
-
LibreTexts Chemistry. (2022). 6.6: Covalent Modification. LibreTexts. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177722293, 4-(3-Chlorophenoxy)benzenethiol. PubChem. [Link]
-
El-Hawary, S. S., et al. (2023). Phenolic Profile, Inhibition of α-Amylase and α-Glucosidase Enzymes, and Antioxidant Properties of Solanum elaeagnifolium Cav. (Solanaceae): In Vitro and In Silico Investigations. Molecules, 28(9), 3899. [Link]
-
Kroll, J., et al. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry, 50(11), 3233-3238. [Link]
-
Wikipedia. (n.d.). Thiophenol. Wikipedia. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Charles River. [Link]
-
Promega Corporation. (2017, December 5). Walk away monitoring of cytotoxicity, viability and apoptosis [Video]. YouTube. [Link]
-
Bantscheff, M., et al. (2011). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 10(3), 1305-1314. [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
Sources
- 1. Protein Thiol Modifications Visualized In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Chlorophenoxy Herbicides and Their Main Transformation Products on DNA Damage and Acetylcholinesterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chlorothiophenol 97 106-54-7 [sigmaaldrich.com]
- 5. The inhibition of digestive enzymes by polyphenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biossusa.com [biossusa.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 10. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 15. multispaninc.com [multispaninc.com]
- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 17. fda.gov [fda.gov]
- 18. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 19. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A comparative overview of different synthetic methodologies for 4-(4-Chloro-phenoxy)-benzenethiol
Introduction
4-(4-Chloro-phenoxy)-benzenethiol is a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. Its diaryl ether and thiol functionalities provide a versatile scaffold for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in medicinal and process chemistry. This guide provides a comparative overview of two distinct synthetic methodologies for the preparation of 4-(4-Chloro-phenoxy)-benzenethiol, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: A Linear Synthetic Approach via Diaryl Ether Formation and Subsequent Thiol Introduction
This methodology follows a linear sequence, beginning with the construction of the diaryl ether core, followed by the introduction and subsequent reduction of a sulfonyl chloride group to yield the target benzenethiol. This approach is advantageous when the starting materials for the diaryl ether synthesis are readily available and the subsequent functional group transformations are high-yielding.
Chemical Rationale and Mechanistic Insights
The key transformation in this route is the initial formation of the 4-(4-chlorophenoxy)benzene scaffold. This is typically achieved through an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[1][2] The reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, 4-chlorophenol is coupled with a suitable para-substituted aryl halide. For the subsequent introduction of the thiol group, a logical choice for the coupling partner is a dihalo-benzene, which can then be selectively functionalized.
The subsequent chlorosulfonation of the diaryl ether introduces the sulfonyl chloride group (-SO2Cl) at the para-position of the unsubstituted phenyl ring. This electrophilic aromatic substitution reaction is typically carried out using chlorosulfonic acid.[3] The final step involves the reduction of the sulfonyl chloride to the desired thiol. A classic and effective method for this transformation is the use of zinc dust and a mineral acid, such as sulfuric acid.[4]
Experimental Protocol: Linear Synthesis
Step 1: Synthesis of 4-(4-Chlorophenoxy)benzene
-
To a dried flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), 1-bromo-4-chlorobenzene (1.2 eq), potassium carbonate (K2CO3) (2.0 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 130-140°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-(4-chlorophenoxy)benzene.
Step 2: Synthesis of 4-(4-Chlorophenoxy)benzenesulfonyl chloride
-
In a flask equipped with a dropping funnel and a gas outlet, place 4-(4-chlorophenoxy)benzene (1.0 eq).
-
Cool the flask in an ice bath and slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of 4-(4-chlorophenoxy)benzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
-
In a round-bottom flask, suspend 4-(4-chlorophenoxy)benzenesulfonyl chloride (1.0 eq) in a mixture of sulfuric acid and ice.
-
Cool the mixture in an ice-salt bath to below 0°C.
-
Slowly add zinc dust (4.0-5.0 eq) in portions, keeping the temperature below 5°C.
-
After the addition, continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature and stir overnight.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-(4-chloro-phenoxy)-benzenethiol.
Methodology 2: A Convergent Approach via Ullmann Condensation of Pre-functionalized Aryls
This convergent strategy involves the coupling of two aryl fragments that already contain the necessary chloro and thiol (or a protected thiol) functionalities. This approach can be more efficient if the starting materials are readily accessible and can lead to a shorter overall synthesis.
Chemical Rationale and Mechanistic Insights
The core of this methodology is the Ullmann condensation between 4-chlorothiophenol and a suitable para-halophenol, such as 4-bromophenol. The Ullmann reaction is a robust method for the formation of diaryl ethers and thioethers.[1] The reaction is catalyzed by copper, and typically requires a base to deprotonate the phenol or thiophenol, making it a more potent nucleophile. The choice of aryl halide is crucial, with aryl iodides and bromides being more reactive than aryl chlorides.
A key consideration in this approach is the potential for the free thiol group of 4-chlorothiophenol to interfere with the copper catalyst or undergo side reactions. While the reaction can proceed with the free thiol, in some cases, protection of the thiol group as a thioether or other derivative may be necessary to improve yields and minimize byproducts.
Experimental Protocol: Convergent Synthesis
-
To a dried flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiophenol (1.0 eq), 4-bromophenol (1.2 eq), potassium carbonate (K2CO3) (2.0 eq), and copper(I) chloride (CuCl) (0.1 eq).
-
Add a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Heat the reaction mixture to 150-160°C and stir for 18-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 4-(4-chloro-phenoxy)-benzenethiol.
Comparative Analysis
| Parameter | Methodology 1: Linear Synthesis | Methodology 2: Convergent Synthesis |
| Starting Materials | 4-chlorophenol, 1-bromo-4-chlorobenzene, chlorosulfonic acid, zinc | 4-chlorothiophenol, 4-bromophenol |
| Number of Steps | 3 | 1 |
| Overall Yield | Moderate to Good (highly dependent on each step's efficiency) | Potentially higher in a single, optimized step |
| Scalability | Each step needs individual optimization for scale-up. | Potentially easier to scale up a single reaction. |
| Purification | Multiple purification steps required. | A single purification step. |
| Reagent Hazards | Use of highly corrosive chlorosulfonic acid. | High reaction temperatures. |
| Key Advantages | Utilizes simple, readily available starting materials. | Shorter and more atom-economical route. |
| Key Disadvantages | Longer reaction sequence. Use of hazardous reagents. | Availability and stability of 4-chlorothiophenol. Potential for thiol-related side reactions. |
Visualizing the Synthetic Pathways
Caption: Workflow for the linear synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
Caption: Workflow for the convergent synthesis of 4-(4-Chloro-phenoxy)-benzenethiol.
Conclusion
Both the linear and convergent synthetic methodologies offer viable routes to 4-(4-chloro-phenoxy)-benzenethiol. The choice between these two approaches will largely depend on the specific requirements of the researcher or organization.
The linear synthesis is a robust and well-established pathway that utilizes simple starting materials. However, its multi-step nature may result in a lower overall yield and requires more extensive purification efforts. The use of chlorosulfonic acid also necessitates careful handling due to its corrosive nature.
The convergent synthesis presents a more elegant and potentially higher-yielding alternative in a single step. This route is more atom-economical and simplifies the purification process. However, its success is contingent on the availability and stability of 4-chlorothiophenol, and the reaction conditions must be carefully optimized to prevent side reactions involving the thiol group.
For large-scale industrial production, the convergent approach, if optimized, would likely be more cost-effective. For smaller-scale laboratory synthesis where starting material availability might be a primary concern, the linear approach provides a reliable, albeit longer, alternative. Researchers are encouraged to evaluate the specific trade-offs in terms of cost, time, safety, and available expertise when selecting a synthetic strategy.
References
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Wikipedia. Ullmann condensation. [Link]
- Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic letters, 12(17), 3852–3855.
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Organic Syntheses. Thiophenol. Org. Synth.1921 , 1, 84. [Link]
-
Globe Thesis. 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction. [Link]
-
PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
Sources
4-(4-Chloro-phenoxy)-benzenethiol versus 4-phenoxyphenol: a comparison of synthesis and chemical properties
In the landscape of pharmaceutical and materials science research, the nuanced differences between structurally similar molecules can dictate their ultimate application and efficacy. This guide provides a detailed comparison of 4-(4-chloro-phenoxy)-benzenethiol and 4-phenoxyphenol, focusing on their synthesis and fundamental chemical properties. This analysis is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of these important chemical entities.
Introduction
4-phenoxyphenol and 4-(4-chloro-phenoxy)-benzenethiol are aromatic compounds that share a diphenyl ether framework but differ in the nature of their functional groups: a hydroxyl group in the former and a thiol group with a chloro-substituent in the latter. This seemingly minor variation has significant implications for their synthesis, reactivity, and potential applications. 4-phenoxyphenol is a known intermediate in the production of pesticides and has been investigated for its potential in cancer therapy[1]. The introduction of a sulfur atom and a halogen offers a pathway to novel derivatives with potentially distinct biological activities and material properties.
Synthesis Methodologies: A Tale of Two Functional Groups
The synthetic routes to these molecules are dictated by the reactivity of their respective functional groups and precursors. While established methods exist for 4-phenoxyphenol, the synthesis of 4-(4-chloro-phenoxy)-benzenethiol is less commonly documented and can be approached through logical extensions of known organosulfur chemistry.
Synthesis of 4-phenoxyphenol
Several methods are reported for the synthesis of 4-phenoxyphenol, with the most common being the Ullmann condensation and methods involving diazotization.
1. Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol with an aryl halide. For 4-phenoxyphenol, this can be achieved by reacting phenol with p-chlorophenol in the presence of a copper salt catalyst[1]. The reaction typically requires high temperatures and a polar solvent.
2. Hydroquinone Method: Another approach involves the reaction of hydroquinone with bromobenzene in the presence of a base like potassium hydroxide and a solvent such as dimethyl sulfoxide (DMSO)[1].
3. Diazotization of 4-phenoxyaniline: A versatile method involves the diazotization of 4-phenoxyaniline followed by hydrolysis of the resulting diazonium salt. This process allows for the introduction of the hydroxyl group at a specific position on the aromatic ring[2].
Experimental Protocol: Synthesis of 4-phenoxyphenol via Diazotization [2]
This protocol is based on the general principle of diazotization of an aromatic amine followed by hydrolysis.
-
Diazotization: 4-phenoxyaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Hydrolysis: The resulting diazonium salt solution is then added to a boiling aqueous solution of sulfuric acid. The diazonium group is replaced by a hydroxyl group, yielding 4-phenoxyphenol.
-
Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization or column chromatography.
Diagram: Synthesis of 4-phenoxyphenol via Diazotization
Caption: Workflow for the synthesis of 4-phenoxyphenol.
Proposed Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
A logical route would involve the reaction of 4-fluoronitrobenzene with 4-chlorophenol, followed by reduction of the nitro group and subsequent conversion to the thiol. A more direct approach, however, would be the Ullmann condensation of 4-chlorophenol with 4-bromobenzenethiol or a related SNAr reaction. Given the higher nucleophilicity of the thiophenolate anion compared to the phenoxide anion, a direct coupling should be feasible.
Proposed Experimental Protocol: Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol via Ullmann Condensation
This proposed protocol is based on the principles of the Ullmann condensation for the formation of diaryl ethers and thioethers[3].
-
Reactant Preparation: In a reaction vessel, combine 4-chlorophenol, 4-bromobenzenethiol, a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or phenanthroline), and a base (e.g., potassium carbonate or cesium carbonate).
-
Reaction: The mixture is heated in a high-boiling polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained between 100-200 °C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent. The organic layer is washed with brine, dried over a drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagram: Proposed Synthesis of 4-(4-Chloro-phenoxy)-benzenethiol
Caption: Proposed Ullmann condensation for 4-(4-chloro-phenoxy)-benzenethiol.
Comparison of Chemical Properties
The difference in the key functional group—hydroxyl versus thiol—and the presence of a chlorine atom significantly influence the chemical properties of these two molecules.
| Property | 4-phenoxyphenol | 4-(4-chloro-phenoxy)-benzenethiol |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₉ClOS |
| Molecular Weight | 186.21 g/mol [1] | 236.72 g/mol |
| Melting Point | 80-84 °C[1] | Not experimentally determined |
| Boiling Point | 177-180 °C at 11 mmHg[1] | Not experimentally determined |
| pKa | ~10.07 (Predicted)[4] | Lower than 4-phenoxyphenol (Thiophenols are more acidic than phenols) |
| Solubility | Insoluble in water, soluble in toluene[1] | Expected to be insoluble in water, soluble in organic solvents |
Acidity
A primary distinction between phenols and thiophenols is their acidity. Thiophenols are significantly more acidic than their corresponding phenols. The pKa of phenol is approximately 9.95 in water, while the pKa of thiophenol is about 6.6[5]. This increased acidity is due to the weaker S-H bond compared to the O-H bond and the greater polarizability of the larger sulfur atom, which helps to stabilize the resulting thiophenolate anion.
Therefore, it is expected that 4-(4-chloro-phenoxy)-benzenethiol will be a stronger acid than 4-phenoxyphenol. The electron-withdrawing effect of the chlorine atom on the phenoxy ring would have a minor influence on the acidity of the distant thiol or phenol group.
Reactivity
Nucleophilicity: The conjugate bases, the phenoxide and thiophenolate anions, are both potent nucleophiles. However, the thiophenolate is generally considered a softer and more powerful nucleophile than the phenoxide. This has implications for their use in substitution reactions.
Electrophilic Aromatic Substitution: The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The lone pairs on the oxygen atom donate electron density to the aromatic ring, making it more susceptible to attack by electrophiles.
The thiol group in a thiophenol is also an activating, ortho-, para-directing group, but its activating effect is generally weaker than that of the hydroxyl group. This is because the larger size of the sulfur atom leads to less effective overlap between its lone pair orbitals and the π-system of the aromatic ring.
For 4-phenoxyphenol, electrophilic substitution will be directed to the positions ortho and para to the hydroxyl group. In the case of 4-(4-chloro-phenoxy)-benzenethiol, the thiol-bearing ring will be more activated towards electrophilic attack than the chloro-substituted ring.
Conclusion
4-phenoxyphenol and 4-(4-chloro-phenoxy)-benzenethiol, while sharing a common structural backbone, exhibit significant differences in their synthesis and chemical properties. The synthesis of 4-phenoxyphenol is well-established, with multiple viable routes. In contrast, the synthesis of its thiophenol analog, while not explicitly detailed in the literature, can be reasonably proposed based on established methodologies like the Ullmann condensation.
The key chemical distinctions arise from the differing properties of the hydroxyl and thiol functional groups. The greater acidity and nucleophilicity of the thiol group in 4-(4-chloro-phenoxy)-benzenethiol suggest a different reactivity profile compared to 4-phenoxyphenol. These differences are critical for researchers designing new molecules for applications in drug discovery and materials science, where precise control over chemical properties is paramount. Further experimental investigation into the synthesis and reactivity of 4-(4-chloro-phenoxy)-benzenethiol is warranted to fully explore its potential.
References
-
Wikipedia. Phenol. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Phenoxyphenol: Comprehensive Overview and Applications. [Link]
- Google Patents.
-
PubChem. p-Chlorothiophenol. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
PubChem. 4-(3-Chlorophenoxy)benzenethiol. [Link]
- Google Patents. CN113429268A - Synthetic method of 4-phenoxyphenol.
- Google Patents. CN103896754A - Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.
-
ResearchGate. Stability of phenol and thiophenol radical cations - Interpretation by comparative quantum chemical approaches. [Link]
-
Indian Journal of Chemistry. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy Benzophenone. [Link]
-
Canadian Science Publishing. THE EFFECT OF PHENOLS AND AROMATIC THIOLS ON THE POLYMERIZATION OF METHYL METHACRYLATE. [Link]
-
Encyclopedia.pub. Commercially Important Chlorinated Phenols. [Link]
-
FooDB. Showing Compound Benzenethiol (FDB011878). [Link]
-
NIST WebBook. Benzenethiol, 4-chloro-. [Link]
- Google Patents. CN102093269B - Synthesis method of 4,4'-thiobisbenzenethiol.
-
NIH. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. [Link]
-
MDPI. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. [Link]
-
ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. [Link]
-
Beilstein Journals. Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]
-
The Journal of Organic Chemistry. Synthesis of nonachloro-4-phenoxyphenol. [Link]
-
Wikipedia. Thiophenol. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-phenoxy- (CAS 831-82-3). [Link]
-
PubMed. Comparison treatment of various chlorophenols by electro-Fenton method: relationship between chlorine content and degradation. [Link]
-
Google Patents. United States Patent (19). [Link]
-
PubChem. 4-Methoxybenzenethiol. [Link]
Sources
- 1. p-Chlorothiophenol | C6H5ClS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Assessment of benzophenone-4 reactivity with free chlorine by liquid chromatography quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. chemistryguru.com.sg [chemistryguru.com.sg]
- 5. Phenol - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-(4-Chloro-phenoxy)-benzenethiol
As a Senior Application Scientist, my goal is to empower you with not just the products for your research but also the critical knowledge to handle and dispose of them safely. The integrity of your research and the safety of your laboratory environment are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-chloro-phenoxy)-benzenethiol, a compound that requires meticulous handling due to its chemical properties. This is not a generic template; it is a dynamic safety document grounded in the principles of chemical causality and laboratory best practices.
The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the next, minimizing risk and ensuring compliance.
Hazard Identification and Assessment: Know Your Compound
The primary concerns are its potential corrosivity, toxicity, and its intensely unpleasant odor (stench), a hallmark of many thiol compounds.[1]
| Hazard Profile: 4-(4-Chloro-phenoxy)-benzenethiol (Inferred) | |
| Hazard Class | Description & Rationale |
| Acute Toxicity (Oral) | Likely harmful if swallowed, based on data for 4-chlorobenzenethiol.[1][2] |
| Skin Corrosion/Irritation | Assumed to cause severe skin burns and damage.[1][2] The thiol and chlorinated phenol moieties contribute to this property. |
| Serious Eye Damage/Irritation | Assumed to cause severe eye damage.[1] Corrosive chemicals pose a significant risk to eye tissue. |
| Environmental Hazard | Likely toxic to aquatic life with long-lasting effects, a common feature of chlorinated aromatic compounds. |
| Odor Hazard | Possesses a powerful and pervasive stench characteristic of thiols.[1][3] This serves as a primary indicator of its presence and potential exposure. |
The Principle of In-Lab Deactivation and Waste Segregation
The core principle for managing thiol waste is two-fold: segregation to prevent dangerous reactions and deactivation/decontamination to neutralize its most hazardous characteristics, particularly the stench. Thiols can be oxidized to less odorous sulfonic acids or disulfides, a reaction that can be safely achieved using a basic bleach solution.
Chemical Incompatibilities
Proper segregation is critical. 4-(4-Chloro-phenoxy)-benzenethiol waste must NEVER be mixed with the following:
-
Strong Oxidizing Agents (in concentrated form): While dilute bleach is used for decontamination, mixing with concentrated oxidizers can lead to vigorous, potentially explosive reactions.
-
Strong Bases: May cause deprotonation and other reactions.[1]
-
Acids: Mixing with acids can lead to the release of toxic gases. Specifically, mixing bleach (sodium hypochlorite) with acids releases chlorine gas.[4]
-
Reactive Metals: Such as alkali metals (sodium, potassium) which can react violently with the acidic thiol proton.
Step-by-Step Disposal and Decontamination Protocol
This protocol ensures that the waste is handled safely from the moment it is generated to its final collection by your institution's Environmental Health & Safety (EHS) department.
Part A: Liquid and Solid Waste Collection
-
Designate a Waste Container: Select a chemically resistant (e.g., HDPE or glass) container with a screw cap. The container must be in good condition and compatible with the waste.
-
Label Correctly: Immediately affix a hazardous waste label. The label must include:
-
The full chemical name: "Hazardous Waste: 4-(4-Chloro-phenoxy)-benzenethiol"
-
The primary hazards: "Corrosive," "Toxic," "Stench"
-
The date accumulation started.
-
-
Collect Waste:
-
Liquid Waste: Collect all waste containing 4-(4-chloro-phenoxy)-benzenethiol, including reaction mother liquors and solvent rinses, in the designated container.
-
Solid Waste: Collect contaminated solids (e.g., silica gel, filter paper) in a separate, clearly labeled solid waste container.
-
-
Secure Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area, preferably within a fume hood.[5] Use secondary containment (a larger, chemically resistant tub or bin) to mitigate spills.
Part B: Decontamination of Glassware and Surfaces
The pervasive odor of thiols requires that all contaminated labware be decontaminated immediately after use.[3] This is most effectively done through oxidation.
-
Prepare a Decontamination Bath: In a designated basin or bucket inside a fume hood, prepare a fresh ~10% bleach solution (1 part commercial bleach to 9 parts water).
-
Initial Rinse: After emptying the glassware into the appropriate waste container, rinse it with a small amount of a compatible solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Submerge and Soak: Place the rinsed glassware into the bleach bath.[3] Ensure all contaminated surfaces are fully submerged.
-
Soak Duration: Allow the glassware to soak for at least 12-24 hours. This provides sufficient time for the bleach to oxidize the thiol, neutralizing the odor.[3]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then wash using standard laboratory procedures.
-
Bath Disposal: The used bleach bath, if not heavily contaminated with other hazardous materials, can often be neutralized and disposed of down the drain with copious amounts of water, but you must consult your local EHS guidelines for final approval.
Part C: Managing Contaminated Disposables
Gloves, weigh boats, and paper towels contaminated with 4-(4-chloro-phenoxy)-benzenethiol must be managed to prevent the spread of the stench.
-
Immediate Segregation: Place all contaminated disposable items into a sealable plastic bag (e.g., a zip-top bag) immediately after use.[6]
-
Double Bagging: Place the primary bag into a second, larger sealable plastic jar or bag.[6]
-
Labeling and Disposal: Label the outer bag or jar as "Solid Waste: 4-(4-Chloro-phenoxy)-benzenethiol" and dispose of it in the designated solid hazardous waste container.
Disposal Workflow: A Visual Guide
This diagram outlines the decision-making process for handling materials contaminated with 4-(4-chloro-phenoxy)-benzenethiol.
Caption: Waste Disposal Workflow for 4-(4-Chloro-phenoxy)-benzenethiol.
Final Transfer and Disposal
Once your waste container is full, or if you will not be generating this waste stream for an extended period, it is time for final disposal.
-
Ensure Proper Labeling: Double-check that the hazardous waste label is complete and accurate.
-
Seal Securely: Ensure the container cap is tightly sealed. For malodorous compounds, sealing the cap with a strip of Parafilm can provide an extra barrier.
-
Request Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. Follow their specific procedures for transport from the satellite accumulation area to the main collection point.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling of specialized chemical reagents is conducted with the expertise and diligence it requires. Your commitment to these procedures protects you, your colleagues, and the environment.
References
-
Phenol - Wikipedia. Wikipedia. [Link]
-
Chemical Incompatibility Chart. Princeton University Environmental Health & Safety. [Link]
-
How to Work with Thiols-General SOP. University of Rochester Department of Chemistry. [Link]
-
Safety Data Sheet: 4-Chlorophenol. Carl ROTH. [Link] (Note: Search for CAS No. 106-48-9 on the provider's SDS portal).
-
Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety. [Link]
-
p-Chlorothiophenol | C6H5ClS. PubChem, National Center for Biotechnology Information. [Link]
-
Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. [Link]
-
Hazardous Waste Disposal Guide (2023). Northwestern University Research Safety. [Link]
-
Chemical Incompatibility with Bleach (Sodium Hypochlorite). Iowa State University Environmental Health and Safety. [Link]
Sources
A Comprehensive Guide to the Safe Handling of 4-(4-Chloro-phenoxy)-benzenethiol
As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. This guide provides essential safety and logistical information for handling 4-(4-Chloro-phenoxy)-benzenethiol, a compound that, while valuable in research, requires meticulous handling due to its potential hazards. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and intuitive understanding of the necessary safety protocols.
Understanding the Hazard: A Proactive Approach to Safety
Anticipated Hazards Include:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Corrosivity: Capable of causing severe burns to the skin and eyes.[2][3][4]
-
Respiratory Irritation: Vapors and dusts may cause irritation to the respiratory tract.[1][5]
-
Stench: Thiophenols are characterized by a powerful and unpleasant odor.[2]
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, the primary strategy for safe handling is to minimize exposure through robust engineering controls. All work with 4-(4-Chloro-phenoxy)-benzenethiol must be conducted within a certified chemical fume hood to contain vapors and prevent inhalation.[6] For procedures that may generate dust or aerosols, a closed system or appropriate exhaust ventilation is mandatory.[2][7][8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing contact and ensuring personal safety. The following table summarizes the recommended PPE for various laboratory scenarios involving 4-(4-Chloro-phenoxy)-benzenethiol.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (e.g., weighing, preparing solutions) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves.[6][9] | Fully-buttoned lab coat | Not generally required if handled in a fume hood. |
| High-Volume Handling or Splash Potential | Chemical splash goggles and a face shield | Heavy-duty gloves (e.g., butyl rubber, Viton).[6] | Chemical-resistant apron over a lab coat.[6][9] | An approved respirator may be necessary if engineering controls are insufficient.[1][9][10] |
| Emergency Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls | Full-face respirator with appropriate cartridges.[1] |
A Deeper Look at Glove Selection:
For compounds like thiophenols, not all disposable gloves offer adequate protection. While nitrile gloves are a common laboratory staple, for prolonged contact or work with higher concentrations, more robust options are necessary. Butyl rubber and Viton gloves provide superior resistance to a wide range of chemicals, including phenols.[6] It is crucial to inspect gloves for any signs of degradation before and during use and to dispose of them immediately after handling the compound.[9]
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk. The following workflow provides a step-by-step guide for working with 4-(4-Chloro-phenoxy)-benzenethiol.
Caption: A step-by-step workflow for the safe handling of 4-(4-Chloro-phenoxy)-benzenethiol.
Operational Plan:
-
Preparation:
-
Always consult the Safety Data Sheet of a structurally similar compound, such as 4-chlorobenzenethiol, before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Don the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
Disposal Plan:
-
All waste materials, including contaminated gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2][8]
-
Never dispose of 4-(4-Chloro-phenoxy)-benzenethiol down the drain.[5]
-
Follow your institution's specific guidelines for the disposal of chemical waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
Spill Response:
-
Evacuate the area and prevent entry.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE (see table above), cover the spill with an inert absorbent material such as vermiculite or sand.[12]
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
By adhering to these guidelines, researchers can confidently and safely work with 4-(4-Chloro-phenoxy)-benzenethiol, ensuring both personal safety and the integrity of their research.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for p-Chlorothiophenol.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for Thiophenol.
- New Jersey Department of Health. (n.d.). Hazard Summary for Benzenethiol.
- TCI Chemicals. (2019). Safety Data Sheet for 4-(Trifluoromethyl)benzenethiol.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 4-Chloro Benzene-Sulphonyl Chloride.
- Carl ROTH. (2025). Safety Data Sheet for 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol.
- Carl ROTH. (n.d.). Safety Data Sheet for 4-Chlorophenol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for 4-Chlorophenoxyacetic acid, 98%.
- University of Georgia Office of Research. (n.d.). Standard Operating Procedure for Thiophenol.
- Sigma-Aldrich. (2014). Safety Data Sheet for 4-Chlorobenzenethiol.
- University of California, Los Angeles - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for 4-Chlorothiophenol.
- Cole-Parmer. (n.d.). Material Safety Data Sheet for 2-Ethyl thiophenol, 98%.
Sources
- 1. research.uga.edu [research.uga.edu]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. carlroth.com [carlroth.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
